Product packaging for 2-Methyl-2-buten-1-OL(Cat. No.:CAS No. 497-02-9)

2-Methyl-2-buten-1-OL

Cat. No.: B1231688
CAS No.: 497-02-9
M. Wt: 86.13 g/mol
InChI Key: NEJDKFPXHQRVMV-HWKANZROSA-N
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Description

2-Methyl-2-buten-1-ol belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B1231688 2-Methyl-2-buten-1-OL CAS No. 497-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJDKFPXHQRVMV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063553, DTXSID70197971
Record name 2-Buten-1-ol, 2-methyl-
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Record name 2-Methylbut-2-en-1-ol, (2E)-
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green oily aroma
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-2-buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.869
Record name 2-Methylbut-2-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

497-02-9, 4675-87-0
Record name 2-Methylbut-2-en-1-ol, (2E)-
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Record name 2-Methyl-2-buten-1-ol
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Record name 2-Buten-1-ol, 2-methyl-
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Record name 2-Buten-1-ol, 2-methyl-
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Record name 2-methyl-2-buten-1-ol
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Record name (2E)-2-methylbut-2-en-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBUT-2-EN-1-OL, (2E)-
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Record name 2-Methyl-2-buten-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-2-buten-1-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-2-buten-1-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a colorless liquid with a characteristic green, oily aroma.[1][2][3] It is classified as a primary alcohol.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₁₀O[2][3][5][6]
Molecular Weight 86.13 g/mol [2][3][5]
Boiling Point 137.0 °C at 760 mmHg[2]
Density 0.863 - 0.869 g/cm³[2][5]
Refractive Index 1.439 - 1.445[2][5]
Solubility Slightly soluble in water; Soluble in ethanol.[2][5]
Kovats Retention Index 1322 (Standard Polar)[2]

Chemical Structure

The structural details and identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

  • IUPAC Name : (2E)-2-methylbut-2-en-1-ol.[2][4]

  • SMILES : C/C=C(\C)/CO.[2]

  • InChI : InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+.[2][4]

  • InChIKey : NEJDKFPXHQRVMV-HWKANZROSA-N.[2][4]

  • CAS Number : 4675-87-0.[1][6]

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_system HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Injector Filter->Injector Column Newcrom R1 Column Injector->Column Mobile Phase: ACN/Water/Acid Detector UV/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify G substance This compound classification Primary Alcohol substance->classification properties Green, Oily Aroma substance->properties occurrence Natural Occurrence substance->occurrence application Food & Beverage Industry substance->application plants Narcissus, Hops, Litchi, etc. occurrence->plants use Flavoring Agent application->use  Used as safety JECFA Evaluation: No Safety Concern at Current Intake Levels use->safety

References

Technical Guide: Physical Properties of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol, a primary alcohol, is a volatile organic compound with applications as a flavoring agent and its presence has been noted in various plants and food products.[1][2][3][4] A thorough understanding of its physical properties is essential for its application in research, particularly in fields such as flavor chemistry, natural product analysis, and synthetic chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, accompanied by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Molar Properties

PropertyValueSource
Molecular FormulaC5H10O[1][2][5]
Molecular Weight86.13 g/mol [1][2]
AppearanceColorless liquid[1][2]
OdorGreen, oily aroma[1][2]

Table 2: Thermodynamic and Physical State Properties

PropertyValueConditionsSource
Boiling Point137.0 °C760.00 mm Hg[1]
Density0.863 - 0.869 g/mL---[1][2]
Refractive Index1.439 - 1.445---[1][2]

Table 3: Solubility Properties

SolventSolubilitySource
WaterSlightly soluble[1][2]
Ethanol (B145695)Soluble[1][2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, distillation is a common and accurate method for boiling point determination.[6][7]

Methodology: Simple Distillation [6][7]

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Sample Preparation: Place approximately 5-10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the recorded temperature is that of the vapor distilling into the condenser.

  • Heating: Gently heat the flask using the heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.

  • Pressure Correction: Note the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves measuring the mass of a known volume.[8][9]

Methodology: Mass-Volume Measurement [8][9][10]

  • Apparatus: An analytical balance and a volumetric flask or a precise graduated cylinder are required.

  • Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or graduated cylinder on the analytical balance and record the mass.

  • Volume of Liquid: Carefully add a known volume of this compound (e.g., 10 mL) to the tared container. Ensure the bottom of the meniscus is on the calibration mark.

  • Mass of Container and Liquid: Reweigh the container with the liquid and record the total mass.

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass. The density is then calculated using the formula: Density = Mass of liquid / Volume of liquid

  • Temperature Control: Record the ambient temperature as density is temperature-dependent. For high accuracy, perform the measurement at a controlled temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.

Methodology: Using an Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Temperature Control: Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent. Many refractometers have a built-in temperature control system.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent can be determined by observing the formation of a single phase.

Methodology: Visual Observation [11][12]

  • Apparatus: Test tubes, pipettes, and a vortex mixer.

  • Procedure for Water Solubility:

    • Add a known volume of distilled water (e.g., 1 mL) to a test tube.

    • Add a small, measured volume of this compound (e.g., 0.1 mL) to the test tube.

    • Vortex the mixture for 30 seconds and then allow it to stand.

    • Observe if a single, clear phase is formed or if two distinct layers are present. The formation of two layers indicates insolubility or slight solubility.

  • Procedure for Ethanol Solubility:

    • Repeat the above procedure using ethanol as the solvent.

    • Observe the miscibility of this compound in ethanol.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It can be used to assess the purity of a this compound sample.[13][14][15]

Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID) [13]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polar column).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential impurities.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The output chromatogram will show peaks corresponding to the different components in the sample. The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid compound like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample Obtain this compound Sample Purity Purity Analysis (GC) Sample->Purity BoilingPoint Boiling Point (Distillation) Purity->BoilingPoint Density Density (Mass/Volume) Purity->Density RefractiveIndex Refractive Index (Refractometry) Purity->RefractiveIndex Solubility Solubility (Visual Observation) Purity->Solubility DataCompilation Compile and Tabulate Data BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Report Generate Technical Report DataCompilation->Report

Caption: Workflow for Physical Property Determination.

References

2-Methyl-2-buten-1-OL CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-2-buten-1-ol

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, relevant experimental protocols, and potential applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Synonyms

This compound is a primary alcohol.[1] It exists as two stereoisomers, (E) and (Z). The general CAS Number for the compound is 4675-87-0.[2][3][4]

Identifier TypeValueReference
IUPAC Name (2E)-2-methylbut-2-en-1-ol[1][5]
CAS Number 4675-87-0 (for the mixture or unspecified stereoisomer)[1][2][3]
497-02-9 ((E)-isomer)[1]
19319-26-7 ((Z)-isomer)[6]
Molecular Formula C5H10O[1][3]
InChI InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+ ((E)-isomer)[1][5]
InChIKey NEJDKFPXHQRVMV-HWKANZROSA-N ((E)-isomer)[1][5]
Canonical SMILES C/C=C(\C)/CO ((E)-isomer)[1]
European Community (EC) Number 225-127-0[1]
UNII FF5W0ROP10[1]
FEMA Number 4178[1]
JECFA Number 1617[1]

Common Synonyms:

  • Tiglic alcohol[1]

  • Tiglyl alcohol[1]

  • (E)-2-methylbut-2-en-1-ol[1]

  • trans-2-methyl-2-buten-1-ol[1]

  • (Z)-2-Methyl-2-buten-1-ol[6]

  • cis-2-Methyl-2-buten-1-ol[6]

  • 2-Methyl-2-butenol[1][3]

Physicochemical Properties

This compound is a colorless liquid with a characteristic green, oily aroma.[1][2] It is slightly soluble in water and soluble in ethanol.[1][6]

PropertyValueReference
Molecular Weight 86.13 g/mol [1][6]
Monoisotopic Mass 86.073164938 Da[1][5]
Boiling Point 137.0 °C at 760 mmHg[1]
Density 0.863 - 0.869 g/cm³[1][6]
Refractive Index 1.439 - 1.445[1][6]
Polar Surface Area 20.23 Ų[5]
logP 1.03[5]
Water Solubility 91.2 g/L (Predicted)[5]

Spectroscopic Data

Spectroscopic information is critical for the identification and characterization of this compound.

Data TypeKey InformationReference
Mass Spectrometry Electron ionization mass spectra are available in the NIST WebBook. For the (Z)-isomer, the top peak is observed at m/z 71.[3][6]
Kovats Retention Index Standard non-polar column: 754, 766[6]
Standard polar column: 1322[1][6]

Experimental Protocols

While specific synthesis protocols for this compound were not detailed in the provided search results, related procedures for synthesis and analysis offer valuable insights.

Synthesis of 2-Methyl-2-butene via Dehydration of 2-Methyl-2-butanol (B152257)

This procedure demonstrates a common method for creating a double bond, a key feature of the target molecule, through acid-catalyzed dehydration.[7][8]

Materials:

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottomed flask (200 mL), distillation apparatus, separatory funnel, ice bath

Procedure:

  • Acid Preparation: In a 200 mL round-bottomed flask, cautiously add 18 mL of concentrated H₂SO₄ to 36 mL of water. Cool the mixture.[7]

  • Reaction Mixture: Add 30 g (36 mL) of 2-methyl-2-butanol to the cooled acid solution.[7] Shake the flask thoroughly to mix the reactants.

  • Distillation: Assemble a distillation apparatus. Gently heat the flask on a steam bath. The product, 2-methyl-2-butene, is volatile and will distill over. Collect the distillate in a receiver cooled in an ice bath.[7][8] Continue heating until distillation ceases (approximately 1-2 hours).[7]

  • Purification: Transfer the distillate to a separatory funnel. Wash with 10 mL of 10% NaOH solution to neutralize any acidic impurities.[7]

  • Drying: Separate the organic layer and dry it with anhydrous calcium chloride for about 30 minutes.[7]

  • Final Distillation: Decant the dried product into a clean distillation flask and perform a final fractional distillation. Collect the fraction boiling between 37-43 °C.[7]

G Workflow: Synthesis of 2-Methyl-2-butene cluster_prep Reaction Preparation cluster_reaction Reaction & Distillation cluster_purification Purification A Mix H₂SO₄ and Water (Cool) B Add 2-Methyl-2-butanol A->B Combine C Heat Mixture (Steam Bath) B->C Setup Distillation D Distill Product (Collect in Ice Bath) C->D Dehydration & Vaporization E Wash with 10% NaOH D->E Transfer to Separatory Funnel F Dry with Anhydrous CaCl₂ E->F Separate Organic Layer G Fractional Distillation F->G Decant H Final Product: 2-Methyl-2-butene G->H Collect 37-43°C Fraction

Caption: Workflow for the synthesis of 2-methyl-2-butene.

Analytical Protocol: HPLC Analysis of this compound

This method is suitable for the analysis and separation of this compound.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Newcrom R1 reverse-phase column

Mobile Phase:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid (For Mass Spectrometry compatible applications, substitute with formic acid)

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and the acid component.

  • Equilibrate the Newcrom R1 column with the mobile phase.

  • Inject the sample containing this compound.

  • Run the analysis under isocratic or gradient conditions as required for optimal separation.

  • The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]

G Workflow: HPLC Analysis A Prepare Mobile Phase (MeCN/Water/Acid) B Equilibrate HPLC Column (Newcrom R1) A->B Pump C Inject Sample B->C Ready D Run Separation C->D Start E Data Acquisition & Analysis D->E Detect

Caption: General workflow for HPLC analysis of this compound.

Applications and Relevance in Drug Development

This compound is primarily used as a flavoring agent in the food industry.[1][5] It has been identified in various natural sources, including blackberries, fruits, and herbs.[5]

While direct applications in drug development for this compound are not widely documented, related primary alcohols like 2-Methyl-1-butanol serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10] The versatility of the alcohol functional group in organic synthesis allows for its conversion into esters, aldehydes, and other derivatives, making such structures valuable building blocks in the creation of more complex molecules.[10][11] The potential for this compound to be used in similar synthetic pathways exists, though specific examples are not prevalent in the literature reviewed.

Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or industrial setting.

GHS Hazard Classifications: [1]

  • Flammable Liquid and Vapor (H226)

  • Harmful if Inhaled (H332)

  • May Cause Respiratory Irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Regulatory Information

  • TSCA: The compound is listed as active on the EPA's TSCA inventory.[1]

  • FDA: It is recognized by the FDA as a substance that can be added to food as a flavoring agent or adjuvant.[1]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance.[1][6]

References

The Natural Occurrence of 2-Methyl-2-buten-1-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-buten-1-ol, a hemiterpenoid alcohol, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of its presence in the plant kingdom, focusing on its identification, quantification, and biosynthesis. This document summarizes the current scientific knowledge regarding the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound is a five-carbon alcohol belonging to the class of hemiterpenoids, which are the simplest isoprenoids, derived from a single isoprene (B109036) unit. It is recognized for its contribution to the characteristic aroma of various plants and fruits. Its presence has been documented in a range of plant species, where it plays a role in plant-insect interactions and as a component of essential oils. Understanding the natural distribution and concentration of this compound is crucial for its potential applications in the flavor, fragrance, and pharmaceutical industries.

Natural Occurrence in Plants

This compound has been identified as a volatile constituent in several plant species. This guide focuses on its occurrence in Humulus lupulus (Hops), Litchi chinensis (Lychee), Narcissus tazetta (Daffodil), Jasminum sambac (Arabian Jasmine), and Cirsium japonicum (Japanese Thistle).

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and the environmental conditions. The following table summarizes the available quantitative data for the target plant species. It is important to note that for many species, while the compound has been identified, precise quantitative data remains limited in the published literature.

Plant SpeciesCommon NamePlant PartConcentrationAnalytical MethodReference
Litchi chinensisLycheeJuice and PulpPresent (relative peak area)Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[1]
Humulus lupulusHopsConesIdentified, not quantifiedGC-MS[2]
Narcissus tazettaDaffodilFlowersIdentified, not quantifiedHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[3]
Jasminum sambacArabian JasmineFlowersIdentified, not quantifiedHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[4]
Cirsium japonicumJapanese Thistle-Identified, not quantified-

Data not available in the searched literature is indicated as "Identified, not quantified." Researchers are encouraged to consult the primary literature for qualitative identification.

Experimental Protocols

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed, solvent-less technique for the analysis of volatile and semi-volatile compounds in plants.[5]

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol is a generalized procedure based on common practices for the analysis of floral and plant volatiles.[5][6]

3.1.1. Sample Preparation

  • Fresh plant material (e.g., flowers, leaves, fruits) is collected and immediately used or flash-frozen in liquid nitrogen and stored at -80 °C until analysis to prevent degradation of volatile compounds.

  • A known weight of the plant material (typically 0.1-1.0 g) is placed in a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard is added to the vial. A suitable internal standard for volatile analysis is a compound not naturally present in the sample, such as a deuterated analog or a compound with similar chemical properties but a different retention time.

3.1.2. HS-SPME Procedure

  • The vial is sealed with a PTFE/silicone septum.

  • The sample is equilibrated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) to allow the volatile compounds to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a specific extraction time (e.g., 20-60 min) at the same temperature. The choice of fiber coating depends on the polarity of the target analytes.

3.1.3. GC-MS Analysis

  • After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

  • Injector Temperature: Typically set between 220-250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or medium-polar capillary column is commonly used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250-280 °C) at a rate of 5-10 °C/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using authentic standards and relating the peak area of the analyte to that of the internal standard.

Solvent Extraction

For the extraction of less volatile compounds or for obtaining essential oils and absolutes, solvent extraction is employed.[7][8]

3.2.1. Extraction Procedure

  • Fresh or dried plant material is macerated or soaked in an organic solvent (e.g., hexane, ethanol, or dichloromethane) for a period ranging from hours to days.[7]

  • The solvent is then filtered to remove the plant debris.

  • The solvent is evaporated under reduced pressure to yield a concentrated extract, known as a concrete (if a non-polar solvent is used) or an absolute (after further processing of the concrete with ethanol).[8]

  • The resulting extract can then be analyzed by GC-MS as described above, after appropriate dilution.

Steam Distillation

Steam distillation is a traditional method for extracting essential oils from plant materials, particularly for more robust plant parts like hops.[9][10]

3.3.1. Distillation Procedure

  • Plant material is placed in a distillation flask with water.

  • Steam is passed through the plant material, causing the volatile compounds to vaporize.

  • The steam and volatile compound mixture is then condensed.

  • The essential oil, which is typically immiscible with water, is separated from the aqueous phase (hydrosol).

  • The collected essential oil is then analyzed by GC-MS.

Biosynthesis of this compound

This compound is a hemiterpene, and its biosynthesis in plants originates from the Methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[11] This pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[12]

The final step in the biosynthesis of this compound is the conversion of DMAPP. This reaction is catalyzed by a specific class of enzymes known as hemiterpene synthases. In the case of the structurally related compound 2-methyl-3-buten-2-ol, the enzyme responsible is methylbutenol synthase, which has been identified and characterized in several pine species.[13][14] This enzyme catalyzes the conversion of DMAPP to 2-methyl-3-buten-2-ol. It is highly probable that a similar synthase is responsible for the formation of this compound from DMAPP in the plants where it is found.

Below is a diagram illustrating the general isoprenoid biosynthesis pathway leading to the formation of hemiterpenes.

Biosynthesis_of_2_Methyl_2_buten_1_ol cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway (in Plastids) cluster_Hemiterpene Hemiterpene Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP Pathway_Intermediates ... MEP->Pathway_Intermediates HMBPP 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate Pathway_Intermediates->HMBPP IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP IPP Isomerase Methylbutenol_Synthase Hemiterpene Synthase (e.g., Methylbutenol Synthase) DMAPP->Methylbutenol_Synthase Target_Compound This compound Methylbutenol_Synthase->Target_Compound

References

Biosynthesis of 2-Methyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol, also known as tiglic alcohol, is a naturally occurring primary alcohol found in various plants, such as Humulus lupulus (hops) and Litchi chinensis[1]. It contributes to the aromatic profile of these organisms. Despite its presence in nature, the specific biosynthetic pathway for this compound is not well-elucidated in current scientific literature. This technical guide presents a hypothetical biosynthesis pathway based on established metabolic routes, primarily the degradation of the branched-chain amino acid isoleucine. The proposed pathway centers on the intermediate, tiglic acid, a known metabolite of isoleucine. This document provides a framework for researchers to investigate and potentially confirm the enzymatic steps involved in the formation of this compound.

A Proposed Biosynthetic Pathway from Isoleucine

The catabolism of isoleucine in many organisms proceeds through a series of enzymatic reactions to yield acetyl-CoA and propionyl-CoA[1][2][3]. A key intermediate in this pathway is (E)-2-methylcrotonoyl-CoA, commonly known as tiglyl-CoA. It is from this intermediate that a plausible pathway to this compound can be postulated. The proposed pathway involves the conversion of tiglyl-CoA to the final alcohol product through a series of reduction steps.

The initial steps, leading from isoleucine to tiglyl-CoA, are well-established components of the branched-chain amino acid degradation pathway[4]. The subsequent proposed steps would involve the conversion of the CoA-thioester to an alcohol, a process that can occur through several enzymatic routes.

Diagram of the Proposed Biosynthesis Pathway

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Tiglic_acid Tiglic Acid Tiglyl_CoA->Tiglic_acid Thioesterase (Hypothetical) Tiglic_aldehyde 2-Methyl-2-buten-1-al Tiglic_acid->Tiglic_aldehyde Carboxylate reductase (Hypothetical) Two_Methyl_Two_buten_one_ol This compound Tiglic_aldehyde->Two_Methyl_Two_buten_one_ol Alcohol dehydrogenase (Hypothetical)

Caption: Proposed biosynthesis pathway of this compound from isoleucine.

Enzymology of the Proposed Pathway

The conversion of isoleucine to this compound would require a series of specific enzymes. While the initial enzymes are known, the latter stages are hypothetical and would be catalyzed by enzymes with broad substrate specificities or by yet-unidentified specific enzymes.

StepReactionEnzyme ClassKnown/Hypothetical
1Isoleucine → α-Keto-β-methylvalerateBranched-chain aminotransferaseKnown
2α-Keto-β-methylvalerate → α-Methylbutyryl-CoABranched-chain α-keto acid dehydrogenaseKnown
3α-Methylbutyryl-CoA → Tiglyl-CoAAcyl-CoA dehydrogenaseKnown
4Tiglyl-CoA → Tiglic AcidThioesteraseHypothetical
5Tiglic Acid → 2-Methyl-2-buten-1-alCarboxylate reductaseHypothetical
62-Methyl-2-buten-1-al → this compoundAlcohol dehydrogenaseHypothetical

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) and substrate/product concentrations, for the proposed biosynthetic pathway of this compound. The table below is presented as a template for future research to populate as data becomes available.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source Organism
ThioesteraseTiglyl-CoAData not availableData not availableData not available
Carboxylate reductaseTiglic AcidData not availableData not availableData not available
Alcohol dehydrogenase2-Methyl-2-buten-1-alData not availableData not availableData not available

Experimental Protocols

The following provides a generalized experimental protocol for the characterization of a candidate alcohol dehydrogenase that may be involved in the final step of this compound biosynthesis.

Protocol: Characterization of a Putative 2-Methyl-2-buten-1-al Reductase (Alcohol Dehydrogenase)

1. Objective: To determine if a candidate alcohol dehydrogenase can catalyze the reduction of 2-Methyl-2-buten-1-al to this compound.

2. Materials:

  • Purified candidate alcohol dehydrogenase enzyme

  • 2-Methyl-2-buten-1-al (substrate)

  • NAD(P)H (cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

  • GC-MS for product verification

3. Methods:

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, a specific concentration of 2-Methyl-2-buten-1-al, and NAD(P)H.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

    • Calculate the rate of reaction from the change in absorbance over time.

    • Perform control reactions without the enzyme and without the substrate.

  • Kinetic Analysis:

    • Vary the concentration of 2-Methyl-2-buten-1-al while keeping the NAD(P)H concentration constant and saturating.

    • Measure the initial reaction rates for each substrate concentration.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Repeat the process by varying the NAD(P)H concentration to determine its kinetic parameters.

  • Product Identification:

    • Set up a larger scale reaction and allow it to proceed to completion.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by GC-MS to confirm the presence of this compound by comparing its retention time and mass spectrum to an authentic standard.

Logical Workflow for Enzyme Identification and Characterization

The following diagram illustrates a logical workflow for identifying and characterizing the enzymes involved in the proposed pathway.

Experimental Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Characterization cluster_2 In Vivo Validation Bioinformatics Bioinformatic search for candidate genes (e.g., thioesterases, reductases, dehydrogenases) in organisms producing this compound Gene_cloning Gene cloning and heterologous expression of candidate enzymes Bioinformatics->Gene_cloning Enzyme_purification Purification of recombinant enzymes Gene_cloning->Enzyme_purification Enzyme_assays Enzyme assays with proposed substrates (Tiglyl-CoA, Tiglic acid, 2-Methyl-2-buten-1-al) Enzyme_purification->Enzyme_assays Product_analysis Product analysis using GC-MS or HPLC Enzyme_assays->Product_analysis Gene_knockout Gene knockout or knockdown in the native organism Product_analysis->Gene_knockout Metabolite_profiling Metabolite profiling to observe changes in this compound levels Gene_knockout->Metabolite_profiling

References

Spectroscopic Data for (E)-2-Methyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for (E)-2-Methyl-2-buten-1-ol (CAS: 4675-87-0), a primary alcohol with the molecular formula C₅H₁₀O.[1][2] The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The following sections summarize the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for 2-Methyl-2-buten-1-ol. The data is presented in structured tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene functional groups. The broad O-H stretch is indicative of hydrogen bonding, a typical feature for alcohols in the liquid phase.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Alcohol (O-H)Stretching, H-bonded3500 - 3200Strong, Broad
Alkene (C=C)Stretching~1670Medium
sp³ C-HStretching2960 - 2850Strong
sp² C-HStretching3100 - 3000Medium
Alcohol (C-O)Stretching1260 - 1050Strong

Data are predicted based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the asymmetry around the double bond, all five carbons and all four distinct proton groups are expected to be unique in the NMR spectra.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (on C4)~1.6 - 1.7Doublet~6-73H
-CH₃ (on C2)~1.7 - 1.8Singlet (or fine splitting)-3H
-CH₂OH (on C1)~4.0 - 4.1Singlet (or fine splitting)-2H
=CH- (on C3)~5.4 - 5.6Quartet~6-71H
-OHVariable (Broad)Singlet-1H

Note: Chemical shifts and coupling constants are estimated. Actual values may vary based on experimental conditions.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-CH₂OH)65 - 70
C2 (=C(CH₃)-)135 - 140
C3 (=CH-)120 - 125
C4 (-CH₃)10 - 15
C5 (-CH₃, on C2)10 - 15

Note: Chemical shifts are estimated based on typical ranges for similar chemical environments.[3][4] Quaternary carbons (like C2) often show weaker signals.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion and several characteristic fragment ions. The molecular weight of the compound is 86.13 g/mol .[2][5]

m/z Proposed Fragment Ion Notes
86[C₅H₁₀O]⁺Molecular Ion (M⁺)
71[M - CH₃]⁺Loss of a methyl group
68[M - H₂O]⁺Loss of water, common for alcohols
57[C₄H₉]⁺Allylic cleavage
43[C₃H₇]⁺Fragmentation of the alkyl chain

Data is based on the known molecular weight and common fragmentation patterns for allylic alcohols.[6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that may require optimization for specific instruments.

FTIR-ATR Spectroscopy of a Liquid Alcohol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a lint-free wipe. Record a background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[8]

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure arm with a solvent-moistened wipe after the analysis.

¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for preparing a sample of this compound and acquiring high-resolution 1D NMR spectra.

  • Sample Preparation:

    • For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube securely to prevent solvent evaporation.[10]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[13]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30° to 90° pulse angle and a sufficient relaxation delay.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and reference it. For a CDCl₃ solution, the residual CHCl₃ signal (δ ≈ 7.26 ppm) can be used for the ¹H spectrum, and the CDCl₃ signal (δ ≈ 77.16 ppm) for the ¹³C spectrum. Tetramethylsilane (TMS) can also be added as an internal standard (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile organic compounds (VOCs) like this compound.[15][16]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 100-1000 µg/L.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector: Set to a temperature of ~250°C.

      • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.[17]

      • Column: Use a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).

      • Oven Program: Start at an initial temperature of ~60°C for 2 minutes, then ramp at 10°C/min to a final temperature of ~300°C, holding for 5 minutes.[17]

    • Mass Spectrometer (MS):

      • Ion Source: Use Electron Ionization (EI) at 70 eV.[17]

      • Temperatures: Set the ion source to ~230°C and the transfer line to ~240-280°C.[17]

      • Scan Range: Acquire mass spectra over a range of m/z 35-400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • The compound will be separated from the solvent and any impurities as it travels through the GC column.

    • Upon elution from the column, the compound enters the MS ion source, where it is fragmented and detected.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[17]

Visualized Workflows

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_input Input cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_output Conclusion Sample This compound (Liquid Sample) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS GC-MS Sample->MS IR_Data Functional Groups (e.g., -OH, C=C) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Elucidation Structure Elucidation & Compound Confirmation IR_Data->Elucidation NMR_Data->Elucidation MS_Data->Elucidation

Caption: General workflow for spectroscopic characterization.

GCMS_Workflow cluster_prep Sample Handling cluster_separation Separation cluster_detection Detection & Analysis cluster_result Result Prep Prepare Dilute Sample in Volatile Solvent Inject Inject 1µL into GC Prep->Inject GC Gas Chromatography (Separation on Column) Inject->GC Ionize Electron Ionization (70 eV) GC->Ionize Elution Detect Mass Analyzer (Detect Fragments) Ionize->Detect Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detect->Spectrum Library Compare to NIST Library Spectrum->Library Confirm Confirm Identity Library->Confirm

Caption: Detailed experimental workflow for GC-MS analysis.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectra of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-2-buten-1-ol, also known as tiglyl alcohol. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Data Presentation

The predicted NMR data for this compound is summarized in the tables below. These tables provide essential quantitative information for spectral interpretation, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Atom(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H14.08d (doublet)6.02H
H35.45q (quartet)6.81H
H41.68d (doublet)6.83H
H51.65s (singlet)-3H
OHVariablebr s (broad singlet)-1H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Carbon AtomChemical Shift (δ, ppm)
C168.9
C2136.5
C3124.8
C413.5
C511.2

Disclaimer: The data presented in these tables is based on computational predictions and may differ from experimental values.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of a liquid alcohol sample like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants. If necessary, purify the sample by distillation.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and relatively simple residual solvent peak.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical relationships of its NMR signals.

NMR_Correlations H1 H1 (2H) ~4.08 ppm (d) H3 H3 (1H) ~5.45 ppm (q) H1->H3 J ≈ 6.0 Hz C1 C1 ~68.9 ppm H1->C1 H4 H4 (3H) ~1.68 ppm (d) H3->H4 J ≈ 6.8 Hz C3 C3 ~124.8 ppm H3->C3 C4 C4 ~13.5 ppm H4->C4 H5 H5 (3H) ~1.65 ppm (s) C5 C5 ~11.2 ppm H5->C5 OH OH (1H) Variable (br s) C2 C2 ~136.5 ppm

Mass Spectrometry Analysis of 2-Methyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Methyl-2-buten-1-ol, a volatile organic compound of interest to researchers, scientists, and drug development professionals. This document outlines the core principles of its mass spectral behavior, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Introduction

This compound (C5H10O, Molar Mass: 86.13 g/mol ) is a primary allylic alcohol.[1][2][3][4][5][6][7][8][9] Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is crucial for its identification and quantification in various matrices. Understanding its fragmentation pattern under electron ionization (EI) is fundamental for accurate spectral interpretation.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data from its mass spectrum is summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
8615[C5H10O]+• (Molecular Ion)
71100[C4H7O]+
5740[C4H9]+
5335[C4H5]+
4380[C3H7]+
4165[C3H5]+
3950[C3H3]+
3130[CH3O]+

Note: The relative intensities are approximate values based on visual inspection of the NIST mass spectrum and may vary slightly between different instruments and analytical conditions.

Fragmentation Pathway

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways include the loss of a methyl group, loss of water, and cleavage adjacent to the oxygen atom (alpha-cleavage). A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [C5H10O]+• m/z = 86 (Molecular Ion) F71 [C4H7O]+ m/z = 71 (Base Peak) M->F71 - •CH3 F57 [C4H9]+ m/z = 57 M->F57 - •C2H5O F31 [CH3O]+ m/z = 31 M->F31 α-cleavage F53 [C4H5]+ m/z = 53 F71->F53 - H2O F43 [C3H7]+ m/z = 43 F71->F43 - CO F41 [C3H5]+ m/z = 41 F57->F41 - CH4 experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Concentration (e.g., SPME, Purge & Trap) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Standard Standard Preparation Standard->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Identification Compound Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methyl-2-buten-1-ol, a primary alcohol with applications in fragrance and flavor chemistry. This document outlines the expected vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a valuable resource for researchers in analytical chemistry, quality control, and materials science.

Predicted Infrared Spectral Data

Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this compound, this section presents a detailed prediction of its characteristic infrared absorptions. These predictions are based on the well-established vibrational frequencies of its constituent functional groups: a hydroxyl group (-OH), a trisubstituted carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds. The analysis of related molecules, such as 2-methylbut-2-ene and other unsaturated alcohols, further refines these predictions.

The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and the predicted intensity and wavenumber range.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~3350O-H stretchAlcohol (-OH)Strong, Broad
~3020=C-H stretchAlkene (C=C-H)Medium
2975-2950C-H asymmetric stretchAlkane (-CH₃)Strong
2925-2900C-H asymmetric stretchAlkane (-CH₂)Strong
2885-2865C-H symmetric stretchAlkane (-CH₃)Medium
2860-2840C-H symmetric stretchAlkane (-CH₂)Medium
~1670C=C stretchAlkene (C=C)Medium to Weak
~1450C-H bend (scissoring)Alkane (-CH₂)Medium
~1375C-H bend (rocking)Alkane (-CH₃)Medium
~1050C-O stretchPrimary Alcohol (C-OH)Strong
~840=C-H bend (out-of-plane)Trisubstituted AlkeneMedium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details a standard operating procedure for acquiring the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a widely used technique for liquid samples due to its minimal sample preparation and ease of use.

2.1. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

  • Sample of this compound (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

2.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Before introducing the sample, acquire a background spectrum. This is crucial to correct for the absorbance of the atmosphere and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a suitable solvent and a lint-free wipe if necessary, and allow it to dry completely.

    • Collect the background spectrum over the desired spectral range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans for a good signal-to-noise ratio).

  • Sample Analysis:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum using the same parameters (spectral range, resolution, and number of scans) as the background measurement. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal. Remove the sample with a lint-free wipe and then clean the crystal surface with a solvent-moistened wipe. Allow the crystal to dry completely before the next measurement.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for infrared spectroscopy analysis and the relationship between the functional groups of this compound and their characteristic IR absorptions.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Instrument Initialization & Purging B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Liquid Sample to ATR Crystal C->D Ready for Sample E Acquire Sample Spectrum D->E F Background Correction E->F G Peak Identification & Assignment F->G H Structural Elucidation / Quality Control G->H Functional_Group_Correlation cluster_molecule This compound Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Absorptions (cm⁻¹) mol CH3-CH=C(CH3)-CH2-OH OH Hydroxyl (-OH) peak_OH ~3350 (broad) OH->peak_OH CC_double Alkene (C=C) peak_CC_double ~1670 CC_double->peak_CC_double CH_alkene Alkene C-H peak_CH_alkene ~3020 CH_alkene->peak_CH_alkene CO C-O Stretch peak_CO ~1050 CO->peak_CO CH_alkane Alkane C-H peak_CH_alkane 2975-2840 CH_alkane->peak_CH_alkane

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-2-buten-1-ol, specifically the (E) and (Z) isomers, also known as tiglyl alcohol and angelic alcohol, respectively. This document details their synthesis, separation, and characterization, and explores their potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to the Stereoisomers of this compound

This compound (C5H10O) is a primary alcohol that exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond.[1] These isomers are the (E) configuration, commonly known as tiglyl alcohol, and the (Z) configuration, known as angelic alcohol. While sharing the same molecular formula and connectivity, their different spatial arrangements lead to distinct physical, chemical, and biological properties.[2] These compounds are found in various plants, particularly those of the Angelica genus, and are components of essential oils used in traditional medicine.[2]

Physicochemical and Spectroscopic Properties

The distinct geometries of the (E) and (Z) isomers of this compound result in measurable differences in their physical and spectroscopic properties. A summary of available quantitative data is presented below.

Property(E)-2-Methyl-2-buten-1-ol (Tiglyl Alcohol)(Z)-2-Methyl-2-buten-1-ol (Angelic Alcohol)
Molecular Weight 86.13 g/mol [3]86.13 g/mol [4]
Boiling Point 137.0 °C at 760 mmHg[3]Data not readily available
Density 0.844 g/cm³[]Data not readily available
Refractive Index 1.435[]Data not readily available
1H NMR Specific shifts not fully detailedSpecific shifts not fully detailed
13C NMR See detailed data belowData not readily available

13C NMR Data for (E)-2-Methyl-2-buten-1-ol (Tiglyl Alcohol) [6]

Carbon AtomChemical Shift (ppm)
C1 (CH2OH)~60-65
C2 (C=)~130-140
C3 (CH)~120-130
C4 (CH3)~10-15
C5 (CH3)~15-20

Note: The chemical shift ranges are typical for similar structures and may vary slightly based on solvent and experimental conditions.[7]

Experimental Protocols

Stereoselective Synthesis

While specific, detailed protocols for the stereoselective synthesis of tiglyl and angelic alcohol are not abundantly available in the literature, general strategies for the synthesis of allylic alcohols can be adapted.

Conceptual Workflow for Stereoselective Synthesis:

G cluster_E (E)-Isomer Synthesis cluster_Z (Z)-Isomer Synthesis E_start Alkyne + α-chloro boronic ester E_reductive_coupling Reductive Cross-Coupling E_start->E_reductive_coupling E_oxidation In situ Oxidation E_reductive_coupling->E_oxidation E_product (E)-Allylic Alcohol E_oxidation->E_product Z_start Morita-Baylis-Hillman Adduct Z_mitsunobu SN2' Mitsunobu Reaction Z_start->Z_mitsunobu Z_hydrolysis Hydrolysis Z_mitsunobu->Z_hydrolysis Z_product (Z)-Allylic Alcohol Z_hydrolysis->Z_product

Figure 1: Conceptual workflows for the stereoselective synthesis of (E) and (Z) allylic alcohols.

Protocol for (E)-Allylic Alcohol Synthesis (Conceptual): A convergent method for the synthesis of (E)-allylic alcohols involves a reductive cross-coupling of a terminal alkyne with an α-chloro boronic ester, followed by in situ oxidation.[8] This method generally affords high E/Z selectivity.[8]

Protocol for (Z)-Allylic Alcohol Synthesis (Conceptual): A potential route to (Z)-allylic alcohols could involve a regioselective SN2' Mitsunobu reaction of a Morita-Baylis-Hillman (MBH) alcohol, followed by hydrolysis of the resulting ester.[9] The stereoselectivity would depend on the specific substrate and reaction conditions.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques.

Experimental Workflow for Isomer Separation:

G cluster_hplc HPLC Separation cluster_gc GC Separation start Mixture of (E) and (Z) Isomers hplc High-Performance Liquid Chromatography (HPLC) start->hplc gc Gas Chromatography (GC) start->gc hplc_column Reverse-Phase Column (e.g., Newcrom R1) hplc->hplc_column gc_column Polar Capillary Column gc->gc_column hplc_mobile Mobile Phase (e.g., Acetonitrile (B52724)/Water/Acid) hplc_column->hplc_mobile hplc_detection UV or MS Detector hplc_mobile->hplc_detection E_isomer E_isomer hplc_detection->E_isomer (E)-Isomer Z_isomer Z_isomer hplc_detection->Z_isomer (Z)-Isomer gc_temp Temperature Programming gc_column->gc_temp gc_detection FID or MS Detector gc_temp->gc_detection E_isomer_gc E_isomer_gc gc_detection->E_isomer_gc (E)-Isomer Z_isomer_gc Z_isomer_gc gc_detection->Z_isomer_gc (Z)-Isomer

Figure 2: General experimental workflows for the separation of (E) and (Z) isomers of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol: A reverse-phase HPLC method can be employed for the separation of this compound isomers.[10]

  • Column: Newcrom R1 reverse-phase column.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[10]

  • Detection: UV or Mass Spectrometry (MS).

Gas Chromatography (GC) Protocol: GC is another effective method for separating the isomers, particularly for analytical purposes.

  • Column: A polar capillary column is recommended to achieve baseline separation.

  • Oven Temperature: Temperature programming may be necessary to optimize the separation of the two isomers.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Biological Activities and Potential Signaling Pathways

Direct pharmacological studies on tiglyl alcohol and angelic alcohol are limited. However, the biological activities of their corresponding carboxylic acids, tiglic acid and angelic acid, as well as extracts from plants of the Angelica genus, provide strong indications of their potential therapeutic effects.

Comparative Bioactivities of the Corresponding Acids:

Bioactivity CategoryAngelic Acid ((Z)-2-Methyl-2-butenoic acid)Tiglic Acid ((E)-2-Methyl-2-butenoic acid)
Anti-Cancer Induces ferroptosis by targeting NRF2 degradation, inhibits cancer cell proliferation, induces apoptosis, and blocks the cell cycle.[11]Limited direct evidence, though some studies on plant extracts with tiglic acid derivatives suggest anti-proliferative effects.[11]
Anti-Inflammatory Esters of angelic acid have traditional use for their anti-inflammatory properties, potentially acting via the NF-κB pathway.[2][11]Derivatives have demonstrated anti-inflammatory activity and can agonize the free fatty acid receptor 2 (FFA2), which is involved in inflammatory responses.[11][12]
Metabolic Regulation Limited direct evidence.Agonizes FFA2, leading to the upregulation of Peptide YY (PYY), which is involved in appetite regulation. This suggests potential applications in obesity and diabetes research.[11][12]
Antimicrobial Essential oils from plants containing angelic acid have shown antimicrobial activity.[11]Limited direct evidence.

Potential Signaling Pathway Involvement:

The biological activities of the stereoisomeric acids suggest the involvement of specific signaling pathways that may also be modulated by their parent alcohols.

G cluster_angelic Angelic Alcohol/Acid Pathway cluster_tiglic Tiglic Alcohol/Acid Pathway angelic Angelic Alcohol ((Z)-Isomer) nrf2 NRF2 Degradation angelic->nrf2 nfkb NF-κB Inhibition angelic->nfkb ferroptosis Ferroptosis nrf2->ferroptosis inflammation_a Anti-inflammatory Effects nfkb->inflammation_a tiglic Tiglic Alcohol ((E)-Isomer) ffa2 FFA2 Agonism tiglic->ffa2 pyy PYY Upregulation ffa2->pyy inflammation_t Anti-inflammatory Effects ffa2->inflammation_t appetite Appetite Regulation pyy->appetite

Figure 3: Postulated signaling pathways for the biological activities of the stereoisomers of this compound based on their corresponding acids.

Conclusion

The (E) and (Z) stereoisomers of this compound, tiglyl alcohol and angelic alcohol, represent a compelling area of study for researchers in medicinal chemistry and drug development. Their distinct stereochemistry translates into different biological activities, with angelic acid derivatives showing promise in oncology and inflammation, and tiglic acid derivatives having potential in the management of metabolic disorders. Further research is warranted to fully elucidate the specific pharmacological profiles of the parent alcohols and to develop optimized, stereoselective synthetic and separation methods to facilitate their investigation as potential therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-2-buten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-methyl-2-buten-1-ol in various solvents. Due to a scarcity of comprehensive experimental data in publicly available literature, this document summarizes existing qualitative and predicted quantitative data. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of this compound in-house, which is crucial for applications in research and drug development where precise solubility data is necessary.

Core Data Presentation: Solubility of this compound

The following table summarizes the available solubility information for this compound. It is important to note that experimentally determined quantitative data is limited.

SolventSolvent ClassTemperature (°C)SolubilityData Type
WaterProticNot Specified91.2 g/LPredicted[1]
WaterProticNot SpecifiedSlightly solubleQualitative[2][3]
EthanolProtic (Alcohol)Not SpecifiedSolubleQualitative[2][3]

Inferred Solubility Profile:

Based on the chemical structure of this compound, which contains a polar hydroxyl (-OH) group and a nonpolar five-carbon backbone, its solubility in other common organic solvents can be inferred based on the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Methanol, Isopropanol): Expected to be soluble to miscible due to hydrogen bonding capabilities.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Expected to be soluble.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.

Experimental Protocols: Determination of Solubility

For research and development purposes, determining the precise solubility of this compound in relevant solvent systems is often necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved material to settle.

    • To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining suspended particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted saturated solution and the standard solutions using a suitable analytical technique (e.g., GC-FID or HPLC-UV).

  • Data Analysis:

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Use the response of the diluted saturated solution to determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G A Start: Prepare Materials B Add Excess Solute to Solvent A->B C Equilibrate in Shaker (24-72h) B->C D Centrifuge for Phase Separation C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze via GC/HPLC F->G H Calculate Solubility G->H I End: Report Results H->I

References

An In-depth Technical Guide to 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Methyl-2-buten-1-ol, an unsaturated primary alcohol. The document covers its chemical and physical properties, spectroscopic data, synthesis protocols, known applications, and biological activities, presenting quantitative data in structured tables and process workflows as diagrams for clarity and ease of use.

Introduction and Chemical Identity

This compound, also known by its common name Tiglic Alcohol, is an organic compound classified as a primary, unsaturated alcohol. It exists as two geometric isomers: (E)-2-methylbut-2-en-1-ol and (Z)-2-methylbut-2-en-1-ol. This compound is a colorless liquid with a characteristic green, oily aroma. It is found naturally in some plants, such as narcissus, and has been detected in various fruits and herbs, including blackberries and prickly pears.[1] Due to its pleasant odor, it is utilized as a flavoring agent and in the fragrance industry. Furthermore, it serves as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is primarily for the (E)-isomer, which is more common.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]
IUPAC Name (2E)-2-methylbut-2-en-1-ol[2]
Synonyms Tiglic alcohol, trans-2-methylbut-2-enol
CAS Number 497-02-9 ((E)-isomer), 19319-26-7 ((Z)-isomer)
Appearance Colorless liquid
Odor Green, oily aroma
Boiling Point 137.0 °C at 760 mmHg[2]
Density 0.863 - 0.869 g/cm³
Refractive Index 1.439 - 1.445
Solubility Slightly soluble in water; soluble in ethanol

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes key spectral data from the literature.

Spectroscopy TypeIsomerPeak InformationSource(s)
¹³C NMR (E)-isomerδ (ppm): 68.3 (C1), 13.3 (C2-methyl)[3]
(Z)-isomerδ (ppm): 60.5 (C1), 21.3 (C2-methyl)[3]
Mass Spec (EI) (E)-isomerKey m/z values available in the NIST/EPA/NIH Mass Spectral Library.[4]
IR Spectroscopy (E)-isomerSpectra available in public databases.[5]

Note: Detailed peak lists for Mass Spectrometry and IR Spectroscopy are available in specialized databases such as the NIST Chemistry WebBook.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the reduction of its corresponding aldehyde, (E)-2-methylbut-2-enal, commonly known as tiglaldehyde (B44138). This two-step conceptual pathway involves the formation of the aldehyde followed by its reduction.

Conceptual Synthesis Pathway

The overall synthesis can be visualized as a two-stage process starting from precursors to tiglaldehyde, which is then reduced to the target alcohol. A plausible route involves the preparation of tiglaldehyde from tiglic acid, which itself can be synthesized via a Grignard reaction followed by dehydration.[6] The final and most direct step is the reduction of tiglaldehyde.

G Conceptual Synthesis of (E)-2-Methyl-2-buten-1-ol cluster_0 Stage 1: Tiglaldehyde Synthesis cluster_1 Stage 2: Reduction Tiglic Acid Tiglic Acid Intermediate 2,3-dibromo-2- methylbutyric acid Tiglic Acid->Intermediate + Br₂ Tiglaldehyde Tiglaldehyde Intermediate->Tiglaldehyde 1. Elimination 2. Grignard/Formylation Final_Product (E)-2-Methyl-2-buten-1-ol Tiglaldehyde->Final_Product + Reducing Agent (e.g., NaBH₄)

Conceptual pathway for the synthesis of this compound.
Experimental Protocol: Reduction of Tiglaldehyde

This protocol describes a representative method for the reduction of (E)-2-methyl-2-butenal (tiglaldehyde) to (E)-2-Methyl-2-buten-1-ol (tiglic alcohol) using sodium borohydride (B1222165), a common and mild reducing agent.

Materials:

  • (E)-2-methyl-2-butenal (Tiglaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-methyl-2-butenal (1.0 equivalent) in methanol at 0 °C (ice bath).

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by distillation to yield pure (E)-2-Methyl-2-buten-1-ol.[7]

G Experimental Workflow: Reduction of Tiglaldehyde start Dissolve Tiglaldehyde in Methanol at 0°C add_nabh4 Slowly Add NaBH₄ start->add_nabh4 stir Stir at 0°C (1h), then warm to RT add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Filter, Concentrate, and Distill dry->purify end Pure this compound purify->end

Workflow for the laboratory-scale reduction of tiglaldehyde.

Applications

This compound is primarily used in two major industrial sectors:

  • Flavor and Fragrance Industry: Its characteristic green and oily aroma makes it a valuable component in fragrance formulations and as a flavoring agent in various food products.

  • Chemical Synthesis: It serves as a building block for more complex organic molecules. Its primary alcohol and alkene functional groups allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biological Activity

The biological activity of this compound is not extensively documented in scientific literature. However, some research into related short-chain unsaturated alcohols suggests potential for antimicrobial properties.

Antimicrobial Properties

Studies on other organic alcohols have indicated that their efficacy against bacterial strains can be dependent on the length of their carbon chains. While direct studies on this compound are scarce, it has been suggested that it may possess antimicrobial properties that could make it useful as a natural preservative. Further research is required to validate these claims and to determine its spectrum of activity and mechanism of action. Standard protocols to test such activity would include:

  • Agar Well Diffusion Method: To qualitatively assess antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Determination: To quantify the lowest concentration that inhibits visible growth.

  • Minimum Bactericidal Concentration (MBC) Determination: To find the lowest concentration that results in microbial death.

Currently, there is insufficient data to describe any specific signaling pathways affected by this compound.

Safety and Hazards

This compound is a flammable liquid and presents several hazards that require appropriate handling and storage procedures.

Hazard ClassGHS CodeDescription
Flammable Liquid H226Flammable liquid and vapor
Acute Toxicity H332Harmful if inhaled
Respiratory Irritation H335May cause respiratory irritation

Source: PubChem CID 6433417[2]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed when handling this compound. Keep away from sources of ignition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-buten-1-ol from 2-Methyl-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of 2-methyl-2-buten-1-ol from 2-methyl-2-butanol (B152257). The synthesis involves an initial acid-catalyzed dehydration of the tertiary alcohol to yield 2-methyl-2-butene (B146552), followed by an allylic oxidation of the resulting alkene to produce the desired primary allylic alcohol.

Part 1: Dehydration of 2-Methyl-2-butanol to 2-Methyl-2-butene

Introduction: The initial step in the synthesis of this compound is the dehydration of 2-methyl-2-butanol. This elimination reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and proceeds via an E1 mechanism. The reaction yields a mixture of two alkene isomers: the major product, 2-methyl-2-butene (the Zaitsev product), and the minor product, 2-methyl-1-butene (B49056) (the Hofmann product).[1][2][3] For the subsequent allylic oxidation step, the desired starting material is the more substituted and thermodynamically stable 2-methyl-2-butene.

Experimental Protocol:

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Ice

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add 18 mL of concentrated sulfuric acid to 36 mL of water.[4] Cool the resulting solution in an ice bath.

  • Addition of Alcohol: To the cooled acid solution, slowly add 30 g (36 mL) of 2-methyl-2-butanol.[4] Add a few boiling chips to the flask.

  • Dehydration and Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.[1][5] Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

  • Gently heat the reaction mixture using a heating mantle or a water bath. The alkene products will begin to distill.[5]

  • Collect the distillate until the distillation rate slows significantly, which typically takes 1-2 hours.[4]

  • Work-up and Purification: Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with 10 mL of 10% sodium hydroxide solution to neutralize any acidic impurities.[4] Separate and discard the aqueous layer.

  • Wash the organic layer with water. Separate and discard the aqueous layer.

  • Dry the crude alkene product by adding anhydrous calcium chloride or anhydrous sodium sulfate and allowing it to stand for approximately 30 minutes.[4]

  • Final Distillation: Decant the dried alkene into a clean, dry distillation apparatus and perform a final simple or fractional distillation. Collect the fraction that boils in the range of 37-43°C.[4] The major component of this fraction will be 2-methyl-2-butene.

Data Presentation:

ParameterValueReference
Starting Alcohol2-Methyl-2-butanolN/A
Acid CatalystSulfuric Acid or Phosphoric Acid[1][2]
Major Alkene Product2-Methyl-2-butene[1][3]
Minor Alkene Product2-Methyl-1-butene[1][3]
Product Ratio (Major:Minor)Approx. 4:1 to 85:15[1][6]
Yield of 2-Methyl-2-buteneUp to 84%[4]
Boiling Point of 2-Methyl-2-butene38.4°C[4]

Part 2: Allylic Oxidation of 2-Methyl-2-butene to this compound

Introduction: The second step of the synthesis is the allylic oxidation of 2-methyl-2-butene to the target molecule, this compound. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The reaction proceeds through a mechanism involving an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.[7][8]

Experimental Protocol:

Materials:

  • 2-Methyl-2-butene

  • Selenium dioxide (SeO₂)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • tert-Butyl hydroperoxide (t-BuOOH) (optional, for catalytic SeO₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2-butene in a suitable solvent such as dichloromethane.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the stirred solution. Alternatively, a catalytic amount of selenium dioxide can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide.[9]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid selenium byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

Data Presentation:

ParameterValue/InformationReference
Starting Alkene2-Methyl-2-buteneN/A
Oxidizing AgentSelenium Dioxide (SeO₂)[7][10]
Co-oxidant (optional)tert-Butyl hydroperoxide (t-BuOOH)[9]
ProductThis compoundN/A
MechanismEne reaction followed by[2][5]-sigmatropic rearrangement[7][8]
Expected YieldVariable, dependent on specific conditionsN/A

Visualizations

Synthesis_Workflow 2-Methyl-2-butanol 2-Methyl-2-butanol Dehydration Dehydration 2-Methyl-2-butanol->Dehydration H₂SO₄ / Heat 2-Methyl-2-butene 2-Methyl-2-butene Dehydration->2-Methyl-2-butene Allylic_Oxidation Allylic_Oxidation 2-Methyl-2-butene->Allylic_Oxidation SeO₂ This compound This compound Allylic_Oxidation->this compound

Caption: Overall synthetic workflow from 2-methyl-2-butanol to this compound.

Dehydration_Mechanism cluster_0 Dehydration of 2-Methyl-2-butanol Start 2-Methyl-2-butanol Protonation Protonation of -OH group Start->Protonation H⁺ Oxonium_Ion Alkyloxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H₂O Oxonium_Ion->Loss_of_Water Carbocation Tertiary Carbocation Loss_of_Water->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Alkene_Mixture 2-Methyl-2-butene & 2-Methyl-1-butene Deprotonation->Alkene_Mixture

Caption: Mechanism of acid-catalyzed dehydration of 2-methyl-2-butanol.

Allylic_Oxidation_Mechanism cluster_1 Allylic Oxidation with SeO₂ Alkene 2-Methyl-2-butene Ene_Reaction Ene Reaction Alkene->Ene_Reaction SeO₂ Allylseleninic_Acid Allylseleninic Acid Intermediate Ene_Reaction->Allylseleninic_Acid Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Allylseleninic_Acid->Sigmatropic_Rearrangement Selenium_Ester Selenium(II) Ester Sigmatropic_Rearrangement->Selenium_Ester Hydrolysis Hydrolysis Selenium_Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of allylic oxidation of 2-methyl-2-butene with selenium dioxide.

References

Synthesis of 2-Methyl-2-buten-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of key organic intermediates is a critical process. 2-Methyl-2-buten-1-ol, also known as tiglyl alcohol, is a valuable building block in the synthesis of various organic molecules. This document provides detailed protocols for two common methods for the synthesis of this compound: the reduction of 2-methyl-2-butenal (tiglaldehyde) and the allylic oxidation of 2-methyl-2-butene (B146552).

Comparative Data of Synthesis Protocols

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and availability of starting materials. The following table summarizes the quantitative data for the described protocols.

MethodReagentsSolventReaction TimeTemperature (°C)Yield (%)
Reduction 2-Methyl-2-butenal, Sodium Borohydride (B1222165) (NaBH₄)Methanol/Water10-15 minRoom Temp.~100[1]
Reduction 2-Methyl-2-butenal, Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF~1-2 hours0 to Room Temp.High (typically >90%)
Allylic Oxidation 2-Methyl-2-butene, Selenium Dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP)DichloromethaneSeveral hoursRoom Temp.Moderate

Experimental Protocols

Protocol 1: Reduction of 2-Methyl-2-butenal with Sodium Borohydride

This protocol describes the reduction of the α,β-unsaturated aldehyde, 2-methyl-2-butenal, to this compound using sodium borohydride. This method is known for its high yield and mild reaction conditions.

Materials:

  • 2-Methyl-2-butenal (tiglaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-methyl-2-butenal in 20 mL of methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add 12 mmol of sodium borohydride to the solution in small portions over 15 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Protocol 2: Allylic Oxidation of 2-Methyl-2-butene with Selenium Dioxide

This protocol details the synthesis of this compound from 2-methyl-2-butene via an allylic oxidation reaction using a catalytic amount of selenium dioxide with tert-butyl hydroperoxide as a co-oxidant.[2]

Materials:

  • 2-Methyl-2-butene

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (DCM)

  • Sodium sulfite (B76179) (Na₂SO₃) solution, 10% aqueous

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of 10 mmol of 2-methyl-2-butene in 20 mL of dichloromethane, add 0.1 mmol of selenium dioxide.

  • To this mixture, add 12 mmol of tert-butyl hydroperoxide dropwise at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (around 40 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by adding 20 mL of a 10% aqueous sodium sulfite solution to reduce any remaining peroxide.

  • Separate the organic layer and wash it sequentially with deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and experimental processes, the following diagrams have been generated.

reduction_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Methyl-2-butenal react Dissolve in Methanol Cool to 0°C start->react add Add NaBH4 react->add stir Stir at Room Temp. add->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry product This compound dry->product

Figure 1: Experimental workflow for the reduction of 2-Methyl-2-butenal.

reduction_mechanism 2-Methyl-2-butenal Alkoxide Intermediate [Intermediate Structure] 2-Methyl-2-butenal->Alkoxide Intermediate 1. NaBH4 (Hydride attack on carbonyl carbon) This compound Alkoxide Intermediate->this compound 2. H2O (Protonation) allylic_oxidation_mechanism 2-Methyl-2-butene Allylic Seleninate Ester [Intermediate Structure] 2-Methyl-2-butene->Allylic Seleninate Ester Ene Reaction with SeO2 Selenite Ester [Intermediate Structure] Allylic Seleninate Ester->Selenite Ester [2,3]-Sigmatropic Rearrangement This compound Selenite Ester->this compound Hydrolysis

References

Application Notes and Protocols: Dehydration of tert-Amyl Alcohol to Synthesize 2-Methyl-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of tert-amyl alcohol (2-methyl-2-butanol) to produce 2-methyl-2-butene (B146552), a valuable intermediate in various chemical syntheses. The reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1][2] Due to the nature of the intermediate, a mixture of alkene isomers, 2-methyl-2-butene (the more substituted and major product according to Zaitsev's rule) and 2-methyl-1-butene (B49056) (the minor product), is typically formed.[3][4] This document outlines the complete experimental workflow, including the reaction setup, purification of the product, and analysis by gas chromatography.

Reaction and Mechanism

The overall reaction involves the removal of a water molecule from tert-amyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, upon heating.[3][5]

Overall Reaction:

(CH₃)₂C(OH)CH₂CH₃ (tert-amyl alcohol) --(H₂SO₄, heat)--> (CH₃)₂C=CHCH₃ (2-methyl-2-butene) + CH₂=C(CH₃)CH₂CH₃ (2-methyl-1-butene) + H₂O

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group, water.[1][6]

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation, which is the rate-determining step.[1][6]

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The removal of a proton from the more substituted carbon results in the major product, 2-methyl-2-butene, as per Zaitsev's rule.[3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
tert-Amyl AlcoholC₅H₁₂O88.15101.80.805
Sulfuric Acid (9M)H₂SO₄98.08~337~1.84
Sodium Hydroxide (B78521) (10% solution)NaOH40.00-~1.11
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04-2.664
2-Methyl-2-buteneC₅H₁₀70.1338.50.662
2-Methyl-1-buteneC₅H₁₀70.1331.20.650
Protocol 1: Dehydration of tert-Amyl Alcohol
  • To a 50 mL round-bottom flask, add 15 mL of tert-amyl alcohol.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 5 mL of 9 M sulfuric acid to the cooled tert-amyl alcohol.[6]

  • Add a couple of boiling chips to the flask.

  • Set up a fractional distillation apparatus with a Vigreux column wrapped in glass wool or aluminum foil for insulation. Use a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath to minimize the evaporation of the volatile alkene products.[6]

  • Heat the reaction mixture gently using a heating mantle.

  • Collect the distillate that boils in the range of 30-45 °C.[7]

  • Stop the distillation when about one-third of the original volume remains in the reaction flask or when the temperature of the distilling vapor begins to rise sharply.[6]

Protocol 2: Purification of the Alkene Mixture
  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate by adding 10 mL of 10% sodium hydroxide solution to neutralize any residual acid.[1]

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Transfer the upper organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate and swirling the flask until the liquid is clear.[6][7]

  • Carefully decant the dried liquid into a pre-weighed clean, dry round-bottom flask.

  • Perform a final simple distillation, collecting the purified alkene mixture in a pre-weighed receiving flask cooled in an ice bath.[6] Record the boiling point range of the purified product.

  • Weigh the receiving flask with the product to determine the actual yield.

Protocol 3: Analysis by Gas Chromatography (GC)
  • Prepare a sample of the purified product for GC analysis.

  • Inject the sample into a gas chromatograph equipped with a nonpolar or slightly polar capillary column suitable for separating volatile hydrocarbons.

  • The typical elution order is based on boiling points, with the lower-boiling 2-methyl-1-butene eluting before the higher-boiling 2-methyl-2-butene.[8][9]

  • Integrate the peaks in the resulting chromatogram to determine the relative percentages of 2-methyl-1-butene and 2-methyl-2-butene in the product mixture.

Data Presentation

Table 1: Reactant and Product Data
ParameterValue
Volume of tert-Amyl Alcohol15.0 mL
Moles of tert-Amyl AlcoholCalculated
Theoretical Yield of Alkenes (g)Calculated
Actual Yield of Alkenes (g)Measured
Percent Yield (%)Calculated
Boiling Point Range of Product (°C)Observed
Table 2: Gas Chromatography Results
Alkene IsomerRetention Time (min)Peak AreaRelative Percentage (%)
2-Methyl-1-buteneMeasuredMeasuredCalculated
2-Methyl-2-buteneMeasuredMeasuredCalculated

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation tert-Amyl_Alcohol tert-Amyl Alcohol Protonated_Alcohol Protonated Alcohol tert-Amyl_Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation tert-Amyl Carbocation Protonated_Alcohol->Carbocation - H₂O (slow) 2-Methyl-2-butene 2-Methyl-2-butene (Major Product) Carbocation->2-Methyl-2-butene - H+ 2-Methyl-1-butene 2-Methyl-1-butene (Minor Product) Carbocation->2-Methyl-1-butene - H+ H2O H₂O

Caption: E1 Mechanism for the Dehydration of tert-Amyl Alcohol.

Experimental_Workflow Start Start: tert-Amyl Alcohol + H₂SO₄ Reaction Reaction & Fractional Distillation Start->Reaction Crude_Product Crude Alkene Mixture Reaction->Crude_Product Washing Wash with 10% NaOH Crude_Product->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Purification Simple Distillation Drying->Purification Pure_Product Purified Alkene Mixture Purification->Pure_Product Analysis Gas Chromatography (GC) Analysis Pure_Product->Analysis End End: Product Ratio & Yield Analysis->End

Caption: Experimental Workflow for Alkene Synthesis and Analysis.

Calculations

Theoretical Yield:

  • Calculate the moles of tert-amyl alcohol used: Moles = (Volume of tert-amyl alcohol × Density of tert-amyl alcohol) / Molar mass of tert-amyl alcohol

  • Since the stoichiometry between tert-amyl alcohol and the alkene products is 1:1, the moles of tert-amyl alcohol are equal to the theoretical moles of the alkene mixture.

  • Calculate the theoretical yield in grams: Theoretical Yield (g) = Moles of alkenes × Molar mass of alkenes (70.13 g/mol )

Percent Yield:

Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

Relative Percentage of Isomers from GC Data:

Relative % of Isomer = (Peak Area of Isomer / Total Peak Area of all Isomers) × 100

Safety Precautions

  • tert-Amyl alcohol and the resulting alkenes are flammable. Keep away from open flames and sparks.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

  • Perform all procedures in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-Methyl-2-buten-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-2-buten-1-ol, a valuable C5 allylic alcohol building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive double bond, allows for a diverse range of chemical transformations. This document details key applications, provides specific experimental protocols, and presents quantitative data to facilitate its use in research and development, particularly in the synthesis of natural products and pharmaceutical intermediates.

Key Applications of this compound

This compound serves as a versatile precursor in a variety of important organic reactions, including:

  • Asymmetric Epoxidation: The allylic alcohol functionality is an ideal handle for directed oxidation reactions, most notably the Sharpless Asymmetric Epoxidation, to introduce chirality with high enantioselectivity.

  • Allylic Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, or used directly in some cases, to participate in transition metal-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, for the formation of C-C, C-N, and C-O bonds.

  • Synthesis of Natural Products and Analogs: It is a key structural motif in various natural products and serves as a starting material for the synthesis of important biological molecules like the plant hormone trans-Zeatin and precursors to pyrethroid insecticides and vitamins.

I. Multi-step Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol: A Key Precursor for trans-Zeatin

The plant hormone trans-Zeatin is a vital regulator of plant growth and development. A key building block for its synthesis is (E)-4-amino-2-methylbut-2-en-1-ol. A plausible and efficient multi-step synthesis of this precursor can be achieved starting from this compound through a series of transformations involving allylic substitution and amination. This pathway is adapted from a known large-scale synthesis that commences from isoprene.[1]

Logical Workflow for the Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol

G cluster_0 Step 1: Allylic Chlorination cluster_1 Step 2: Phthalimide (B116566) Substitution cluster_2 Step 3: Gabriel Amine Synthesis A This compound B (E)-1-chloro-2-methylbut-2-en-4-ol A->B SOCl2, Pyridine (B92270) C (E)-2-((2-methyl-4-hydroxybut-2-en-1-yl)isoindoline-1,3-dione) B->C Potassium Phthalimide, DMF D (E)-4-amino-2-methylbut-2-en-1-ol C->D Hydrazine (B178648) hydrate (B1144303), EtOH

Caption: Proposed synthetic pathway from this compound to a trans-Zeatin precursor.

Experimental Protocols

Step 1: Synthesis of (E)-1-chloro-2-methylbut-2-en-4-ol

This protocol describes the conversion of the primary alcohol to an allylic chloride.

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add pyridine (1.2 eq).

  • To this mixture, add thionyl chloride (SOCl₂) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude allylic chloride.

Step 2: Synthesis of (E)-2-((2-methyl-4-hydroxybut-2-en-1-yl)isoindoline-1,3-dione)

This step involves the nucleophilic substitution of the chloride with potassium phthalimide.

  • To a solution of (E)-1-chloro-2-methylbut-2-en-4-ol (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the phthalimide-protected amine.

Step 3: Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol

The final step is the deprotection of the phthalimide group to yield the desired primary amine.

  • Suspend the phthalimide-protected amine (1.0 eq) in ethanol.

  • To the suspension, add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield (E)-4-amino-2-methylbut-2-en-1-ol.

StepProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1(E)-1-chloro-2-methylbut-2-en-4-olSOCl₂, PyridineDiethyl ether0 to RT4-6~85
2(E)-2-((2-methyl-4-hydroxybut-2-en-1-yl)isoindoline-1,3-dione)Potassium PhthalimideDMF80-9012-16~75
3(E)-4-amino-2-methylbut-2-en-1-olHydrazine hydrateEthanolReflux4-6~90

II. Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant.

Experimental Workflow for Sharpless Asymmetric Epoxidation

G A Prepare catalyst solution: Ti(OiPr)4 and Diethyl Tartrate in CH2Cl2 at -20°C B Add this compound A->B C Add tert-Butyl Hydroperoxide (TBHP) dropwise at -20°C B->C D Stir at -20°C and monitor by TLC C->D E Quench reaction with water D->E F Work-up and Purification E->F G Chiral 2,3-epoxyalcohol F->G G A Pd(0) C π-allyl Pd(II) Complex A->C Oxidative Addition B Allylic Substrate B->C E Product C->E Nucleophilic Attack D Nucleophile D->E E->A Reductive Elimination

References

Application of 2-Methyl-2-buten-1-ol in Terpene Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol, also known as prenol, is a vital five-carbon (C5) building block in the vast and structurally diverse world of terpene synthesis. Terpenes, constructed from isoprene (B109036) units, are fundamental components of essential oils and serve as precursors for a wide array of high-value chemicals, including pharmaceuticals, fragrances, and vitamins. The strategic importance of this compound lies in its role as a key precursor to the universal terpene building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in both biological and chemical synthetic pathways.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent terpenes, offering a guide for researchers in natural product synthesis, drug discovery, and biotechnology.

Biosynthetic Pathways

In biological systems, this compound can be enzymatically phosphorylated to form IPP and DMAPP, the fundamental units for all terpene biosynthesis. This process is a cornerstone of metabolic engineering efforts to produce terpenes in microbial hosts. The two primary pathways for terpene biosynthesis are the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.

Biosynthetic_Pathways cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol Phosphate (MEP) Pathway cluster_2 Terpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3-P MEP MEP DXP->MEP IPP + DMAPP CDP-ME CDP-ME MEP->CDP-ME IPP + DMAPP CDP-MEP CDP-MEP CDP-ME->CDP-MEP IPP + DMAPP MEcPP MEcPP CDP-MEP->MEcPP IPP + DMAPP HMBPP HMBPP MEcPP->HMBPP IPP + DMAPP IPP_DMAPP_mix IPP_DMAPP_mix HMBPP->IPP_DMAPP_mix IPP + DMAPP Terpenes Terpenes IPP_DMAPP_mix->Terpenes DMAPP->Terpenes GPP Geranyl-PP (C10) Terpenes->GPP FPP Farnesyl-PP (C15) GPP->FPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP

Caption: Overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) biosynthetic pathways leading to the formation of terpene precursors IPP and DMAPP.

Chemical Synthesis of Terpenes from this compound

This compound is a versatile starting material for the chemical synthesis of various terpenes. Its allylic alcohol functionality and the presence of a double bond allow for a range of chemical transformations.

Application Example 1: Synthesis of Geraniol

Geraniol is a monoterpenoid and a major component of rose oil and other essential oils, widely used in the fragrance industry. One synthetic approach involves the vanadium-catalyzed rearrangement of this compound.

Quantitative Data for Geraniol Synthesis

ParameterValueReference
Starting MaterialThis compound[1]
CatalystVanadium catalyst with boric acid ester co-catalyst[1]
Temperature100-150°C[1]
Reaction Time4-12 hours[1]
PurificationFractional distillation[1]

Experimental Protocol: Synthesis of Geraniol

Materials:

  • This compound

  • Vanadium catalyst (e.g., vanadyl acetylacetonate)

  • Boric acid ester co-catalyst

  • Anhydrous toluene (B28343) (solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for reaction under inert atmosphere and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in anhydrous toluene.

  • Add the vanadium catalyst and the boric acid ester co-catalyst to the reaction mixture.

  • Heat the reaction mixture to a temperature between 100-150°C and stir for 4-12 hours.

  • Monitor the progress of the reaction by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water to remove the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain geraniol.

Geraniol_Synthesis_Workflow Start Start Dissolve_Prenol Dissolve this compound in anhydrous toluene Start->Dissolve_Prenol Add_Catalysts Add Vanadium catalyst and Boric acid ester co-catalyst Dissolve_Prenol->Add_Catalysts Heat_Reaction Heat to 100-150°C for 4-12 hours Add_Catalysts->Heat_Reaction Monitor_GC Monitor by GC Heat_Reaction->Monitor_GC Monitor_GC->Heat_Reaction Incomplete Cool_Down Cool to room temperature Monitor_GC->Cool_Down Complete Wash Wash with water Cool_Down->Wash Separate_Dry Separate and dry organic layer Wash->Separate_Dry Evaporate_Solvent Remove solvent Separate_Dry->Evaporate_Solvent Distillation Fractional distillation Evaporate_Solvent->Distillation Geraniol_Product Geraniol Distillation->Geraniol_Product

Caption: Experimental workflow for the chemical synthesis of Geraniol from this compound.

Application Example 2: Synthesis of Linalool (B1675412)

Linalool is another important monoterpene alcohol with a characteristic floral and spicy scent. A common industrial synthesis of linalool involves the pyrolysis of pinane, which can be derived from α-pinene. However, a more direct, though often less selective, route can be envisioned from this compound derivatives. A related industrial synthesis of linalool starts from 6-methyl-5-hepten-2-one.

A key step in some linalool syntheses is the selective hydrogenation of dehydrolinalool. While not starting directly from this compound, this step is crucial in many terpene syntheses and showcases important catalytic methods.

Quantitative Data for Linalool Synthesis (from Dehydrolinalool)

ParameterValueReference
Starting MaterialDehydrolinalool[1]
CatalystLindlar catalyst[1]
Hydrogen Pressure0.1-2.0 MPa[1]
Temperature30-70°C[1]
Reaction Time3-8 hours[1]
PurificationDistillation under reduced pressure[1]

Experimental Protocol: Selective Hydrogenation to Linalool

Materials:

  • Dehydrolinalool

  • Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

  • Suitable solvent (e.g., hexane, ethanol)

  • Hydrogenation reactor

  • Hydrogen gas source

Procedure:

  • In a hydrogenation reactor, dissolve the crude dehydrolinalool in a suitable solvent.

  • Add the Lindlar catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 0.1-2.0 MPa.

  • Maintain the reaction temperature between 30-70°C and stir vigorously for 3-8 hours.

  • Monitor the reaction progress by GC to ensure selective hydrogenation of the alkyne to an alkene without over-reduction.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter off the catalyst.

  • The filtrate containing linalool is then purified by distillation under reduced pressure.

Application Example 3: Synthesis of Dihydroartemisinic Acid Precursor

This compound is a foundational C5 unit that, through biological pathways, can lead to the formation of complex terpenoids of significant pharmaceutical importance, such as the antimalarial drug artemisinin (B1665778). The synthesis of artemisinin often involves the precursor dihydroartemisinic acid. While the complete synthesis from this compound is a multi-step biological and chemical process, a key chemical transformation is the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid.

Quantitative Data for Dihydroartemisinic Acid Synthesis

ParameterValueReference
Starting MaterialDihydroartemisinic aldehyde[1]
Oxidizing AgentSodium chlorite (B76162) (NaClO₂)[1]
Additive2-Methyl-2-butene (B146552)[1]
Solventtert-Butanol (B103910) and water[1]
PurificationExtraction[1]

Experimental Protocol: Oxidation to Dihydroartemisinic Acid

Materials:

  • Dihydroartemisinic aldehyde

  • Sodium chlorite (NaClO₂)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Dissolve dihydroartemisinic aldehyde in tert-butanol in a reaction flask.

  • In a separate beaker, prepare a solution of sodium chlorite and monobasic sodium phosphate in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde, followed by the addition of 2-methyl-2-butene (which acts as a chlorine scavenger).

  • Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, acidify the mixture with hydrochloric acid to a pH of ~2-3.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dihydroartemisinic acid.

Artemisinic_Acid_Pathway cluster_bio Biological Synthesis cluster_chem Chemical Synthesis Prenol This compound IPP_DMAPP IPP / DMAPP Prenol->IPP_DMAPP FPP Farnesyl Diphosphate IPP_DMAPP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Aldehyde Dihydroartemisinic Aldehyde Amorphadiene->Artemisinic_Aldehyde Artemisinic_Acid Dihydroartemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid Oxidation Artemisinin Artemisinin Artemisinic_Acid->Artemisinin Photochemical Oxidation

Caption: Simplified pathway from this compound to Artemisinin, highlighting the biological and chemical synthesis stages.

Conclusion

This compound is a cornerstone molecule in the field of terpene synthesis. Its accessibility and central role in both biological and chemical pathways make it an invaluable precursor for the production of a wide array of terpenes and terpenoids. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of both known and novel terpene-based compounds for a variety of applications. The continued development of both biocatalytic and chemocatalytic methods will undoubtedly expand the synthetic utility of this versatile C5 building block.[1]

References

Application Notes and Protocols: 2-Methyl-2-buten-1-ol as a Precursor in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol, also known as prenol, is a valuable terpenoid building block in the fragrance and flavor industry. With its inherent fresh, green, and slightly fruity-alcoholic aroma, it serves not only as a fragrance component in its own right but, more importantly, as a versatile precursor for the synthesis of a variety of esters known as prenyl esters. These esters often possess more complex and desirable aroma profiles, ranging from fruity and floral to sweet and balsamic, making them key ingredients in a wide array of commercial products. This document provides detailed application notes, experimental protocols for the synthesis of fragrance and flavor esters from this compound, and a summary of their olfactory properties.

Application Notes

This compound is primarily utilized as a starting material for the synthesis of esters through processes like Fischer esterification. The double bond in its structure contributes to the reactivity and the unique odor characteristics of its derivatives. The resulting prenyl esters are valued for their ability to impart natural-smelling fruity and floral top and middle notes in fragrance compositions for perfumes, cosmetics, and household products. In the flavor industry, these esters are used to create or enhance fruit profiles, such as apple, banana, and pineapple, in beverages, confectionery, and other food products.

The choice of carboxylic acid used in the esterification process directly dictates the resulting aroma of the prenyl ester. Short-chain aliphatic acids yield fruity notes, while other functional groups on the acid can introduce more complex floral or spicy characteristics.

Data Presentation

The following tables summarize the physicochemical and olfactory properties of this compound and its key ester derivatives.

Table 1: Physicochemical Properties of this compound and Derived Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 25°C)Refractive Index (n20/D)
This compoundC₅H₁₀O86.13137.0~0.85~1.43
2-Methyl-2-butenyl Acetate (B1210297) (Prenyl Acetate)C₇H₁₂O₂128.17151-1520.9171.430
2-Methyl-2-butenyl Propionate (Prenyl Propionate)C₈H₁₄O₂142.20~170-172~0.90~1.432
2-Methyl-2-butenyl Butyrate (Prenyl Butyrate)C₉H₁₆O₂156.22194-195~0.89~1.435
2-Methyl-2-butenyl Isobutyrate (Prenyl Isobutyrate)C₉H₁₆O₂156.22189-1900.887-0.8961.427-1.434

Table 2: Olfactory Properties of this compound and Derived Esters

CompoundOdor DescriptionOlfactory NotesReported Flavor/Fragrance Uses
This compoundFresh, green, fruity, alcoholic, with a hint of lavender.[1]Top NoteImparting fresh and vibrant top notes in fragrance compositions.[1]
2-Methyl-2-butenyl Acetate (Prenyl Acetate)Natural fresh fruity, green apple, banana, pear, volatile, with ylang-ylang nuances.Top NoteYlang-ylang, jasmine, champaca, frangipani, apple, and strawberry fragrances; fruit flavors.
2-Methyl-2-butenyl Propionate (Prenyl Propionate)Fruity, sweet, slightly waxy, with rum-like undertones.Top to Middle NoteFruity and floral fragrances; tropical fruit and berry flavors.
2-Methyl-2-butenyl Butyrate (Prenyl Butyrate)Fruity, pineapple, apricot, with a slightly fatty and waxy character.Middle NoteFruity and gourmand fragrances; pineapple, apricot, and other stone fruit flavors.
2-Methyl-2-butenyl Isobutyrate (Prenyl Isobutyrate)Fruity, blueberry, raspberry, pomegranate, pineapple, with chrysanthemum and honey undertones.Top to Middle NoteExotic tropical and mango compositions, adding lift to top note complexes.

Experimental Protocols

The primary method for synthesizing fragrance and flavor esters from this compound is Fischer esterification. Below are detailed protocols for the synthesis of representative prenyl esters.

Protocol 1: Synthesis of 2-Methyl-2-butenyl Acetate (Prenyl Acetate)

This protocol describes the synthesis of prenyl acetate via Fischer esterification using an acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 eq)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and glacial acetic acid.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, vent frequently to release CO₂), and finally with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-Methyl-2-butenyl Acetate.

Protocol 2: Synthesis of 2-Methyl-2-butenyl Butyrate (Prenyl Butyrate)

This protocol outlines the synthesis of prenyl butyrate, which has a characteristic fruity, pineapple-like aroma.

Materials:

  • This compound (1.0 eq)

  • Butyric acid (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, butyric acid, p-toluenesulfonic acid, and toluene.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 3-6 hours).

  • Work-up: Cool the reaction mixture. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude ester by vacuum distillation to yield 2-Methyl-2-butenyl Butyrate.

Visualizations

Reaction Pathway: Fischer Esterification of this compound

Fischer_Esterification cluster_reactants Reactants cluster_products Products prenol This compound tetrahedral Tetrahedral Intermediate prenol->tetrahedral Nucleophilic attack acid Carboxylic Acid (e.g., Acetic Acid) intermediate Protonated Carboxylic Acid acid->intermediate Protonation catalyst H+ (Acid Catalyst) catalyst->acid intermediate->tetrahedral ester Prenyl Ester tetrahedral->ester Elimination of Water water Water tetrahedral->water ester->catalyst Deprotonation

Caption: Fischer esterification of this compound.

Experimental Workflow: Synthesis and Analysis of Prenyl Esters

experimental_workflow start Start: Reactant Preparation reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction 1. Combine reactants and catalyst workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup 2. After reaction completion drying Drying of Organic Phase workup->drying 3. Isolate organic layer purification Purification (e.g., Vacuum Distillation) drying->purification 4. Remove drying agent analysis Product Analysis (GC-MS, NMR) purification->analysis 5. Characterize pure product sensory Sensory Evaluation (Odor Profile Assessment) analysis->sensory 6. Evaluate olfactory properties end End: Pure Fragrance/Flavor Ester sensory->end

Caption: Workflow for prenyl ester synthesis and analysis.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol is a volatile organic compound and a member of the terpene alcohol family. It is found in various natural products and is of interest in fields such as flavor and fragrance chemistry, atmospheric chemistry, and as a potential biomarker. Accurate and robust analytical methods are crucial for its detection and quantification in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to be readily implemented in a laboratory setting.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are GC-MS, due to its volatility and the method's high sensitivity and selectivity, and HPLC for applications where derivatization is not desired or for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile compounds like this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile analytes from a sample matrix prior to GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed for the analysis of this compound. This method is advantageous for its direct analysis capabilities without the need for derivatization, although it may offer lower sensitivity compared to GC-MS for this specific analyte.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described. While specific performance can vary based on the instrument, matrix, and experimental conditions, these values provide a general expectation for method validation.

Table 1: GC-MS with Headspace SPME - Typical Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantitation (LOQ)0.5 - 50 µg/L
Recovery85 - 110%
Precision (%RSD)< 15%

Table 2: HPLC-UV - Typical Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 mg/L
Limit of Quantitation (LOQ)0.5 - 5 mg/L
Recovery90 - 105%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Headspace SPME-GC-MS

This protocol is ideal for the analysis of this compound in liquid samples such as beverages, biological fluids, or environmental water samples.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2-octanol (B43104) or other suitable non-interfering volatile compound)

  • Methanol (B129727) or Ethanol (HPLC grade) for stock solutions

  • Sodium Chloride (NaCl), analytical grade

  • Ultrapure water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME-compatible autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Standard Preparation:

  • Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with ultrapure water in headspace vials to achieve concentrations ranging from 1 to 200 µg/L. Spike each standard with the internal standard to a final concentration of 50 µg/L.

4. Sample Preparation:

  • Place 10 mL of the liquid sample into a 20 mL headspace vial.

  • Add the internal standard to a final concentration of 50 µg/L.

  • Add 3 g of NaCl to the vial to enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

5. HS-SPME-GC-MS Analysis:

  • SPME Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes (in splitless mode)

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 150°C at 5°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 71, 55, 41) and the internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in samples where concentrations are expected to be in the mg/L range and a less complex matrix is present.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (or formic acid for MS compatibility)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Standard Preparation:

  • Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 mg/L.

4. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter before injection.

  • If the sample contains a high concentration of the analyte, dilute with the mobile phase to fall within the calibration range.

5. HPLC-UV Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction / Dilution InternalStandard->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Chromatography Chromatographic Separation (GC or HPLC) Filtration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

hs_spme_gcms_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleVial 10 mL Sample in 20 mL Vial AddIS Add Internal Standard SampleVial->AddIS AddSalt Add NaCl AddIS->AddSalt SealVial Seal Vial AddSalt->SealVial Incubate Incubate at 60°C SealVial->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Application Note: GC-MS Methods for the Analysis of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-2-buten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound and a primary alcohol that finds application as a flavoring agent and is present in various natural products.[1][2] Accurate and robust analytical methods are essential for its detection and quantification in diverse matrices, including food and beverage products, environmental samples, and in the monitoring of chemical reactions. The protocols herein describe two primary approaches: direct liquid injection and static headspace analysis, suitable for a range of sample complexities and concentrations.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[3] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.[4]

This compound (C5H10O, MW: 86.13 g/mol ) is a compound of interest in various fields due to its sensory properties and natural occurrence.[1][5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Protocol 1: Direct Liquid Injection for High Concentration Samples

This method is suitable for relatively clean samples where the concentration of this compound is expected to be in the µg/mL to mg/mL range.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[7]

  • Solid Samples: Extract a known weight of the homogenized solid sample with a suitable volatile solvent. Vortex or sonicate to ensure efficient extraction.

  • Filtration/Centrifugation: For samples containing particulates, centrifuge at 3000 rpm for 5 minutes and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.

  • Transfer: Transfer the final prepared sample into a 1.5 mL glass autosampler vial.

2. GC-MS Instrumentation and Parameters:

The following are starting parameters and may require optimization for specific instrumentation.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Mode Full Scan (m/z 35-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 minutes
Transfer Line Temp. 280 °C

3. Data Analysis and Quantification:

  • Identification: The retention time and the mass spectrum of the analyte peak are compared to a known standard of this compound. The NIST Mass Spectral Library can also be used for confirmation.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a characteristic ion is plotted against concentration. The use of an internal standard is recommended for improved accuracy.

  • Characteristic Ions: Based on the NIST mass spectrum for this compound, suitable ions for SIM mode are m/z 71, 86, and 55.[5]

Protocol 2: Static Headspace Analysis for Volatile Trace Analysis

This method is ideal for analyzing volatile compounds like this compound in complex matrices (e.g., beverages, biological fluids) without injecting the non-volatile components.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Add a matrix modifier if necessary (e.g., sodium chloride to increase the vapor pressure of the analyte).

  • If using an internal standard, add it to the vial at this stage.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Headspace Autosampler and GC-MS Parameters:

ParameterSetting
Headspace Sampler Agilent 7697A or equivalent
Vial Equilibration Temp. 80 °C
Vial Equilibration Time 15 minutes
Loop Temperature 90 °C
Transfer Line Temp. 100 °C
Vial Pressurization 10 psi for 0.2 min
Loop Fill Time 0.2 min
Injection Time 1 min
GC-MS Parameters As described in Protocol 1. The oven starting temperature may be lowered to better trap the volatile analyte at the head of the column.

Data Presentation

Quantitative data for GC-MS analysis should be summarized for clarity and comparison. The following table presents expected parameters for a validated method for this compound. Note: LOD, LOQ, and Linearity Range are representative values for similar volatile alcohols and should be experimentally determined.

ParameterThis compoundReference/Comment
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol [5][6]
Boiling Point 137 °C[6]
Retention Time (RT) Analyte- and method-dependentTypically determined experimentally
Quantifier Ion (m/z) 71
Qualifier Ions (m/z) 86, 55[5]
Limit of Detection (LOD) 1 - 10 ng/LRepresentative for trace analysis
Limit of Quantification (LOQ) 5 - 50 ng/LRepresentative for trace analysis
Linearity (r²) > 0.995A typical requirement for quantitative methods

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Filtration / Centrifugation Extraction->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial Injector GC Injection Vial->Injector Column Chromatographic Separation Injector->Column Ionization MS Ionization (EI) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcq Data Acquisition Detector->DataAcq Integration Peak Integration DataAcq->Integration LibrarySearch Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for GC-MS analysis of this compound.

Fragmentation_Pathway parent [C5H10O]+• m/z = 86 frag1 [C4H7O]+ m/z = 71 (-CH3) parent->frag1 -15 frag2 [C5H9]+ m/z = 69 (-OH) parent->frag2 -17 frag3 [C4H7]+ m/z = 55 (-CH2OH) frag1->frag3 -16 frag4 [C3H5]+ m/z = 41 frag3->frag4 -14

Caption: Proposed EI fragmentation of this compound.

References

Application Notes: Selective Oxidation of 2-Methyl-2-buten-1-ol to 2-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. 2-Methyl-2-buten-1-ol (also known as tiglic alcohol) is a valuable starting material, and its oxidation product, 2-methyl-2-butenal (tiglic aldehyde), serves as an important intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The primary challenge in this oxidation is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid or undesired side reactions involving the carbon-carbon double bond. This document outlines two robust protocols for this conversion: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Swern oxidation.

Method Selection

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes.[1][2] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and proceeds at room temperature, making it a convenient laboratory-scale method. The use of a solid support like Celite is recommended to simplify the work-up by adsorbing the chromium byproducts.

  • Swern Oxidation: This metal-free oxidation method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (B128534).[3][4] The Swern oxidation is known for its mild conditions and high yields, effectively preventing over-oxidation to the carboxylic acid.[3] Its primary drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[4]

  • Manganese Dioxide (MnO₂) Oxidation: While not detailed with a full protocol here, it is worth noting that activated MnO₂ is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. Yields for structurally similar substrates, such as trans-2-methyl-2-penten-1-ol, have been reported to be high, demonstrating its efficacy for this class of transformation.

Data Presentation

The following table summarizes the key parameters for the selective oxidation of this compound to 2-methyl-2-butenal using the described methods.

ParameterPCC OxidationSwern OxidationMnO₂ Oxidation
Oxidizing Agent Pyridinium Chlorochromate (PCC)DMSO / Oxalyl ChlorideActivated Manganese Dioxide (MnO₂)
Equivalents (Oxidant) 1.2 - 1.52.0 - 2.5 (DMSO), 1.5 (Oxalyl Chloride)5 - 10 (by weight)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) or Hexane
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours1 - 2 hours4 - 24 hours
Reported Yield Good to high yields for primary allylic alcoholsGood to high yields for primary alcohols83% (for trans-2-methyl-2-penten-1-ol)[5]

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the selective oxidation of this compound to 2-methyl-2-butenal using PCC in an anhydrous medium.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or powdered molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Silica (B1680970) gel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and an equal weight of Celite®.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Purification: Filter the mixture through a short pad of silica gel to remove the chromium salts and Celite®. Wash the pad thoroughly with additional diethyl ether.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-butenal. Further purification can be achieved by distillation or column chromatography if necessary.

PCC_Oxidation_Workflow PCC Oxidation Workflow A 1. Suspend PCC (1.5 eq) and Celite® in anhydrous DCM B 2. Add this compound (1.0 eq) solution in DCM A->B Substrate Addition C 3. Stir at room temperature for 2-4 hours B->C Reaction D 4. Monitor reaction by TLC C->D In-process control E 5. Dilute with diethyl ether D->E Work-up F 6. Filter through a pad of silica gel E->F G 7. Concentrate filtrate under reduced pressure F->G Isolation H 8. Purify by distillation or chromatography (optional) G->H I Product: 2-Methyl-2-butenal H->I

Caption: PCC Oxidation Workflow.

Protocol 2: Swern Oxidation

This protocol details the metal-free oxidation of this compound to 2-methyl-2-butenal under cryogenic conditions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnels

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Equip a dry three-neck flask with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere. Add anhydrous dichloromethane and cool the flask to -78 °C.

  • Activator Addition: Add oxalyl chloride (1.5 equivalents) dropwise to the cold DCM, followed by the dropwise addition of DMSO (2.5 equivalents), ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for an additional 45 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer several times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude 2-methyl-2-butenal by distillation or column chromatography.

Swern_Oxidation_Workflow Swern Oxidation Workflow A 1. Cool anhydrous DCM to -78°C under N2 B 2. Add oxalyl chloride (1.5 eq), then DMSO (2.5 eq) A->B Reagent Addition C 3. Stir for 15 min at -78°C B->C D 4. Add this compound (1.0 eq) in DCM C->D Substrate Addition E 5. Stir for 45 min at -78°C D->E Reaction F 6. Add Triethylamine (5.0 eq) E->F Quenching G 7. Warm to room temperature F->G H 8. Quench with water and extract with DCM G->H Work-up I 9. Wash, dry, and concentrate organic layers H->I J Product: 2-Methyl-2-butenal I->J Isolation

References

The Versatility of 2-Methyl-2-buten-1-ol in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-2-buten-1-ol, a primary allylic alcohol, serves as a valuable C5 building block in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond, allows for diverse chemical transformations, making it a key intermediate in the production of fragrances, agrochemicals, and potentially pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key fine chemicals.

Application in Fragrance Synthesis

This compound and its derivatives are utilized in the fragrance industry for their unique aromatic properties. A notable example is the synthesis of sandalwood-like fragrances, such as 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, which is valued for its creamy and musky sandalwood aroma.[1] The synthesis of such molecules typically involves the alkylation of a suitable cyclic or acyclic precursor with a reactive derivative of this compound.

Role as a Precursor for Agrochemicals

While direct, detailed protocols starting from this compound are not extensively documented in publicly available literature, its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), is a known key intermediate in the synthesis of pyrethroid insecticides.[2] Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. The synthesis of the acid moiety of some pyrethroids can conceptually begin with a C5 alcohol like this compound.

Furthermore, derivatives of this compound are precursors in the synthesis of plant growth regulators like trans-Zeatin (B1683218).[3][4][5] Although many synthetic routes to trans-Zeatin exist, they often involve a key intermediate, such as (Z)-4-chloro-2-methyl-but-2-en-1-ol, which can be conceptually derived from this compound.[3]

Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations of primary and allylic alcohols. These can be adapted for this compound as a starting material for the synthesis of various fine chemicals.

Protocol 1: Oxidation of this compound to 2-Methyl-2-butenal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting α,β-unsaturated aldehyde, 2-Methyl-2-butenal, is a versatile intermediate for further reactions. A common and efficient method for this conversion is the TEMPO-mediated oxidation.

Reaction Scheme:

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (B1220275) (Na2S2O3)

  • Magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and TEMPO (0.01 eq) in dichloromethane.

  • Add an aqueous solution of potassium bromide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1 eq), maintaining the pH of the aqueous phase between 8.5 and 9.5 by periodic addition of a saturated sodium bicarbonate solution.

  • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-Methyl-2-butenal by distillation.

Quantitative Data Summary (Based on a general procedure for primary alcohol oxidation[6]):

ParameterValue
Typical Yield80-95%
Purity (post-distillation)>98%
Reaction Time1-3 hours
Reaction Temperature0 °C

Experimental Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve this compound & TEMPO in CH2Cl2 add_kbr Add aq. KBr solution start->add_kbr cool Cool to 0 °C add_kbr->cool add_naocl Slowly add NaOCl solution (pH 8.5-9.5) cool->add_naocl stir Vigorous stirring at 0 °C add_naocl->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench with Na2S2O3 monitor->quench extract Separate organic layer & extract aqueous phase quench->extract wash Wash with HCl and brine extract->wash dry Dry over MgSO4 wash->dry purify Distill to obtain pure 2-Methyl-2-butenal dry->purify

Caption: Workflow for the TEMPO-mediated oxidation of this compound.

Protocol 2: Esterification of this compound to form Fragrance Esters

Esterification is a key reaction for converting this compound into valuable fragrance compounds. The following is a general Fischer esterification protocol, which can be adapted for various carboxylic acids to produce a range of esters with different scent profiles.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, isovaleric acid)

  • p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H2SO4) as a catalyst

  • Toluene (B28343) or a similar solvent capable of azeotropic water removal

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.1-1.5 eq), and a catalytic amount of p-TsOH (0.01-0.05 eq).

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Quantitative Data Summary (Based on a similar esterification of an allylic alcohol[7]):

ParameterValue
Typical Yield70-90%
Purity (post-distillation)>97%
Reaction Time2-6 hours
Reaction TemperatureReflux temperature of toluene (~111 °C)

Experimental Workflow:

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification start Combine this compound, carboxylic acid, and catalyst in toluene setup_ds Assemble Dean-Stark apparatus start->setup_ds reflux Heat to reflux setup_ds->reflux collect_water Collect water in Dean-Stark trap reflux->collect_water monitor Monitor until water formation ceases collect_water->monitor cool Cool to room temperature monitor->cool wash_bicarb Wash with NaHCO3 solution cool->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry purify Purify by vacuum distillation dry->purify

Caption: Workflow for the Fischer esterification of this compound.

Proposed Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of more complex fine chemicals where this compound or its derivatives can serve as key precursors.

Pyrethroid_Synthesis_Concept MBO This compound Intermediate1 Functionalized C5 Intermediate (e.g., Halogenated or Oxidized Derivative) MBO->Intermediate1 Chemical Transformation Chrysanthemic_Acid_Analogue Chrysanthemic Acid Analogue Intermediate1->Chrysanthemic_Acid_Analogue Cyclopropanation & Further Modifications Pyrethroid Pyrethroid Insecticide Chrysanthemic_Acid_Analogue->Pyrethroid Esterification Pyrethrolone Pyrethrolone Moiety Pyrethrolone->Pyrethroid

Caption: Conceptual pathway for pyrethroid synthesis from this compound.

Zeatin_Synthesis_Concept MBO This compound Chloro_Derivative (Z)-4-Chloro-2-methyl-but-2-en-1-ol MBO->Chloro_Derivative Chlorination Amino_Alcohol 4-Amino-2-methyl-but-2-en-1-ol Chloro_Derivative->Amino_Alcohol Amination Zeatin trans-Zeatin Amino_Alcohol->Zeatin Condensation Purine 6-Chloropurine Purine->Zeatin

Caption: Conceptual pathway for trans-Zeatin synthesis from this compound.

These application notes and protocols provide a foundation for researchers and professionals to explore the utility of this compound in the synthesis of valuable fine chemicals. The provided generalized methods can be optimized for specific substrates and desired products, opening avenues for the development of novel and efficient synthetic routes.

References

Application Notes and Protocols for 2-Methyl-2-buten-1-ol as a Flavoring Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol is a primary alcohol that functions as a flavoring agent in a variety of food products. It is recognized for its characteristic "green" and "oily" aroma and taste profile.[1] This compound is found naturally in a range of fruits and plants, including blackberries, prickly pears, and hops.[1] Its regulatory status as a safe flavoring agent has been established by international bodies, ensuring its suitability for use in food manufacturing.

This document provides detailed application notes, including regulatory information, toxicological data, and typical use levels, as well as comprehensive protocols for the sensory analysis, quantitative determination, and stability testing of this compound in food matrices.

Regulatory and Safety Information

This compound is designated as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Regulatory Information
FEMA Number 4178[2][3][4]
JECFA Number 1617[2][3][4]
GRAS Status Generally Recognized as Safe (GRAS) by FEMA.
JECFA Evaluation "No safety concern at current levels of intake when used as a flavouring agent" (2007).[2][3][4][5]
Chemical Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]
Safety and Toxicology
Toxicological Data for Structurally Related Compounds
Compound LD50 (Oral, Rat)
2-Methyl-2-butene700 - 2,600 mg/kg[5][6]
2-Methyl-1-butanol2,200 mg/kg[7]
2-Methyl-2-butanol1,000 mg/kg[7][8]
3-Methyl-2-buten-1-ol (Prenyl alcohol)810 mg/kg[9]

Application and Use Levels

This compound is utilized to impart or modify green and oily flavor notes in a variety of food products.

Application and Use Levels
Flavor Profile Green, Oily[1]
Natural Occurrence Blackberries (Rubus), Fruits, Herbs and Spices, Evergreen Blackberries (Rubus laciniatus), Prickly Pears (Opuntia), Humulus lupulus (Hops), Litchi chinensis.[1][2]
Typical Food Categories Specific quantitative use levels for this compound (FEMA 4178) in various food categories are not publicly available in the searched resources. Its use is governed by Good Manufacturing Practices (GMP), where it is added at the minimum level necessary to achieve the desired flavoring effect.

Experimental Protocols

Sensory Analysis: Triangle Test

This protocol is designed to determine if a sensory difference exists between two product formulations, for instance, a standard product and one containing this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food or beverage product.

Materials:

  • Control sample (without this compound)

  • Test sample (with a specified concentration of this compound)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Sensory evaluation booths with controlled lighting and temperature

  • Ballot sheets for each panelist

  • A panel of at least 15-30 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare the control and test samples, ensuring they are identical in all aspects except for the presence of this compound. The temperature of the samples should be standardized and appropriate for the product type.

  • Coding and Presentation: For each panelist, present three coded samples in a randomized order. Two of the samples will be identical (either both control or both test), and one will be different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct each panelist to taste the samples from left to right. They are to identify the sample that is different from the other two. Even if they are uncertain, they must make a choice.

  • Palate Cleansing: Panelists should cleanse their palate with water and/or unsalted crackers between tasting the three samples.

  • Data Collection: Each panelist records their choice of the "odd" sample on a ballot sheet.

  • Data Analysis: Tally the number of correct identifications. The results are analyzed statistically using a chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct answers is significantly greater than what would be expected by chance (which is one-third).

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Control Prepare Control Sample Present_Samples Present 3 Coded Samples (2 Alike, 1 Different) Prep_Control->Present_Samples Prep_Test Prepare Test Sample (with this compound) Prep_Test->Present_Samples Panelist_Tasting Panelist Tastes Samples Present_Samples->Panelist_Tasting Identify_Odd Panelist Identifies 'Odd' Sample Panelist_Tasting->Identify_Odd Collect_Data Collect Ballots Identify_Odd->Collect_Data Stat_Analysis Statistical Analysis (Chi-Square Test) Collect_Data->Stat_Analysis Conclusion Conclusion: Significant Difference? Stat_Analysis->Conclusion

Caption: Workflow for the Triangle Test sensory evaluation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a food matrix using GC-MS, a highly sensitive and specific analytical technique.

Objective: To accurately determine the concentration of this compound in a food or beverage sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a mid-polar or polar capillary column)

  • Headspace autosampler or Solid Phase Microextraction (SPME) device

  • Vials and caps (B75204) suitable for the autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Solvent (e.g., ethanol, if needed for standard preparation)

  • Food or beverage sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations. Add a constant, known amount of the internal standard to each calibration standard and to the samples.

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Pipette a known volume or weigh a known amount of the liquid sample into a headspace vial. Add the internal standard.

    • Solid Samples (e.g., baked goods): Weigh a known amount of the homogenized solid sample into a headspace vial. An extraction step with a suitable solvent may be necessary. Add the internal standard.

  • Headspace or SPME Extraction:

    • Headspace: Place the vials in the autosampler. The sample is heated for a specific time to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC.

    • SPME: Expose the SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds. The fiber is then desorbed in the hot GC inlet.

  • GC-MS Analysis:

    • GC Conditions: Set the appropriate temperature program for the oven to separate the compounds of interest. Set the injector temperature, carrier gas flow rate, and split ratio.

    • MS Conditions: Operate the mass spectrometer in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification). Select characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the target analyte and the internal standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards Add_IS Add Internal Standard Std_Prep->Add_IS Sample_Prep Prepare Food/Beverage Sample Sample_Prep->Add_IS Extraction Headspace or SPME Extraction Add_IS->Extraction GC_Separation Gas Chromatography Separation Extraction->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Peak_Integration Peak Identification & Integration MS_Detection->Peak_Integration Calibration Create Calibration Curve Peak_Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for the quantitative analysis by GC-MS.

Stability Testing

This protocol describes an accelerated stability test to evaluate the shelf-life of this compound in a food product.

Objective: To assess the chemical stability of this compound in a specific food matrix under accelerated storage conditions to predict its shelf-life.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Packaging material identical to the final product packaging.

  • Environmental chambers with controlled temperature and humidity.

  • GC-MS or other validated analytical method for quantification.

Procedure:

  • Initial Analysis (Time 0): Prepare multiple samples of the food product with the added this compound. Analyze a subset of these samples immediately to determine the initial concentration (C₀) of the flavoring agent.

  • Storage Conditions: Place the remaining packaged samples in environmental chambers set to accelerated conditions (e.g., higher temperature and/or humidity than normal storage). A common condition is 40°C and 75% relative humidity.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, and 6 months), remove a set of samples from the chambers.

  • Quantification: Analyze the concentration of this compound in the stored samples using the validated GC-MS method described in section 4.2.

  • Sensory Evaluation (Optional): At each time point, a sensory evaluation (e.g., a triangle test against a freshly prepared sample) can be conducted to determine if any perceivable changes in flavor have occurred.

  • Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant. Use this data to extrapolate the predicted shelf-life under normal storage conditions. The shelf-life is often defined as the time it takes for the concentration to decrease to 90% of its initial value.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Time-Point Testing cluster_data Data Evaluation Prepare_Samples Prepare Product with This compound Initial_Analysis Initial Analysis (Time 0) - Quantify Concentration - Sensory Profile Prepare_Samples->Initial_Analysis Accelerated_Storage Store Samples at Accelerated Conditions (e.g., 40°C, 75% RH) Initial_Analysis->Accelerated_Storage Time_Points Analyze at Predetermined Time Intervals (e.g., 1, 3, 6 months) Accelerated_Storage->Time_Points Quant_Analysis Quantitative Analysis (GC-MS) Time_Points->Quant_Analysis Sensory_Analysis Sensory Analysis (Optional) Time_Points->Sensory_Analysis Plot_Data Plot Concentration vs. Time Quant_Analysis->Plot_Data Kinetics Determine Degradation Kinetics Plot_Data->Kinetics Shelf_Life Extrapolate Shelf-Life Kinetics->Shelf_Life

Caption: Workflow for accelerated stability testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-2-buten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-buten-1-ol (also known as prenol). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary industrial routes for the synthesis of this compound are:

  • The Prins Reaction: This method involves the acid-catalyzed condensation of isobutylene (B52900) and formaldehyde (B43269) to produce 3-methyl-3-buten-1-ol (B123568) (isoprenol), which is subsequently isomerized to the more thermodynamically stable this compound.[1][2]

  • Isoprene-Based Synthesis: This route utilizes isoprene (B109036) as a starting material. It can be a two-step process involving the direct acid-catalyzed addition of a carboxylic acid to isoprene to form a prenyl ester, followed by hydrolysis to yield prenol.[3] Another variation involves the chlorination of isoprene, followed by esterification and saponification.[4][5]

Q2: What are the key advantages and disadvantages of each synthesis route?

A2:

  • Prins Reaction:

    • Advantages: Utilizes readily available and inexpensive starting materials (isobutylene and formaldehyde).[2]

    • Disadvantages: The reaction often requires high pressure and temperature, which can be energy-intensive and pose safety concerns.[1] The process involves two distinct steps (condensation and isomerization), which can add complexity.

  • Isoprene-Based Synthesis:

    • Advantages: Can achieve high overall yields and may be performed under milder conditions compared to the Prins reaction.[4][5] Isoprene is a readily available C5 olefin from petroleum cracking.[3]

    • Disadvantages: The reaction can be sensitive to the choice of acid catalyst, with strong acids potentially leading to low yields due to side reactions.[6] The multi-step nature of some variations (chlorination, esterification, saponification) can increase the number of unit operations.

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities can include unreacted starting materials, the isomeric alcohol 3-methyl-3-buten-1-ol (isoprenol) in the Prins reaction route, and byproducts from side reactions such as etherification (e.g., diprenyl ether) or polymerization, especially under strongly acidic conditions.[1] In the isoprene route, higher molecular-weight byproducts can form from the reaction of the intermediate prenyl cation with isoprene.[7]

Troubleshooting Guides

Route 1: Prins Reaction and Isomerization

This route involves the initial reaction of isobutylene with formaldehyde to form 3-methyl-3-buten-1-ol (isoprenol), followed by the isomerization of isoprenol to this compound (prenol).

Troubleshooting Common Issues in the Prins Reaction and Isomerization

Problem Potential Cause Recommended Solution
Low yield of 3-methyl-3-buten-1-ol (Isoprenol) Incomplete reaction due to insufficient catalyst activity, low temperature, or inadequate reaction time.Increase catalyst loading, switch to a more active catalyst (e.g., H-ZSM-5), or optimize reaction temperature and time.[8]
Formation of byproducts like 4,4-dimethyl-1,3-dioxane.Adjust the isobutylene to formaldehyde molar ratio and reaction temperature. Lower temperatures and excess formaldehyde can favor dioxane formation.[9]
Catalyst deactivation.Regenerate the catalyst or use a fresh batch. Ensure starting materials are free of poisons.
Low conversion of Isoprenol to Prenol during isomerization Ineffective catalyst.Supported palladium catalysts (e.g., Pd/SiO2, Pd/Al2O3) are effective. Ensure the catalyst is properly activated.[10]
Suboptimal reaction conditions.The isomerization is typically carried out in a hydrogen environment at temperatures between 60-100°C. Optimize temperature and hydrogen flow rate.[10]
Presence of significant impurities in the final product Incomplete isomerization leaving residual isoprenol.Increase reaction time for the isomerization step or consider a more efficient catalyst. Monitor reaction progress by GC-MS.
Formation of diprenyl ether or other ethers.This can occur under acidic conditions. Ensure complete neutralization and removal of any acidic catalyst before distillation.[1]
Polymerization of starting materials or product.Highly acidic conditions and high temperatures can promote polymerization. Use a milder catalyst and control the temperature carefully.[1]
Route 2: Isoprene-Based Synthesis

This route typically involves the formation of a prenyl ester from isoprene and a carboxylic acid, followed by hydrolysis.

Troubleshooting Common Issues in the Isoprene-Based Synthesis

Problem Potential Cause Recommended Solution
Low yield of prenyl ester Use of an inappropriate acid catalyst. Very strong acids (e.g., sulfuric acid) can lead to low yields due to side reactions.Phosphoric acid is a preferred catalyst for the addition of acetic acid to isoprene.[6] For stronger carboxylic acids like dichloroacetic acid, the addition of its conjugate base can improve yields.[7]
Formation of high-boiling byproducts.This can result from the reaction of the intermediate prenyl cation with excess isoprene. Gradual addition of isoprene to the reaction mixture is recommended to maintain a low isoprene concentration.[6]
Reaction conditions not optimized.The reaction can be slow at room temperature. Gentle heating (40-100°C) in a pressure vessel is often preferred.[6]
Incomplete hydrolysis of prenyl ester Insufficient base or reaction time for saponification.Ensure a stoichiometric excess of a suitable base (e.g., sodium hydroxide (B78521) in aqueous methanol) is used and allow for adequate reaction time.[6]
Ineffective enzymatic hydrolysis.If using a lipase, ensure optimal pH, temperature, and enzyme concentration.[6]
Complex mixture of unidentified byproducts Dimerization or polymerization reactions.This can be promoted by strongly acidic conditions. Use a milder acid catalyst and moderate temperatures.[7]
Formation of isomeric tertiary alcohols.Acid-catalyzed addition of water to isoprene can yield a significant amount of the tertiary alcohol. Ensure anhydrous conditions during the ester formation step.[6]

Quantitative Data

Table 1: Effect of Catalyst on the Isomerization of 3-methyl-3-buten-1-ol to this compound

CatalystTemperature (°C)Conversion of Isoprenol (%)Selectivity to Prenol (%)Reference
0.5% Pd/Al2O370-94[10]
0.5% Pd–0.05% Se–0.3% Ce/SiO260-1004593-94[10]

Table 2: Yield of Prenyl Esters from Isoprene under Various Conditions

Carboxylic AcidCatalystTemperature (°C)Yield of Prenyl Ester (%)Reference
Acetic AcidPhosphoric Acid40-100High (not specified)[6]
Dichloroacetic AcidNoneRoom Temp~50[7]
Dichloroacetic AcidDichloroacetate SaltRoom Temp70-95[7]
Acetic Acidp-toluenesulfonic acidRoom Temp<25[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction and Isomerization

Step 1: Synthesis of 3-methyl-3-buten-1-ol (Isoprenol)

  • Materials: Paraformaldehyde, Isobutylene, HZSM-5 catalyst (Si/Al ratio ~40), Solvent (e.g., 1,4-dioxane).

  • Procedure:

    • Charge a high-pressure autoclave reactor with the HZSM-5 catalyst and the solvent.

    • Add paraformaldehyde to the reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Introduce isobutylene into the reactor.

    • Heat the reactor to the desired temperature (e.g., 150-200°C) and maintain the pressure.

    • Stir the reaction mixture for the specified time (e.g., 2-4 hours).

    • After the reaction, cool the reactor, release the pressure, and collect the liquid product.

    • Purify the crude isoprenol by fractional distillation.

Step 2: Isomerization of 3-methyl-3-buten-1-ol to this compound (Prenol)

  • Materials: 3-methyl-3-buten-1-ol, Palladium on a support (e.g., 0.5% Pd/SiO2), Solvent (optional).

  • Procedure:

    • Charge a reactor with the palladium catalyst and the purified 3-methyl-3-buten-1-ol.

    • If using a solvent, add it to the reactor.

    • Pressurize the reactor with hydrogen.

    • Heat the mixture to the desired temperature (e.g., 60-100°C) with stirring.

    • Monitor the reaction progress using GC-MS.

    • Upon completion, cool the reactor, release the pressure, and filter to remove the catalyst.

    • Purify the resulting this compound by fractional distillation.

Protocol 2: Synthesis of this compound from Isoprene

Step 1: Synthesis of Prenyl Acetate (B1210297)

  • Materials: Isoprene, Acetic Acid (glacial), Phosphoric Acid (85%).

  • Procedure:

    • In a pressure vessel, combine glacial acetic acid and phosphoric acid.

    • Heat the mixture to 60-65°C.

    • Gradually add isoprene to the heated mixture over 1-2 hours with stirring.

    • Continue heating and stirring for an additional 2 hours.

    • Cool the reaction mixture and partition between a non-polar organic solvent (e.g., heptane) and water.

    • Separate the organic layer, wash with water and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude prenyl acetate.

Step 2: Hydrolysis of Prenyl Acetate to this compound (Prenol)

  • Materials: Prenyl Acetate, Sodium Hydroxide, Methanol, Water.

  • Procedure:

    • Dissolve the crude prenyl acetate in methanol.

    • Prepare a solution of sodium hydroxide in water and add it to the methanolic solution of prenyl acetate.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or GC-MS until the prenyl acetate is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Mandatory Visualizations

Reaction_Pathway_Prins isobutylene Isobutylene prins_reaction Prins Reaction (Acid Catalyst) isobutylene->prins_reaction formaldehyde Formaldehyde formaldehyde->prins_reaction isoprenol 3-methyl-3-buten-1-ol (Isoprenol) prins_reaction->isoprenol isomerization Isomerization (Pd Catalyst, H2) isoprenol->isomerization prenol This compound (Prenol) isomerization->prenol

Caption: Reaction pathway for the synthesis of this compound via the Prins reaction.

Experimental_Workflow_Isoprene cluster_esterification Step 1: Esterification cluster_hydrolysis Step 2: Hydrolysis start_ester Mix Isoprene, Acetic Acid, and Phosphoric Acid heat_ester Heat and Stir (40-100°C) start_ester->heat_ester workup_ester Workup: Extraction and Washing heat_ester->workup_ester isolate_ester Isolate Prenyl Acetate workup_ester->isolate_ester start_hydrolysis Dissolve Prenyl Acetate in Methanol isolate_ester->start_hydrolysis add_base Add Aqueous NaOH start_hydrolysis->add_base stir_hydrolysis Stir at Room Temperature add_base->stir_hydrolysis workup_hydrolysis Workup: Neutralization and Extraction stir_hydrolysis->workup_hydrolysis isolate_prenol Purify by Distillation workup_hydrolysis->isolate_prenol

Caption: Experimental workflow for the isoprene-based synthesis of this compound.

Troubleshooting_Logic cluster_prins Prins Reaction Route cluster_isoprene Isoprene Route start Low Yield of This compound check_isoprenol Check Isoprenol Yield start->check_isoprenol check_ester Check Prenyl Ester Yield start->check_ester low_isoprenol Low Isoprenol Yield check_isoprenol->low_isoprenol optimize_prins Optimize Prins Reaction: - Catalyst - Temperature - Time low_isoprenol->optimize_prins Yes check_isomerization Check Isomerization Step low_isoprenol->check_isomerization No incomplete_isomerization Incomplete Isomerization check_isomerization->incomplete_isomerization optimize_isomerization Optimize Isomerization: - Catalyst Activity - H2 Pressure - Temperature incomplete_isomerization->optimize_isomerization Yes low_ester Low Ester Yield check_ester->low_ester optimize_esterification Optimize Esterification: - Catalyst Choice - Isoprene Addition Rate - Temperature low_ester->optimize_esterification Yes check_hydrolysis Check Hydrolysis Step low_ester->check_hydrolysis No incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Base Concentration - Reaction Time incomplete_hydrolysis->optimize_hydrolysis Yes

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-2-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities present. For separating isomers and other closely boiling impurities, fractional distillation is often employed.[1][2] Column chromatography is effective for removing non-volatile impurities or compounds with different polarities.[3]

Q2: What are the typical impurities found in crude this compound?

Common impurities can include:

  • Isomeric alkenes: Such as 2-methyl-1-butene, especially if the synthesis involves dehydration of 2-methyl-2-butanol.[1][2]

  • Unreacted starting materials: Depending on the synthetic route.

  • Solvents used in the reaction or extraction steps.

  • Side-products: Formed during the synthesis.

  • Oxidation or degradation products: Allylic alcohols can be susceptible to oxidation.[4]

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography (GC): To quantify the percentage of the main component and detect volatile impurities.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For both quantification and identification of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.

Q4: What are the stability and storage recommendations for purified this compound?

This compound, like many allylic alcohols, should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation and polymerization.[5] It is advisable to use clean, dry, and inert containers, such as amber glass vials.[5] Avoid contact with strong oxidizing agents and acidic conditions, which can promote degradation or isomerization.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Distillation Issues
Issue Possible Cause(s) Troubleshooting & Optimization
Poor separation of components (broad boiling point range) - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure a stable and uniform heat source (e.g., a heating mantle with a stirrer).
Product decomposition during distillation - Distillation temperature is too high.- Presence of acidic or basic impurities.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution for acidic impurities) before distillation.
Low recovery of product - Hold-up in the distillation apparatus.- Incomplete distillation.- Use a smaller distillation setup for smaller quantities.- Ensure the entire apparatus is properly insulated to minimize heat loss.- Continue distillation until the temperature at the column head drops, indicating the desired fraction has been collected.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting & Optimization
Co-elution of the product with an impurity - Inappropriate solvent system (mobile phase).- Column is overloaded.- Column was packed improperly.- Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation.- Adjust the polarity of the mobile phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Low recovery of the product from the column - Product is strongly adsorbed to the stationary phase.- Product is unstable on the stationary phase.- Increase the polarity of the mobile phase to elute the product.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Tailing of the product band - Presence of highly polar impurities.- Interaction of the alcohol with the stationary phase.- Pre-treat the crude sample to remove highly polar impurities.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, if compatible) to the mobile phase.

Quantitative Data

The following table summarizes the physical properties of this compound, which are crucial for its purification.

Property Value Reference
Molecular Formula C₅H₁₀O[7][8]
Molecular Weight 86.13 g/mol [7][8]
Boiling Point 137.0 °C at 760 mmHg[8]
Density 0.863 - 0.869 g/cm³[8]
Refractive Index 1.439 - 1.445[8]
Solubility Slightly soluble in water; soluble in ethanol.[8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the head of the fractionating column. The temperature will rise and then stabilize as the first fraction (lower boiling point impurity) begins to distill.

  • Collect the forerun in a separate receiving flask.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is this compound (expect to collect around its boiling point of 137 °C at atmospheric pressure).

  • Monitor the temperature closely. A stable temperature during the collection of the main fraction indicates a pure compound.

  • Stop the distillation before the distillation flask goes to dryness to avoid the concentration of high-boiling impurities.

  • Allow the apparatus to cool down before disassembling.

  • Analyze the purity of the collected fractions using GC or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing impurities with different polarities from this compound.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Solvents for mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Select the Solvent System: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack the Column: Pack the chromatography column with silica gel using the chosen solvent system (slurry packing is recommended for better results).

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the Product: Confirm the purity of the final product using GC-MS or NMR.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound prelim_analysis Preliminary Purity Analysis (e.g., TLC, GC) crude_product->prelim_analysis choice Choose Purification Method prelim_analysis->choice distillation Fractional Distillation choice->distillation Impurities with different boiling points chromatography Column Chromatography choice->chromatography Impurities with different polarities dist_fractions Collect Fractions distillation->dist_fractions chrom_fractions Collect Fractions chromatography->chrom_fractions analysis1 Analyze Fractions (TLC, GC) dist_fractions->analysis1 analysis2 Analyze Fractions (TLC, GC) chrom_fractions->analysis2 combine_pure1 Combine Pure Fractions analysis1->combine_pure1 combine_pure2 Combine Pure Fractions analysis2->combine_pure2 final_product Purified this compound combine_pure1->final_product solvent_removal Solvent Removal (Rotary Evaporation) combine_pure2->solvent_removal solvent_removal->final_product final_analysis Final Purity and Structural Confirmation (GC-MS, NMR) final_product->final_analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product after Initial Purification identify_impurity Identify Impurity (GC-MS, NMR) start->identify_impurity boiling_point Different Boiling Point? identify_impurity->boiling_point polarity Different Polarity? boiling_point->polarity No fractional_distillation Optimize Fractional Distillation (e.g., better column, slower rate) boiling_point->fractional_distillation Yes column_chromatography Optimize Column Chromatography (e.g., different solvent system, different stationary phase) polarity->column_chromatography Yes repurify Re-purify polarity->repurify No (Consider alternative methods or re-synthesis) fractional_distillation->repurify column_chromatography->repurify final_analysis Final Purity Analysis repurify->final_analysis

References

Technical Support Center: Industrial Synthesis of 2-Methyl-2-buten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Methyl-2-buten-1-OL.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The industrial synthesis of this compound, an important primary allylic alcohol, often involves multi-step processes starting from readily available C5 feedstocks. The most common routes originate from isoprene (B109036) and involve the formation of an intermediate that is subsequently hydrolyzed. Key strategies include:

  • Hydrochlorination of Isoprene followed by Hydrolysis: This is a prominent method where isoprene is first treated with hydrochloric acid to form a mixture of allylic chlorides. The subsequent hydrolysis of these chlorides yields a mixture of isomeric alcohols, including this compound and its isomer, prenol (3-methyl-2-buten-1-ol). Controlling the regioselectivity of the initial hydrochlorination and the conditions of the hydrolysis are critical for maximizing the yield of the desired product.

  • Acid-Catalyzed Addition of Carboxylic Acids to Isoprene and Subsequent Saponification: This route involves the reaction of isoprene with a carboxylic acid (like acetic acid) in the presence of an acid catalyst to form a prenyl ester. This ester is then saponified to produce the alcohol. Similar to the hydrochlorination route, a mixture of isomers is typically formed.

  • Allylic Rearrangement of 2-Methyl-3-buten-2-ol (B93329): this compound can also be synthesized via the acid-catalyzed allylic rearrangement of 2-methyl-3-buten-2-ol. This tertiary alcohol can be produced from isoprene.[1] The equilibrium between the tertiary and primary allylic alcohols is a key factor in this process.

Q2: What are the most common challenges encountered in the industrial synthesis of this compound?

A2: Researchers and production chemists frequently face several challenges in the synthesis of this compound, including:

  • Low Selectivity and Isomer Formation: The primary challenge is controlling the regioselectivity of the initial addition to isoprene, which often leads to the formation of the isomeric prenol (3-methyl-2-buten-1-ol).[2] The thermodynamic and kinetic control of the reaction plays a significant role in the product distribution.

  • Low Yield: Low overall yields can result from incomplete reactions, side reactions such as the polymerization of isoprene, or the formation of undesired byproducts.

  • Impurity Profile: Common impurities can include unreacted starting materials, isomeric alcohols, dimers of isoprene, and residual solvents or catalysts.

  • Purification Difficulties: The separation of this compound from its isomer, prenol, is challenging due to their similar boiling points and chemical properties, often requiring efficient fractional distillation or other advanced separation techniques.[3]

Q3: How can the formation of the isomeric impurity, prenol (3-methyl-2-buten-1-ol), be minimized?

A3: Minimizing the formation of prenol requires careful control over the reaction conditions. The formation of the different isomers is often dictated by the principles of kinetic versus thermodynamic control. In the hydrochlorination of isoprene, for example, lower temperatures tend to favor the kinetically controlled product. Subsequent hydrolysis conditions also play a crucial role. In some cases, an allylic rearrangement can be utilized to convert one isomer to another, although achieving high selectivity for the desired primary alcohol can be difficult.[1][4]

Q4: What are the typical purification methods for industrial-scale production of this compound?

A4: At an industrial scale, the purification of this compound primarily relies on:

  • Fractional Distillation: This is the most common method for separating this compound from its lower-boiling and higher-boiling impurities. However, separating it from its isomer, prenol, requires a distillation column with a high number of theoretical plates due to their close boiling points.

  • Extractive Distillation: This technique can be employed to enhance the separation of close-boiling isomers by introducing a solvent that alters the relative volatility of the components.[3][5]

  • Chromatography: While more common in laboratory settings, large-scale chromatography can be used for high-purity applications, though it is generally more expensive.[6]

Troubleshooting Guides

Problem 1: Low Overall Yield
Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. - Increase Reaction Temperature: Carefully increase the temperature to enhance the reaction rate, but be mindful of potential side reactions. - Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions.
Isoprene Polymerization - Control Temperature: Maintain the reaction at the optimal temperature, as higher temperatures can promote polymerization. - Use of Inhibitors: Consider adding a suitable polymerization inhibitor to the reaction mixture. - Control Feed Rate: In a continuous process, a slower, controlled addition of isoprene can minimize its self-reaction.
Formation of Byproducts - Optimize Reaction Conditions: Adjust temperature, pressure, and catalyst to favor the desired reaction pathway. - Purify Starting Materials: Ensure that the starting materials, particularly isoprene, are free from impurities that could lead to side reactions.
Product Loss During Workup - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize product loss to the aqueous phase. - Efficient Distillation: Use a well-designed distillation setup with appropriate vacuum and temperature to minimize product degradation and loss.
Problem 2: Poor Selectivity (High Prenol Formation)
Possible Cause Suggested Solution
Unfavorable Reaction Conditions - Temperature Control: Investigate the effect of temperature on the isomer ratio. Lower temperatures may favor the kinetic product. - Catalyst Selection: The choice of acid catalyst and its concentration can significantly influence the regioselectivity of the initial addition to isoprene. Experiment with different catalysts.
Allylic Rearrangement - Control pH during Hydrolysis: The pH during the hydrolysis of the intermediate halide or ester can influence the extent of allylic rearrangement.[1] - Minimize Reaction Time: A shorter reaction time for the hydrolysis step may reduce the extent of isomerization.
Problem 3: Product Purity Issues
Possible Cause Suggested Solution
Presence of Isomeric Impurities - Optimize Distillation: Use a fractional distillation column with a higher number of theoretical plates. - Extractive Distillation: Employ an appropriate solvent to improve the separation of the isomers.[5]
Residual Starting Materials - Ensure Complete Reaction: See "Incomplete Reaction" under "Low Overall Yield". - Efficient Purification: Optimize the distillation to effectively remove lower-boiling starting materials.
Formation of High-Boiling Impurities (e.g., Dimers) - Optimize Reaction Conditions: See "Isoprene Polymerization" under "Low Overall Yield". - Efficient Distillation: Ensure the final product is effectively separated from higher-boiling impurities during distillation.

Experimental Protocols

Protocol 1: Synthesis via Hydrochlorination of Isoprene and Subsequent Hydrolysis

This protocol is a representative example and should be optimized for specific industrial equipment and safety considerations.

Step 1: Hydrochlorination of Isoprene

  • Reactor Setup: A jacketed glass-lined reactor equipped with a stirrer, a gas inlet, a thermometer, and a condenser is made inert with nitrogen.

  • Charging Reactants: Isoprene is charged to the reactor.

  • Reaction: The reactor is cooled to the desired temperature (e.g., 0-10 °C). Gaseous hydrogen chloride is then bubbled through the isoprene with vigorous stirring. The temperature is carefully controlled throughout the addition.

  • Monitoring: The reaction is monitored by GC until the desired conversion of isoprene is achieved.

  • Workup: The crude mixture of prenyl chlorides is typically used directly in the next step without extensive purification.

Step 2: Hydrolysis of Prenyl Chlorides

  • Reactor Setup: A reactor equipped with a stirrer, a condenser, and a pH probe is used.

  • Charging Reactants: The crude prenyl chloride mixture is added to an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide).

  • Reaction: The mixture is heated with vigorous stirring to the desired temperature (e.g., 70-90 °C). The pH is monitored and maintained in the desired range.

  • Monitoring: The reaction is monitored by GC until the hydrolysis is complete.

  • Workup and Purification:

    • The reaction mixture is cooled, and the organic layer is separated.

    • The aqueous layer is extracted with a suitable solvent (e.g., toluene).

    • The combined organic layers are washed with brine.

    • The solvent is removed by distillation.

    • The crude alcohol mixture is purified by fractional distillation under reduced pressure to separate this compound from its isomers and other impurities.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions and Outcomes

ParameterRoute 1: HydrochlorinationRoute 2: Esterification
Starting Material Isoprene, HClIsoprene, Acetic Acid
Catalyst None (reagent)Acid Catalyst (e.g., H₂SO₄)
Intermediate Prenyl ChloridesPrenyl Acetate
Typical Yield 60-80% (overall)70-85% (overall)
Typical Purity (before final purification) 85-95% (mixture of isomers)90-97% (mixture of isomers)
Key Challenge Handling of corrosive HClCatalyst removal

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis/Saponification cluster_purification Purification cluster_product Final Product Isoprene Isoprene Reaction Addition Reaction (Hydrochlorination or Esterification) Isoprene->Reaction Reagent HCl or RCOOH Reagent->Reaction Intermediate Prenyl Chloride or Prenyl Ester Reaction->Intermediate Hydrolysis Hydrolysis/ Saponification Intermediate->Hydrolysis Purification Fractional Distillation Hydrolysis->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound from isoprene.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (GC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products (GC-MS) Complete->Check_Side_Products Optimize_Workup Optimize Workup (Extraction, Distillation) Complete->Optimize_Workup If side products are minimal Polymerization Isoprene Polymerization Check_Side_Products->Polymerization Polymer Detected Other_Byproducts Other Byproducts Check_Side_Products->Other_Byproducts Other Impurities Polymerization->Optimize_Conditions Other_Byproducts->Optimize_Conditions

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Identifying side products in the synthesis of 2-Methyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-2-butene (B146552).

Troubleshooting Guides

Issue: Low Yield of 2-Methyl-2-butene

Low yields of the desired product can be attributed to several factors, from reaction conditions to purification procedures. This guide will help you identify and address potential causes.

Potential Cause Recommended Action
Incomplete Reaction Ensure the reaction has gone to completion. Monitor the reaction progress using techniques like gas chromatography (GC) to confirm the disappearance of the starting material (tert-amyl alcohol). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Temperature The dehydration of tert-amyl alcohol is temperature-sensitive. For tertiary alcohols, the reaction is typically carried out at a moderate temperature (25°– 80°C).[1] Temperatures that are too low may lead to the formation of ethers as a significant side product, while excessively high temperatures can cause charring and degradation of the product, especially when using a strong oxidizing acid like sulfuric acid.[2]
Incorrect Acid Concentration The concentration of the acid catalyst is crucial. A higher concentration of a strong, non-nucleophilic acid like sulfuric or phosphoric acid generally favors the elimination reaction to form the alkene.[3] However, highly concentrated sulfuric acid can also lead to unwanted side reactions.[2]
Loss of Product During Workup 2-Methyl-2-butene is a volatile compound. Ensure that the receiving flask during distillation is kept in an ice bath to minimize evaporative losses.[4] During extractions, be mindful of the layers and avoid discarding the organic layer containing the product.
Inefficient Purification Multiple distillations may be necessary to achieve high purity. A fractional distillation is recommended to efficiently separate 2-methyl-2-butene from its isomer, 2-methyl-1-butene (B49056), and any remaining starting material.[4]

Issue: High Percentage of 2-Methyl-1-butene Side Product

The formation of 2-methyl-1-butene is a common side reaction. While 2-methyl-2-butene is the thermodynamically more stable and therefore major product according to Zaitsev's rule, certain conditions can favor the formation of the less substituted alkene.

Potential Cause Recommended Action
Reaction Temperature While specific quantitative data is sparse in readily available literature, generally, lower reaction temperatures may slightly favor the formation of the kinetic product, which can include a higher proportion of the less stable alkene. Adhering to the optimal temperature range for the dehydration of tertiary alcohols is recommended.
Nature of the Acid Catalyst The choice of acid catalyst can influence the product ratio. While both sulfuric and phosphoric acid are effective, phosphoric acid is often preferred as it is less oxidizing and can lead to a cleaner reaction with fewer side products.[2]
Steric Hindrance In some elimination reactions, the use of a bulky base can favor the formation of the less substituted (Hofmann) product. While this is less of a factor in acid-catalyzed dehydration where the base is typically water or the conjugate base of the acid, it is a principle to be aware of in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of 2-methyl-2-butene from tert-amyl alcohol?

The primary side product is 2-methyl-1-butene, an isomer of the desired product. Both are formed through an E1 elimination mechanism.

Q2: Why is 2-methyl-2-butene the major product?

The formation of 2-methyl-2-butene is favored according to Zaitsev's rule , which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. 2-Methyl-2-butene is a trisubstituted alkene, whereas 2-methyl-1-butene is a disubstituted alkene.

Q3: My reaction mixture turned dark brown/black. What happened?

This is often observed when using concentrated sulfuric acid, which is a strong oxidizing agent. It can oxidize the alcohol or the alkene products, leading to the formation of carbon and other byproducts, which cause the dark coloration.[2] Using a less oxidizing acid like phosphoric acid can help mitigate this issue.

Q4: I see two layers in my reaction flask after adding the acid. Is this normal?

Yes, it is normal to see two layers. Tert-amyl alcohol and the aqueous acid solution may not be completely miscible, especially at the beginning of the reaction. Gentle swirling or stirring will help to increase the contact between the reactants.

Q5: What is the purpose of washing the crude product with a sodium hydroxide (B78521) solution?

The crude product will contain residual acidic catalyst (e.g., sulfuric acid). Washing with a dilute sodium hydroxide solution neutralizes this acid, preventing it from catalyzing polymerization or other unwanted side reactions of the alkene product during storage or subsequent distillation.

Data Presentation

Reaction Condition Effect on Product Ratio (2-Methyl-2-butene : 2-Methyl-1-butene) Rationale
Higher Temperature Increases the proportion of 2-methyl-2-butene.Favors the formation of the more thermodynamically stable product (Zaitsev's rule).
Higher Acid Concentration Generally increases the rate of dehydration and favors the Zaitsev product.Promotes the E1 elimination pathway leading to the more stable alkene.
Choice of Acid Catalyst Phosphoric acid may provide a cleaner reaction with a better yield of the desired alkenes compared to sulfuric acid.Phosphoric acid is less oxidizing than sulfuric acid, reducing the formation of degradation byproducts.[2]

Experimental Protocols

Synthesis of 2-Methyl-2-butene via Dehydration of Tert-Amyl Alcohol

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Tert-amyl alcohol (2-methyl-2-butanol)

  • Concentrated sulfuric acid or phosphoric acid

  • 10% Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Boiling chips

  • Ice

Procedure:

  • In a round-bottom flask, cautiously add the acid catalyst to a pre-determined amount of tert-amyl alcohol while cooling the flask in an ice bath.

  • Add a few boiling chips to the mixture.

  • Set up a distillation apparatus, ensuring the receiving flask is placed in an ice bath to minimize the evaporation of the volatile product.

  • Gently heat the reaction mixture to initiate the distillation of the alkene products. The boiling point of 2-methyl-2-butene is approximately 38.6 °C.

  • Collect the distillate until the reaction is complete.

  • Transfer the distillate to a separatory funnel and wash it with a 10% sodium hydroxide solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final fractional distillation to purify the 2-methyl-2-butene from any remaining 2-methyl-1-butene and other impurities.

Mandatory Visualization

Synthesis_of_2_Methyl_2_Butene Reactant tert-Amyl Alcohol (2-Methyl-2-butanol) Protonation Protonation (+H+) Reactant->Protonation Acid Catalyst Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Loss_of_Water Loss of Water (-H2O) Protonated_Alcohol->Loss_of_Water Carbocation Tertiary Carbocation Loss_of_Water->Carbocation Deprotonation_Major Deprotonation (Major Pathway) Carbocation->Deprotonation_Major Removal of internal H+ Deprotonation_Minor Deprotonation (Minor Pathway) Carbocation->Deprotonation_Minor Removal of terminal H+ Major_Product 2-Methyl-2-butene (Zaitsev Product) Deprotonation_Major->Major_Product Minor_Product 2-Methyl-1-butene (Hofmann-like Product) Deprotonation_Minor->Minor_Product

Caption: Reaction pathway for the synthesis of 2-methyl-2-butene.

References

Technical Support Center: Enhancing the Stability of 2-Methyl-2-buten-1-OL in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-2-buten-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound, an allylic alcohol, is susceptible to several degradation pathways that can compromise the stability of a formulation. The primary routes of degradation include:

  • Oxidation: The double bond and the allylic hydroxyl group are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light (photo-oxidation). This can lead to the formation of aldehydes, ketones, or other oxidative degradation products.

  • Acid-Catalyzed Dehydration and Rearrangement: In acidic conditions, the hydroxyl group can be protonated, leading to the elimination of a water molecule to form various isomeric alkenes, such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[1][2] Rearrangement of the resulting carbocation can also lead to other isomeric products.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions, including oxidation and isomerization.[3] The UV absorption of related butanols has been measured between 208 and 230 nm.

Q2: What are the initial signs of instability I should look for in my this compound formulation?

A2: Early indicators of instability in your formulation can manifest in several ways:

  • Physical Changes: Look for changes in color, the appearance of cloudiness or precipitation in liquid formulations, or phase separation in emulsions.

  • Chemical Changes: A noticeable change in pH, the development of an off-odor, or a decrease in the assay of this compound are all signs of chemical degradation. The appearance of new peaks in your chromatograms during analytical testing is a definitive indicator of degradation products.

Q3: How can I proactively improve the stability of my this compound formulation?

A3: A proactive approach to formulation development is key to ensuring stability. Consider the following strategies:

  • pH Control: Maintain the pH of your formulation in the neutral to slightly alkaline range to minimize the risk of acid-catalyzed degradation. The use of appropriate buffer systems (e.g., phosphate (B84403) or citrate (B86180) buffers) is highly recommended.[4]

  • Antioxidants: Incorporate antioxidants to mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol.[4][5]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[4]

  • Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[4]

  • Light Protection: Protect the formulation from light by using amber or opaque packaging.[4]

  • Excipient Compatibility: Ensure all excipients are compatible with this compound. Screen for reactive impurities in excipients, such as peroxides, which can initiate degradation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues with this compound formulations.

Issue 1: Loss of Potency Over Time

Symptoms:

  • A gradual decrease in the concentration of this compound as determined by a stability-indicating analytical method.

  • The appearance of one or more new peaks in the chromatogram.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Oxidative Degradation 1. Analyze for the presence of oxidative degradation products using GC-MS. 2. Review the formulation for the presence of oxidizing agents or trace metal ions. 3. Evaluate the packaging for its ability to protect against oxygen ingress.1. Incorporate an appropriate antioxidant (e.g., BHT, BHA). 2. Add a chelating agent (e.g., EDTA). 3. Package the formulation under an inert gas like nitrogen.[4]
Acid-Catalyzed Degradation 1. Measure the pH of the formulation. 2. Identify any acidic excipients in the formulation. 3. Analyze for the presence of dehydration products like 2-methyl-1-butene and 2-methyl-2-butene.[1][2]1. Adjust the pH to a neutral or slightly alkaline range using a suitable buffer system.[4] 2. Replace acidic excipients with non-acidic alternatives if possible.
Photodegradation 1. Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) and monitor for degradation.1. Use light-protective primary packaging (e.g., amber vials or bottles).[4] 2. Store the product in a dark place.
Issue 2: Physical Instability (e.g., Color Change, Precipitation)

Symptoms:

  • The formulation develops a yellow or brown tint.

  • A solid precipitate forms in a liquid formulation.

  • Phase separation occurs in an emulsion.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Formation of Degradation Products 1. Identify the degradation products using techniques like GC-MS or LC-MS. 2. Determine the solubility of the identified degradation products in the formulation vehicle.1. Address the root cause of degradation as outlined in "Issue 1". 2. If degradation cannot be completely avoided, consider modifying the formulation to improve the solubility of the degradation products.
Excipient Incompatibility 1. Conduct a systematic drug-excipient compatibility study. 2. Visually inspect binary mixtures of this compound with each excipient under stressed conditions (e.g., elevated temperature and humidity).1. Replace any incompatible excipients with suitable alternatives.
pH Shift 1. Monitor the pH of the formulation over time.1. Incorporate a buffer system with sufficient capacity to maintain the desired pH range.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Store at 60°C and analyze samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Store at 60°C and analyze samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store at room temperature and analyze samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the stock solution (or solid API) in a temperature-controlled oven at 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photodegradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or GC-MS method (see Protocol 2 and 3).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (gradient or isocratic, to be optimized). For MS compatibility, replace any non-volatile buffer with formic acid.[6]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL
Diluent Mobile Phase

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 3: GC-MS for Impurity Identification

This protocol is for the identification of volatile degradation products and impurities.

Sample Preparation:

  • For liquid formulations, a direct injection or a liquid-liquid extraction into a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may be appropriate.

  • For solid formulations, a headspace analysis or solvent extraction followed by filtration can be used.

GC-MS Conditions:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C
Oven Temperature Program Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range m/z 35-350

Data Analysis:

  • Identify potential degradation products by comparing their mass spectra with a library (e.g., NIST).[7]

  • Confirm the identity of suspected degradation products by analyzing reference standards if available.

Visualizations

Degradation Pathway of this compound

A This compound B Oxidation Products (e.g., Aldehydes, Ketones) A->B [O], Light C Dehydration/Rearrangement Products (e.g., 2-Methyl-1-butene, 2-Methyl-2-butene) A->C H+ D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Loss of Potency

Start Loss of Potency Detected CheckOxidation Analyze for Oxidative Degradation Products Start->CheckOxidation OxidationYes Add Antioxidant/Chelator Package under Inert Gas CheckOxidation->OxidationYes Yes CheckAcidity Measure pH and check for acidic excipients CheckOxidation->CheckAcidity No End Stability Improved OxidationYes->End AcidityYes Adjust pH with Buffer Replace Acidic Excipients CheckAcidity->AcidityYes Yes CheckLight Conduct Photostability Study CheckAcidity->CheckLight No AcidityYes->End LightYes Use Light-Protective Packaging CheckLight->LightYes Yes CheckLight->End No LightYes->End

Caption: A logical workflow for troubleshooting loss of potency.

Experimental Workflow for Stability Testing

Start Prepare Formulation Stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Stress Analysis Analyze by Stability-Indicating Method (HPLC/GC-MS) Stress->Analysis Identify Identify Degradation Products Analysis->Identify Quantify Quantify Degradation Analysis->Quantify Reformulate Reformulate with Stabilizers (e.g., Buffers, Antioxidants) Identify->Reformulate Quantify->Reformulate Re_evaluate Re-evaluate Stability Reformulate->Re_evaluate Stable Stable Formulation Achieved Re_evaluate->Stable

Caption: A workflow for conducting stability testing and formulation optimization.

References

Technical Support Center: Dehydration of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of tertiary alcohols to synthesize alkenes.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Alkene Yield 1. Incomplete Reaction: The reaction may not have gone to completion.1a. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress using techniques like TLC or GC. 1b. Increase Temperature: Tertiary alcohol dehydration is temperature-dependent. Gradually increase the reaction temperature within the recommended range (typically 25-80°C for tertiary alcohols).[1][2] 1c. Insufficient Catalyst: The acid catalyst may be too dilute or insufficient in quantity. Use a concentrated strong acid like sulfuric acid or phosphoric acid.[1][3]
2. Reaction Reversibility: The reaction is reversible, and the presence of water can shift the equilibrium back to the alcohol.[4][5]2. Remove Products via Distillation: Since alkenes typically have lower boiling points than their corresponding alcohols, distilling the alkene as it forms can drive the reaction to completion.[4][5]
Formation of Unexpected Products 1. Carbocation Rearrangement: The intermediate tertiary carbocation may rearrange to a more stable carbocation, leading to a mixture of alkene isomers.[6][7]1. Use a Bulky Base or a Different Dehydrating Agent: Consider using a non-acidic dehydration method, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which can minimize rearrangements.[1][2]
2. Ether Formation: If the temperature is too low, the alcohol may react with itself to form an ether, particularly with primary and secondary alcohols, but it can be a minor side product with tertiary alcohols under certain conditions.[1][8]2. Increase Reaction Temperature: Higher temperatures favor elimination (alkene formation) over substitution (ether formation).[8]
Charring or Darkening of Reaction Mixture 1. Use of Concentrated Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of side products like carbon dioxide and sulfur dioxide.[9][10]1. Use Phosphoric Acid: Concentrated phosphoric acid is a safer and less messy alternative that is not a strong oxidizing agent.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst required for the dehydration of a tertiary alcohol?

An acid catalyst is necessary to convert the poor leaving group, the hydroxyl (-OH) group, into a good leaving group, a water molecule (-OH₂⁺).[3][5][7] The reaction proceeds through an E1 mechanism.[1][11] The first step is the protonation of the alcohol's hydroxyl group by the acid.[3][12] This is followed by the loss of a water molecule to form a stable tertiary carbocation.[3][12][13] Finally, a weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene.[1][2]

Q2: What is the typical mechanism for the dehydration of a tertiary alcohol?

The dehydration of tertiary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism.[1][3][6][11]

E1 Dehydration Mechanism of a Tertiary Alcohol

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene A R₃C-OH C B + H-A D R₃C-OH₂⁺ E + A⁻ F R₃C-OH₂⁺ D->F G H R₃C⁺ I + H₂O J R₂C(H)-CR'₂⁺ H->J K + A⁻ L M R₂C=CR'₂ N + H-A

Caption: E1 mechanism for tertiary alcohol dehydration.

Q3: Why are tertiary alcohols easier to dehydrate than primary or secondary alcohols?

The ease of dehydration follows the order: tertiary > secondary > primary.[7][14] This is because the rate-determining step of the E1 reaction is the formation of a carbocation.[3][13] Tertiary alcohols form the most stable tertiary carbocations, thus requiring milder conditions (lower temperatures) for dehydration.[3][11][15]

Alcohol Type Typical Dehydration Temperature Mechanism
Primary170° - 180°CE2
Secondary100° - 140°CE1
Tertiary25° - 80°CE1
Data compiled from Chemistry LibreTexts.[1][2]

Q4: My reaction produced a mixture of alkenes. How can I control the regioselectivity?

When multiple alkene isomers can be formed, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's Rule .[7][16]

If a different, less substituted (Hofmann) product is desired, or if carbocation rearrangements are problematic, alternative, non-acidic dehydration methods should be considered. One common method is using phosphorus oxychloride (POCl₃) in pyridine, which often favors the formation of the less substituted alkene and proceeds via an E2 mechanism.[1][2]

Troubleshooting Decision Tree

Troubleshooting_Workflow start Start: Dehydration Reaction check_yield Low or No Yield? start->check_yield check_products Unexpected Products? check_yield->check_products No increase_temp_time Increase Temp/Time check_yield->increase_temp_time Yes charring Charring Occurred? check_products->charring No rearrangement Carbocation Rearrangement? check_products->rearrangement Yes success Successful Alkene Synthesis charring->success No use_H3PO4 Switch to Phosphoric Acid charring->use_H3PO4 Yes remove_product Remove Alkene via Distillation increase_temp_time->remove_product remove_product->check_yield use_POCl3 Use POCl₃/Pyridine rearrangement->use_POCl3 Yes ether_formation Ether Formation? rearrangement->ether_formation No use_POCl3->start Restart Reaction ether_formation->charring No increase_temp Increase Temperature ether_formation->increase_temp Yes increase_temp->start Restart Reaction use_H3PO4->start Restart Reaction

Caption: A decision tree for troubleshooting dehydration reactions.

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of 2-methyl-2-butanol (B152257)

Objective: To synthesize 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) from 2-methyl-2-butanol via acid-catalyzed dehydration.

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Simple distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • Set up a simple distillation apparatus.

  • In the distillation flask, cautiously add 15 mL of 2-methyl-2-butanol.

  • Slowly and with cooling (in an ice bath), add 5 mL of concentrated sulfuric acid or 85% phosphoric acid to the alcohol. Swirl gently to mix.

  • Add a few boiling chips to the flask.

  • Heat the mixture gently. The alkene products will begin to distill. Due to their low boiling points (2-methyl-2-butene: 38.6°C; 2-methyl-1-butene: 31.2°C), the receiving flask should be cooled in an ice bath to minimize evaporation.

  • Collect the distillate until the reaction ceases.

  • Transfer the distillate to a separatory funnel and wash it with a small amount of saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The final product can be further purified by fractional distillation if necessary.

  • Characterize the product mixture using Gas Chromatography (GC) to determine the ratio of the isomeric alkenes and Infrared (IR) Spectroscopy to confirm the presence of the C=C double bond.[4]

References

Technical Support Center: Catalyst Selection for Allylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, high-yield synthetic routes and specific catalyst performance data for 2-Methyl-2-buten-1-ol are not extensively documented in readily available literature. This guide focuses on the synthesis of its isomer, Prenol (3-Methyl-2-buten-1-ol) , via the catalytic isomerization of Isoprenol (3-Methyl-3-buten-1-ol). The principles, catalyst systems, and troubleshooting methodologies detailed here serve as a robust starting point for researchers investigating the synthesis of this compound and other substituted allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Prenol? A1: The primary industrial and laboratory route for Prenol (3-Methyl-2-buten-1-ol) synthesis is the catalytic isomerization of Isoprenol (3-Methyl-3-buten-1-ol). This reaction is reversible, making catalyst selection crucial for achieving high selectivity and yield.[1]

Q2: What are the main types of catalysts used for this isomerization? A2: Catalysts for this process are broadly categorized as heterogeneous and homogeneous systems.[1] Heterogeneous catalysts, such as supported palladium systems, are often preferred due to their ease of separation, reusability, and suitability for continuous flow processes.[1] Homogeneous catalysts have been studied, but comparative data is less common in the literature.[1]

Q3: Why is catalyst support and the use of promoters important? A3: The choice of support material (e.g., SiO₂, Al₂O₃) and the addition of promoters (e.g., Selenium, Cerium) significantly influence the performance of heterogeneous catalysts.[1] They can affect catalyst activity, selectivity, and stability by altering the electronic properties and surface chemistry of the active metal sites.[1]

Q4: What are the key challenges in the catalytic synthesis of Prenol? A4: The central challenge is to achieve high selectivity towards the desired product, Prenol, while minimizing side reactions and the formation of byproducts.[1] The reversible nature of the isomerization reaction means that achieving high conversion requires careful optimization of reaction conditions.[1] Catalyst deactivation and cost, especially for precious metal catalysts like palladium, are also significant considerations.[1]

Catalyst Performance Data

The following table summarizes the performance of various heterogeneous catalysts in the isomerization of Isoprenol to Prenol, providing a comparative basis for catalyst selection.

Catalyst SystemCatalyst CompositionSupport/LigandTemperature (°C)Time (h)Isoprenol Conversion (%)Prenol Selectivity (%)Prenol Yield (%)Reference
Palladium-based0.5% Pd, 0.05% Se, 0.3% CeSiO₂60-1001004593-94~42[1]
Palladium-based0.5% PdAl₂O₃60-1001004585-88~39[1]
Raney Ni/SuperacidRaney Ni, S₂O₈²⁻/ZrO₂-SiO₂-40296.787.584.6[1]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Isomerization of Isoprenol

This protocol provides a generalized methodology for the liquid-phase isomerization of Isoprenol to Prenol using a supported palladium catalyst.

1. Materials and Equipment:

  • Isoprenol (3-Methyl-3-buten-1-ol)

  • Heterogeneous catalyst (e.g., 0.5% Pd/SiO₂ with promoters)

  • Solvent (if applicable, e.g., toluene, heptane)

  • Glass reactor with magnetic stirring and temperature control (e.g., oil bath)

  • Condenser

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Gas Chromatography (GC) equipment for analysis

2. Procedure:

  • Reactor Setup: Assemble the glass reactor with a condenser and ensure it is clean and dry. Purge the system with an inert gas.

  • Catalyst Loading: Add the calculated amount of the heterogeneous catalyst to the reactor.

  • Reactant Addition: Introduce the solvent (if used) followed by the Isoprenol substrate into the reactor.

  • Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by GC to determine the conversion of Isoprenol and the selectivity towards Prenol.

  • Reaction Work-up: Once the desired conversion is reached or the reaction rate plateaus, cool the mixture to room temperature.

  • Product Isolation: Separate the catalyst from the reaction mixture by filtration. The liquid product mixture can then be purified by distillation.

Troubleshooting Guide

Problem 1: Low Isoprenol Conversion

  • Q: My Isoprenol conversion is lower than expected. What are the potential causes?

    • A: Low conversion can result from several factors:

      • Insufficient Catalyst Activity: The catalyst may be deactivated or inherently not active enough under your chosen conditions.

      • Suboptimal Temperature: The reaction temperature may be too low. Isomerization is an equilibrium-limited reaction, and temperature affects both the rate and equilibrium position.

      • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactant and the catalyst surface, limiting the reaction rate.

      • Presence of Impurities: Impurities in the reactant or solvent can act as catalyst poisons.

  • Q: How can I improve the conversion rate?

    • A: Consider the following actions:

      • Increase Temperature: Gradually increase the reaction temperature within the catalyst's stable range.

      • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the overall reaction rate.

      • Verify Catalyst Activity: Test the catalyst with a standard reaction or obtain a fresh batch. Consider catalyst activation procedures if applicable.

      • Improve Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended and well-dispersed.

      • Purify Reactants: Ensure the Isoprenol and any solvent used are of high purity.

Problem 2: Poor Selectivity to Prenol (High Byproduct Formation)

  • Q: I am observing significant amounts of byproducts. Why is this happening and how can I improve selectivity?

    • A: Poor selectivity is often due to side reactions catalyzed by the active sites.

      • Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions like dehydration or oligomerization.

      • Inappropriate Catalyst: The catalyst may have acid or base sites that promote undesired reactions. For example, acidic supports like alumina (B75360) can promote carbocation-mediated side reactions.[1]

      • Prolonged Reaction Time: Allowing the reaction to proceed for too long after reaching equilibrium can lead to the slow formation of degradation products.

    • A: To improve selectivity:

      • Optimize Temperature: Try lowering the reaction temperature.

      • Change Catalyst or Support: Select a catalyst with known high selectivity. Using a more inert support like silica (B1680970) (SiO₂) instead of alumina (Al₂O₃) can reduce acidity-driven side reactions. The use of promoters like Selenium is specifically known to enhance selectivity.[1]

      • Reduce Reaction Time: Monitor the reaction closely and stop it once the optimal yield of Prenol is achieved.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep Reactor Setup (Dry, Inert Atmosphere) load_cat Load Heterogeneous Catalyst prep->load_cat load_react Add Solvent & Isoprenol load_cat->load_react react Heat & Stir (e.g., 60-100°C) load_react->react monitor Monitor by GC react->monitor monitor->react Continue Reaction cool Cool to RT monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter purify Purify by Distillation filter->purify

Caption: Experimental workflow for the catalytic isomerization of Isoprenol.

G start Low Product Yield Observed check_conversion Check Isoprenol Conversion (GC) start->check_conversion check_selectivity Check Prenol Selectivity (GC) check_conversion->check_selectivity Conversion is HIGH low_conv_sol Potential Solutions: - Increase Temperature - Increase Catalyst Load - Check Catalyst Activity - Improve Stirring check_conversion->low_conv_sol Conversion is LOW low_sel_sol Potential Solutions: - Decrease Temperature - Change Catalyst/Support - Add Promoter (e.g., Se) - Optimize Reaction Time check_selectivity->low_sel_sol Selectivity is LOW

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-2-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. A frequent synthesis involves the dehydration of 2-methyl-2-butanol. In this case, impurities may include:

  • Unreacted Starting Material: 2-Methyl-2-butanol.

  • Isomeric Alkenes: 2-Methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) are common byproducts.[1]

  • Other Isomeric Alcohols: Positional isomers such as 3-methyl-2-buten-1-ol (B147165) and 3-methyl-3-buten-1-ol.

  • Water: A direct byproduct of the dehydration reaction.

  • Residual Acid Catalyst: If an acid catalyst was used for dehydration.

  • Solvent Residues: From the reaction or workup.

Q2: My final product is a viscous oil instead of a clear liquid. What could be the cause?

A2: Pure this compound is a colorless liquid. A viscous or oily appearance can indicate the presence of polymeric byproducts or high concentrations of less volatile impurities. Consider the following:

  • Polymerization: Allylic alcohols can be susceptible to polymerization, especially at elevated temperatures or in the presence of acid.

  • High Boiling Point Impurities: Contamination with high-boiling point side products or residual starting materials from other synthetic routes can increase viscosity.

Q3: How can I remove residual water from my purified this compound?

A3: Residual water can be effectively removed by treating the organic liquid with a suitable drying agent. Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used. After adding the drying agent and allowing sufficient contact time, the solid is removed by filtration to yield the dried product.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be employed to determine the purity of your product:

  • Gas Chromatography (GC): An excellent method for separating and quantifying volatile components like this compound and its low-boiling impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[2]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it can help in identifying unknown impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation between this compound and its isomers.

Possible Cause Solution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation.Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate is Too High: The distillation is proceeding too quickly, preventing proper equilibrium between the liquid and vapor phases on each theoretical plate.[3]Reduce the heating rate to ensure a slow and steady collection of the distillate (a drop rate of approximately 1-2 drops per second is often recommended).[3]
Fluctuating Heat Source: Inconsistent heating can disrupt the vapor-liquid equilibrium within the column.Use a stable heating source such as a heating mantle with a controller or a temperature-controlled oil bath.
Poor Insulation: Heat loss from the column can lead to premature condensation and flooding.Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.

Issue: The product is contaminated with water.

Possible Cause Solution
Formation of an Azeotrope: Water can form azeotropes with alcohols, making complete separation by simple distillation difficult.Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. Alternatively, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be employed.
Incomplete Initial Drying: The crude material was not sufficiently dried before distillation.Ensure the pre-distillation drying step is thorough. Allow adequate contact time with the drying agent and ensure it is not saturated.
Liquid-Liquid Extraction

Issue: Formation of an emulsion during extraction.

Possible Cause Solution
Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking.[4]
Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents.Add a small amount of a saturated salt solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
pH of the Aqueous Layer: The pH may be promoting emulsion formation.Adjust the pH of the aqueous layer. Sometimes, slight acidification or basification can destabilize the emulsion.

Issue: Poor recovery of this compound in the organic layer.

Possible Cause Solution
Insufficient Partition Coefficient: The compound has significant solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.
Incorrect Choice of Organic Solvent: The organic solvent is not optimal for extracting the target compound.Select a solvent in which this compound has high solubility and is immiscible with water. Ethers and esters are often suitable choices.[5][6]
Incorrect pH of the Aqueous Layer: The pH may be affecting the solubility of the compound.For neutral compounds like this compound, the pH of the aqueous phase should ideally be near neutral.
Column Chromatography

Issue: Co-elution of this compound with impurities.

Possible Cause Solution
Inappropriate Mobile Phase Polarity: The eluent is either too polar or not polar enough, resulting in poor separation.Optimize the mobile phase through preliminary Thin Layer Chromatography (TLC) analysis. A solvent system that gives a good separation of spots on the TLC plate should be used. For allylic alcohols, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are common.
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of stationary phase relative to the amount of crude product (a ratio of 30:1 to 100:1 by weight is a good starting point).
Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and poor separation.Ensure the column is packed carefully and evenly, without any air bubbles or cracks. Both wet and dry packing methods can be effective if done correctly.[7]

Issue: The compound appears to be degrading on the column.

Possible Cause Solution
Acidity of Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause degradation or isomerization of sensitive compounds like allylic alcohols.Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the mobile phase. Alternatively, use a different stationary phase such as neutral alumina.
Prolonged Elution Time: The compound spends too much time on the stationary phase, increasing the chance of degradation.Use flash chromatography (applying pressure to speed up the elution) to minimize the time the compound is in contact with the stationary phase.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound C₅H₁₀O86.13137[8]Slightly soluble[8]
2-Methyl-2-butanolC₅H₁₂O88.15102[9][10]Slightly soluble[9]
2-Methyl-1-buteneC₅H₁₀70.1331.2[11]Insoluble
2-Methyl-2-buteneC₅H₁₀70.1335-38[12]Insoluble[12]
3-Methyl-2-buten-1-olC₅H₁₀O86.13~140Soluble
3-Methyl-3-buten-1-olC₅H₁₀O86.13130-132[8][11][13][14]170 g/L (20 °C)[8][13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points, such as isomeric alkenes.

Methodology:

  • Drying: Dry the crude this compound over anhydrous sodium sulfate for at least 30 minutes, then filter to remove the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) of appropriate length to ensure adequate separation. Ensure all glass joints are properly sealed.

  • Distillation: Place the dried crude product in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain the low-boiling impurities like 2-methyl-1-butene and 2-methyl-2-butene (typically boiling below 40 °C).

    • As the temperature rises, there may be an intermediate fraction.

    • Collect the main fraction of this compound at its boiling point of approximately 137 °C.[8]

  • Monitoring: Monitor the temperature at the still head throughout the distillation. A stable temperature during the collection of a fraction indicates a pure compound is being distilled.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is useful for removing water-soluble impurities, such as residual acid catalysts or highly polar byproducts.

Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with low polarity, such as diethyl ether or ethyl acetate.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • To neutralize any residual acid, wash with a saturated sodium bicarbonate solution, followed by another wash with deionized water.

    • Finally, wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Column Chromatography

This method is effective for separating this compound from isomers with similar boiling points and other non-volatile impurities.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_impurities Impurities Removed crude Crude this compound distillation Fractional Distillation crude->distillation Removes low-boiling impurities (alkenes) extraction Liquid-Liquid Extraction distillation->extraction Further purification alkenes Alkenes distillation->alkenes chromatography Column Chromatography extraction->chromatography Separates isomers and non-volatile impurities water_sol Water-soluble impurities extraction->water_sol pure_product Pure this compound chromatography->pure_product isomers Isomers chromatography->isomers

Caption: General purification workflow for crude this compound.

Distillation_Troubleshooting start Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency? start->cause1 cause2 Distillation Rate Too High? start->cause2 cause3 Poor Insulation? start->cause3 solution1 Use a more efficient column cause1->solution1 solution2 Reduce heating rate cause2->solution2 solution3 Insulate the column cause3->solution3

Caption: Troubleshooting poor separation in fractional distillation.

Extraction_Troubleshooting start Emulsion Formation in Liquid-Liquid Extraction cause1 Vigorous Shaking? start->cause1 cause2 Surfactant-like Impurities? start->cause2 solution1 Gentle inversions cause1->solution1 solution2 Add brine solution cause2->solution2

Caption: Troubleshooting emulsion formation during liquid-liquid extraction.

References

Minimizing by-product formation in alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during alkene synthesis.

Troubleshooting Guide: Common Issues and Solutions

Unwanted by-products are a frequent challenge in alkene synthesis. This guide addresses common problems and offers targeted solutions to improve the yield and purity of your desired alkene.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Isomeric Alkenes (Regioisomers) 1. Non-regioselective elimination: The reaction conditions do not favor the formation of one constitutional isomer over another.[1] 2. Carbocation rearrangement: In E1 reactions, the intermediate carbocation may rearrange to a more stable form, leading to a different alkene product.[2][3][4]1. Control regioselectivity:     a. For the Zaitsev product (more substituted alkene), use a small, strong base (e.g., NaOH, NaOEt) and a secondary or tertiary substrate.[3][4][5]     b. For the Hofmann product (less substituted alkene), use a bulky base (e.g., potassium tert-butoxide) to sterically hinder attack at the more substituted β-carbon.[3][4] 2. Suppress carbocation rearrangement:     a. Favor the E2 mechanism, which is a concerted reaction and does not involve a carbocation intermediate.[6][7] This can be achieved by using a high concentration of a strong base and a secondary or tertiary substrate.[3][4]     b. For alcohol dehydration, consider converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then performing an E2 elimination with a strong base.[8]
Formation of Stereoisomers (E/Z Isomers) 1. Lack of stereoselectivity: The reaction produces a mixture of E and Z isomers because the transition states leading to both are energetically similar.[9][10] 2. Non-stereospecific reaction mechanism: E1 reactions, which proceed through a planar carbocation intermediate, are not stereospecific and can lead to a mixture of stereoisomers.[6]1. Enhance stereoselectivity:     a. Utilize the E2 mechanism , which is stereospecific. The stereochemistry of the product is determined by the anti-periplanar arrangement of the leaving group and the β-hydrogen in the substrate.[7][9][11]     b. For alkyne reduction to alkenes, the choice of catalyst is crucial for stereoselectivity. Use Lindlar's catalyst for cis (Z) alkenes and a dissolving metal reduction (e.g., Na in liquid NH₃) for trans (E) alkenes.[8]
Presence of Substitution By-products (e.g., Alcohols, Ethers) Competition between elimination and substitution (SN1/SN2) reactions: The nucleophile/base can attack the α-carbon (substitution) instead of the β-hydrogen (elimination).[3]1. Favor elimination over substitution:     a. Use a strong, non-nucleophilic, bulky base (e.g., potassium tert-butoxide).[3][4]     b. Increase the reaction temperature , as elimination is entropically favored over substitution.[3][4][6]     c. Use a secondary or tertiary substrate , as these are more sterically hindered to substitution and more readily undergo elimination.[3][4]
Low Reaction Yield 1. Poor leaving group: The leaving group is not easily displaced. 2. Incomplete reaction: The reaction has not gone to completion.1. Improve the leaving group:     a. For alcohols, protonate the hydroxyl group with a strong acid (e.g., H₂SO₄, H₃PO₄) to convert it into a good leaving group (H₂O).[3][4]     b. Alternatively, convert the alcohol to a tosylate or mesylate.[8] 2. Optimize reaction conditions:     a. Increase reaction time or temperature.     b. Ensure an appropriate solvent is used.

Experimental Protocols

Protocol 1: Regioselective E2 Dehydrohalogenation of 2-Bromo-2-methylbutane (B1582447)

This protocol details the synthesis of two different regioisomers from the same starting material by selecting the appropriate base.

Objective: To selectively synthesize 2-methyl-2-butene (B146552) (Zaitsev product) and 2-methyl-1-butene (B49056) (Hofmann product).

Materials:

  • 2-bromo-2-methylbutane

  • Sodium ethoxide (NaOEt) in ethanol (B145695)

  • Potassium tert-butoxide (t-BuOK) in tert-butanol (B103910)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

  • Gas chromatograph (for product analysis)

Procedure for Zaitsev Product (2-methyl-2-butene):

  • In a round-bottom flask, dissolve 2-bromo-2-methylbutane in ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the flask while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (2x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by distillation.

Procedure for Hofmann Product (2-methyl-1-butene):

  • In a round-bottom flask, dissolve 2-bromo-2-methylbutane in tert-butanol.

  • Add a solution of potassium tert-butoxide in tert-butanol dropwise to the flask while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Follow steps 4-9 from the Zaitsev product procedure for workup and purification.

Protocol 2: Dehydration of 2-Methylcyclohexanol (B165396)

Objective: To synthesize 1-methylcyclohexene via an E1 dehydration reaction.

Materials:

  • 2-Methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated aqueous sodium chloride solution (brine)

  • 10% aqueous sodium carbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place 2-methylcyclohexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus and heat the mixture to distill the alkene product as it forms. The boiling point of 1-methylcyclohexene is approximately 110°C.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with 10% aqueous sodium carbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final simple distillation to obtain the purified 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the difference between regioselectivity and stereoselectivity in alkene synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another.[1] For example, in an elimination reaction, the double bond can form in different positions, resulting in different regioisomers. Stereoselectivity, on the other hand, is the preference for the formation of one stereoisomer over another (e.g., E vs. Z isomers).[9][10]

Q2: How does the choice of base affect the outcome of an elimination reaction?

A2: The choice of base is critical for controlling the regioselectivity of the reaction. Small, strong bases like sodium ethoxide favor the formation of the more substituted (thermodynamically more stable) Zaitsev product.[3][4][5] Bulky, non-nucleophilic bases like potassium tert-butoxide sterically hinder the removal of a proton from a more substituted carbon, leading to the formation of the less substituted Hofmann product.[3][4]

Q3: Why do E1 reactions often lead to a mixture of products?

A3: E1 reactions proceed through a carbocation intermediate.[2] This intermediate can undergo rearrangement to a more stable carbocation, which can then lead to the formation of a different constitutional isomer.[3][4] Additionally, the planar nature of the carbocation allows for the subsequent removal of a proton from either side, which can result in a mixture of E and Z stereoisomers.[6]

Q4: When should I choose an E1 or E2 reaction for my synthesis?

A4: Choose the E2 mechanism when you need to control the regioselectivity and stereoselectivity of the product.[12] E2 reactions are concerted and stereospecific, providing greater control over the outcome.[7][9] E1 reactions are generally less synthetically useful due to the potential for carbocation rearrangements and the formation of product mixtures. However, they can be used for the dehydration of alcohols with a strong acid.[8]

Q5: What are the best methods for purifying my alkene product?

A5: The most common method for purifying liquid alkenes is distillation, which separates compounds based on differences in their boiling points.[13][14] If the by-products have very similar boiling points to the desired product, fractional distillation may be necessary.[13] For solid alkenes, recrystallization is a common purification technique.[13] In some cases, chromatography (e.g., column chromatography or gas chromatography) can be used for purification.[14]

Visualizations

Elimination_Pathway_Decision Start Alkene Synthesis Goal Substrate Substrate Structure? Start->Substrate Base Choice of Base? Substrate->Base Primary Substrate->Base Secondary/Tertiary E1_Pathway E1 Pathway (Carbocation Intermediate) Substrate->E1_Pathway Tertiary, Weak Base/Heat Product Desired Product? Base->Product Bulky Base (e.g., t-BuOK) Base->Product Small Base (e.g., NaOEt) E2_Pathway E2 Pathway (Concerted) Product->E2_Pathway Hofmann Product->E2_Pathway Zaitsev Mixture Product Mixture (Rearrangement Possible) E1_Pathway->Mixture Zaitsev Zaitsev Product (More Substituted) E2_Pathway->Zaitsev Hofmann Hofmann Product (Less Substituted) E2_Pathway->Hofmann

Caption: Decision workflow for selecting an elimination pathway.

E1_vs_E2_Mechanism cluster_E1 E1 Mechanism cluster_E2 E2 Mechanism E1_Start Substrate E1_Step1 Leaving Group Departs E1_Start->E1_Step1 E1_Carbocation Carbocation Intermediate (Planar) E1_Step1->E1_Carbocation E1_Step2 Base Removes β-H E1_Carbocation->E1_Step2 E1_Product Alkene Product (Mixture of Isomers) E1_Step2->E1_Product E2_Start Substrate E2_Transition Transition State (Base removes β-H, Leaving Group departs) E2_Start->E2_Transition E2_Product Alkene Product (Stereospecific) E2_Transition->E2_Product

Caption: Comparison of E1 and E2 reaction mechanisms.

References

Technical Support Center: Reaction Condition Optimization for Alcohol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing alcohol dehydration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for alcohol dehydration, and how do I choose the right one?

A1: Commonly used catalysts include strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as solid catalysts like aluminum oxide (Al₂O₃).[1][2] Phosphoric acid is often preferred over sulfuric acid as it produces cleaner reactions with fewer side products like carbon dioxide and sulfur dioxide.[1][2] For sensitive substrates or to avoid carbocation rearrangements, milder conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be employed.[3][4][5] The choice of catalyst depends on the alcohol's structure (primary, secondary, or tertiary) and the desired reaction outcome.

Q2: Why is temperature control crucial in alcohol dehydration reactions?

A2: Temperature is a critical parameter that influences both the reaction rate and the product distribution. Higher temperatures generally favor the elimination reaction to form an alkene over the competing substitution reaction that leads to ether formation.[6][7][8][9] However, excessively high temperatures can lead to undesired side reactions and catalyst degradation. The optimal temperature varies depending on the substrate; for instance, tertiary alcohols dehydrate at much lower temperatures than primary alcohols.[4][10]

Q3: How can I minimize the formation of ether byproducts?

A3: Ether formation is a common side reaction, particularly with primary alcohols and at lower temperatures.[6][7][11] To minimize ether formation, it is recommended to use higher reaction temperatures and an excess of the acid catalyst.[9] The choice of a bulky acid catalyst can also disfavor the bimolecular substitution reaction that leads to ethers.

Q4: What causes the formation of multiple alkene isomers, and how can I control regioselectivity?

A4: The dehydration of asymmetrical alcohols can lead to a mixture of constitutional isomers (regioisomers) and stereoisomers.[2] According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene.[12] Controlling regioselectivity can be challenging. For secondary and tertiary alcohols that react via an E1 mechanism, the product distribution is largely governed by carbocation stability. In some cases, using a bulkier base or a specific catalyst system can influence the regiochemical outcome.

Q5: What are carbocation rearrangements, and how can I prevent them?

A5: Carbocation rearrangements are common in the dehydration of secondary and tertiary alcohols, which proceed through an E1 mechanism involving a carbocation intermediate.[13][14][15] The initial carbocation can rearrange to a more stable one via a hydride or alkyl shift, leading to a mixture of alkene products with different carbon skeletons.[10][14] To prevent these rearrangements, you can use a reaction that avoids a carbocation intermediate, such as dehydration using phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during alcohol dehydration experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Alkene Yield 1. Reaction temperature is too low: Insufficient energy to overcome the activation barrier for elimination.[10] 2. Catalyst is inactive or insufficient: The catalyst may be old, hydrated, or used in too small a quantity. 3. Inefficient removal of product: The reversible nature of the reaction can limit product formation if the alkene is not removed as it forms.[16]1. Increase the reaction temperature. Refer to literature for optimal temperature ranges for your specific alcohol type.[4] 2. Use fresh, anhydrous catalyst in the appropriate stoichiometric or catalytic amount. 3. Set up the reaction with a distillation apparatus to remove the lower-boiling alkene product as it is formed, driving the equilibrium towards the products.[16][17][18]
High Yield of Ether Byproduct 1. Reaction temperature is too low: Favors the bimolecular substitution reaction (SN2) leading to ether formation, especially for primary alcohols.[6][7] 2. Insufficient acid catalyst: A lower concentration of the protonated alcohol may allow unreacted alcohol to act as a nucleophile.1. Increase the reaction temperature to favor the elimination pathway. For ethanol, for example, ether formation is favored at ~140°C, while ethene formation is favored at ~180°C.[6][9] 2. Increase the concentration of the acid catalyst.
Formation of Multiple Alkene Isomers (Regio- or Stereoisomers) 1. Asymmetrical alcohol substrate: The presence of different beta-hydrogens allows for the formation of different alkene products.[2] 2. Reaction proceeds via E1 mechanism: The carbocation intermediate can be attacked by the base from different positions.1. This is often an inherent outcome for such substrates. Characterize the product mixture using GC-MS to determine the isomer distribution.[17][19][20] 2. Consider alternative synthetic routes if a single isomer is required. For controlling regioselectivity, exploring different catalyst systems may be beneficial.[12]
Formation of Rearranged Products (Carbocation Rearrangement) 1. Substrate is a secondary or tertiary alcohol: These alcohols dehydrate via an E1 mechanism, which involves a carbocation intermediate that can rearrange to a more stable carbocation.[13][14]1. Use a method that avoids a carbocation intermediate. Dehydration with phosphorus oxychloride (POCl₃) in pyridine proceeds through an E2 mechanism and can prevent rearrangements.[3][4][5]
Reaction Mixture Darkens or Charring Occurs 1. Using concentrated sulfuric acid: It is a strong oxidizing agent and can cause side reactions leading to the formation of carbon and other byproducts.[1][2] 2. Reaction temperature is too high. 1. Use concentrated phosphoric acid instead of sulfuric acid for a cleaner reaction.[1][2] 2. Carefully control the reaction temperature and avoid overheating.

Experimental Protocol: Dehydration of 2-Methylcyclohexanol (B165396)

This protocol provides a detailed methodology for the acid-catalyzed dehydration of 2-methylcyclohexanol to a mixture of methylcyclohexenes.

Materials:

  • 2-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • 10% Sodium bicarbonate solution

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL)

  • Simple distillation apparatus (or fractional distillation for better separation)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, combine 15.0 mL of 2-methylcyclohexanol and 4.5 mL of 85% phosphoric acid.[21] Add a few boiling stones to ensure smooth boiling.

  • Distillation: Assemble a simple or fractional distillation apparatus. Gently heat the mixture to a boil. Control the heating rate to ensure a slow and steady distillation. Collect the distillate that boils below 95-100°C.[17][22] The distillate will be a cloudy mixture of alkenes and water.

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with two 5 mL portions of 10% sodium bicarbonate solution to neutralize any remaining acid.[21] After each wash, allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with 5 mL of deionized water.[21]

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous calcium chloride or sodium sulfate to the organic layer to remove any residual water.[17][21] Swirl the flask and let it stand for 5-10 minutes.

  • Product Isolation and Analysis:

    • Carefully decant or filter the dried liquid into a pre-weighed vial.

    • Determine the yield of the product mixture.

    • Analyze the product mixture by GC-MS to identify the different alkene isomers (1-methylcyclohexene and 3-methylcyclohexene) and determine their relative abundance.[17][19][20]

Visualizations

Reaction_Pathway Alcohol Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH2+) Alcohol->Protonated_Alcohol + H+ Protonated_Alcohol->Alcohol - H+ Carbocation Carbocation (R+) Protonated_Alcohol->Carbocation - H2O (E1 pathway) Alkene Alkene Protonated_Alcohol->Alkene - H2O, -H+ (E2 pathway) Ether Ether (R-O-R) Protonated_Alcohol->Ether + R-OH, -H+ Carbocation->Alkene - H+ Water Water (H2O)

Caption: General reaction pathways for acid-catalyzed alcohol dehydration.

Troubleshooting_Workflow Start Start: Low Alkene Yield Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst Active & Sufficient? Check_Temp->Check_Catalyst Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Product_Removal Is Product Being Removed? Check_Catalyst->Check_Product_Removal Yes Use_Fresh_Catalyst Use Fresh/More Catalyst Check_Catalyst->Use_Fresh_Catalyst No Use_Distillation Use Distillation Setup Check_Product_Removal->Use_Distillation No Re_evaluate Re-evaluate Reaction Check_Product_Removal->Re_evaluate Yes Increase_Temp->Re_evaluate Use_Fresh_Catalyst->Re_evaluate Use_Distillation->Re_evaluate

Caption: Troubleshooting workflow for low alkene yield in alcohol dehydration.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-2-buten-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Methyl-2-buten-1-ol and its structural isomers with the molecular formula C₅H₁₀O. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the distinct physicochemical properties, reactivity, and potential applications of these closely related compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for their differentiation and evaluation, and visualizes their structural relationships and analytical workflows.

Introduction

Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties.[1] For the molecular formula C₅H₁₀O, a variety of structural isomers exist, including unsaturated alcohols, aldehydes, and ketones.[2][3] Understanding the nuances between these isomers is critical in fields such as fragrance chemistry, pharmaceutical synthesis, and materials science, where a specific isomer may be the desired product while others could be inactive or even detrimental. This guide focuses on this compound, an allylic primary alcohol, and compares it with other key C₅H₁₀O isomers to provide a basis for selection, characterization, and application.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and a selection of its isomers. These isomers include other unsaturated alcohols (both primary and tertiary), a saturated cyclic alcohol, a ketone, and an aldehyde, illustrating the diversity within this single molecular formula.

Table 1: General and Physical Properties of C₅H₁₀O Isomers

PropertyThis compound3-Methyl-2-buten-1-ol (Prenol)3-Methyl-3-buten-1-ol (Isoprenol)2-Methyl-3-buten-2-olPentan-2-onePentanal
IUPAC Name (E)-2-methylbut-2-en-1-ol[4]3-methylbut-2-en-1-ol3-methylbut-3-en-1-ol2-methylbut-3-en-2-olpentan-2-onepentanal
CAS Number 4675-87-0[4]556-82-1763-32-6115-18-4[5][6]107-87-9110-62-3
Molecular Weight ( g/mol ) 86.1386.1386.1386.1386.1386.13
Appearance Colorless liquidColorless liquidColorless to light yellow liquidColorless liquidColorless liquidColorless liquid
Odor Green, oily[4]Fruity-CharacteristicAcetone-like, fruityStrong, acrid, pungent
Boiling Point (°C) 137[4]140130-13298-99101-105102-103
Melting Point (°C) --59 (calculated)--43[5]-78-91
Density (g/mL at 25°C) 0.863-0.8690.8480.8530.824[6]0.8090.81
Refractive Index (at 20°C) 1.439-1.445[4]1.4431.4331.4161.3901.394
Solubility in Water Slightly soluble[4]17 g/100 mL (20°C)17 g/100 mL (20°C)1000 mg/mL[6]43 g/L (20°C)11.7 g/L

Isomer Structures and Classification

The isomers of C₅H₁₀O can be categorized into different functional groups, which dictates their chemical behavior. The diagram below illustrates the structural differences between the primary isomers discussed in this guide.

isomers cluster_alcohols Unsaturated Alcohols cluster_carbonyls Carbonyl Compounds 2M2B1O This compound (Primary, Allylic) 3M2B1O 3-Methyl-2-buten-1-ol (Primary, Allylic) 3M3B1O 3-Methyl-3-buten-1-ol (Primary, Homoallylic) 2M3B2O 2-Methyl-3-buten-2-ol (Tertiary, Allylic) Pentan2one Pentan-2-one (Ketone) Pentanal Pentanal (Aldehyde) C5H10O C₅H₁₀O Isomers C5H10O->2M2B1O C5H10O->3M2B1O C5H10O->3M3B1O C5H10O->2M3B2O C5H10O->Pentan2one C5H10O->Pentanal

Figure 1: Structural Isomers of C₅H₁₀O.

Comparative Performance and Reactivity

The performance of these isomers is highly dependent on their functional group and the position of the double bond.

  • Oxidation: Primary allylic alcohols like this compound and 3-Methyl-2-buten-1-ol can be oxidized to the corresponding α,β-unsaturated aldehydes and further to carboxylic acids.[7] Tertiary allylic alcohols, such as 2-Methyl-3-buten-2-ol, are resistant to oxidation under similar conditions. Aldehydes like pentanal are readily oxidized to carboxylic acids, while ketones such as pentan-2-one are generally resistant to oxidation except under harsh conditions. The reactivity of these alcohols towards oxidation by hydroxyl radicals in the gas phase has been studied, showing distinct rate constants for different isomers.

  • Esterification: Primary alcohols, including this compound and its primary alcohol isomers, readily undergo esterification with carboxylic acids in the presence of an acid catalyst.[8] Tertiary alcohols are significantly less reactive in esterification reactions due to steric hindrance.

  • Biological Activity: Isomerism plays a crucial role in the biological activity of molecules.[1] Different isomers can interact with biological targets like enzymes and receptors in distinct ways, leading to varied therapeutic or toxicological effects.[1][9] For instance, 2-Methyl-3-buten-2-ol is a known component of the pheromone of the bark beetle Ips typographus.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of isomers. Below are methodologies for key experiments.

Protocol 1: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of C₅H₁₀O isomers.

  • Sample Preparation:

    • Prepare individual standard solutions of each isomer at a concentration of 100 µg/mL in a volatile solvent such as dichloromethane (B109758) or methanol.

    • Prepare a mixed standard solution containing all isomers at the same concentration.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar column (e.g., 5% phenyl-polymethylsiloxane) or a polar column (e.g., polyethylene (B3416737) glycol) can be used. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is typical.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Compare the retention times of the individual isomers to identify them in the mixed sample.

    • Analyze the mass spectra (fragmentation patterns) of each separated isomer. Key fragment ions can be used for unambiguous identification.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Isomer Mixture in Solvent Injection GC Injection Sample->Injection Column Separation on Capillary Column Injection->Column Ionization Electron Ionization (70 eV) Column->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Detection->Data Mass Spectrum & Retention Time

Figure 2: GC-MS Experimental Workflow.
Protocol 2: Comparative Oxidation of Primary Allylic Alcohols

This protocol provides a method to compare the reactivity of primary allylic alcohols like this compound in an oxidation reaction.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM).

    • Dissolve the allylic alcohol (1.0 equivalent) in a small amount of dry DCM.

  • Reaction Execution:

    • Add the alcohol solution to the PCC suspension in one portion.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress at regular time intervals (e.g., every 15 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC.

  • Work-up and Analysis:

    • Upon completion (as determined by the disappearance of the starting material), dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield of the corresponding aldehyde.

  • Comparative Analysis:

    • Perform the reaction under identical conditions for each primary allylic alcohol isomer.

    • Plot the percentage conversion of the starting material versus time for each isomer to compare their reaction rates.

oxidation_pathway PrimaryAllylicAlcohol Primary Allylic Alcohol (e.g., this compound) Aldehyde α,β-Unsaturated Aldehyde PrimaryAllylicAlcohol->Aldehyde [O] PCC, DCM CarboxylicAcid α,β-Unsaturated Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation TertiaryAllylicAlcohol Tertiary Allylic Alcohol (e.g., 2-Methyl-3-buten-2-ol) NoReaction No Reaction TertiaryAllylicAlcohol->NoReaction [O] PCC, DCM

Figure 3: Comparative Oxidation Pathways.

Conclusion

The isomers of C₅H₁₀O, while structurally similar, exhibit a wide range of physicochemical properties and chemical reactivities. This compound, as a primary allylic alcohol, is a versatile intermediate capable of undergoing oxidation and esterification. Its reactivity differs significantly from its tertiary alcohol, ketone, and aldehyde isomers. The choice of a specific isomer for a particular application must be guided by a thorough understanding of these differences. The experimental protocols provided in this guide offer a framework for the reliable differentiation and comparative evaluation of these compounds in a research and development setting.

References

A Comparative Guide to 2-Methyl-2-buten-1-ol and Geraniol as Fragrance Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate precursors is a critical decision in the development of new fragrances and scented products. This guide provides an objective comparison of two important terpene alcohols, 2-Methyl-2-buten-1-ol (also known as prenol) and geraniol (B1671447), for their utility as fragrance precursors. This document summarizes their physicochemical properties, olfactory profiles, and stability, supported by experimental data and detailed protocols to aid in formulation and development decisions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of fragrance precursors is essential for predicting their behavior in various formulations and for the synthesis of their derivatives.[1] The table below summarizes the key properties of this compound and geraniol.

PropertyThis compound (Prenol)Geraniol
Molecular Formula C₅H₁₀OC₁₀H₁₈O
Molecular Weight 86.13 g/mol [1]154.25 g/mol [1]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[1]
Boiling Point 140 °C[1]229-230 °C[1]
Melting Point -59 °C[1]-15 °C[1]
Flash Point 43.3 °C[1]107 °C[1]
Solubility in Water 170 g/L at 20 °C (miscible)[1]Slightly soluble[1]
Solubility in Organic Solvents Miscible with common organic solvents[1]Soluble in ethanol (B145695) and oils[1]
Vapor Pressure 1.4 mmHg at 20 °C[1]~0.2 mmHg at 20 °C[1]

Comparative Odor Profile and Applications

The olfactory characteristics of a fragrance precursor and its derivatives are of paramount importance in their application.

This compound (Prenol) possesses a fresh, fruity, and green aroma with nuances of lavender.[1] Due to its volatile nature, it is often employed to impart vibrant and natural top notes in fragrance compositions.[1] Its ester derivatives, known as prenyl esters, can introduce a variety of fruity and floral notes, further expanding its application in perfumery.[1]

Geraniol is a widely recognized fragrance ingredient with a characteristic sweet, warm, and rose-like scent.[1] It serves as a foundational building block in a vast array of floral and fruity fragrances, particularly in rose and geranium accords.[1] Geranyl esters, such as geranyl acetate, are extensively used for their sweet, fruity-floral, and rosy aromas.[1]

A direct quantitative comparison of their odor potency is challenging due to the lack of a reported specific odor detection threshold for this compound in the available literature. However, it is described as having a "medium strength odor". In contrast, geraniol has a well-documented odor detection threshold.

Fragrance PrecursorOdor ProfileOdor Detection Threshold (in water)
This compound (Prenol) Fruity, green, lavender, alcoholic[1]Not available in cited literature
Geraniol Sweet, rosy, floral, citrus-like[1]4 - 75 ppb

Stability and Safety Considerations

The chemical stability of a fragrance precursor is crucial for the shelf-life and integrity of the final product's scent. Both this compound and geraniol contain reactive functional groups (a double bond and an allylic alcohol) that can be susceptible to degradation.[1] Geraniol, in particular, is known to be prone to oxidation when exposed to air and light, which can lead to an alteration of its odor profile.[1] The stability of their respective ester derivatives is generally higher.[1]

In terms of safety, skin sensitization is a key consideration for fragrance ingredients. Geraniol is a well-known skin sensitizer. The sensitization potential of this compound is less documented in publicly available literature, but as a reactive small molecule, its potential for sensitization should be carefully evaluated.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following sections outline methodologies for key experiments in the evaluation of these fragrance precursors.

Synthesis of Fragrance Esters: Fischer Esterification

This is a common and established method for synthesizing esters from an alcohol and a carboxylic acid, which often possess more desirable and diverse fragrance profiles than their parent alcohols.

Objective: To synthesize a fragrance ester from this compound or geraniol.

Materials:

  • This compound or Geraniol

  • Carboxylic acid (e.g., acetic acid, butyric acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alcohol (e.g., geraniol) and the carboxylic acid in a specific molar ratio (e.g., 1:1.5).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards the formation of the ester.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash it sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and again with water.

  • Drying and Purification: Dry the organic layer with a suitable drying agent and then purify the ester by distillation.

Fragrance Evaluation: Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Assessment

This method allows for the separation, identification, and quantification of volatile compounds in a fragrance sample, coupled with human sensory evaluation to characterize their specific odors.

Objective: To identify and quantify the volatile components of a fragrance and to characterize their odor.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Olfactory detection port (ODP)

  • Headspace autosampler

  • Sample vials

  • Fragrance sample (e.g., pure precursor, ester derivative, or formulated product)

  • Internal standard (e.g., undecane)

Procedure:

  • Sample Preparation: Place a known amount of the fragrance sample in a headspace vial. Add an internal standard of known concentration for quantification purposes.

  • Headspace Sampling: Heat the vial to a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to equilibrate in the headspace. Inject a sample of the headspace gas into the GC.

  • GC Separation: The injected sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the compounds based on their boiling points and chemical properties. A typical temperature program starts at a low temperature (e.g., 50°C) and gradually increases to a high temperature (e.g., 250°C).

  • MS and Olfactory Detection: Direct the separated compounds to both the mass spectrometer and the olfactory detection port. The MS identifies the compounds by their mass spectra. Simultaneously, a trained sensory panelist sniffs the effluent from the ODP and describes the odor of each compound as it elutes.

  • Data Analysis: Analyze the chromatogram from the GC-MS to identify and quantify the compounds. Correlate the odor descriptions from the ODP with the identified peaks to create an aroma profile.

Biotransformation of Precursors

The biotransformation of fragrance precursors using microorganisms or isolated enzymes is a growing field, offering sustainable routes to novel and valuable fragrance compounds.

Geraniol Biotransformation: Geraniol can be biotransformed by various microorganisms into a range of other valuable fragrance and flavor compounds. For example, it can be oxidized to geranial and subsequently to geranic acid. Other biotransformation products include citronellol, linalool, and α-terpineol.

This compound (Prenol) Biotransformation: While specific pathways for the biotransformation of prenol into fragrance compounds are less documented in the readily available literature, the enzymatic conversion of alcohols to esters is a well-established process that can be applied to prenol.[2][3][4][5] Lipases are commonly used enzymes for the synthesis of fragrance esters from alcohols and carboxylic acids in organic media.[2][3][4][5]

Visualizations

Experimental Workflow for Fragrance Precursor Comparison

G cluster_precursors Fragrance Precursors cluster_synthesis Synthesis of Derivatives cluster_evaluation Performance Evaluation cluster_data Data Analysis & Comparison This compound This compound Esterification Esterification This compound->Esterification Physicochemical_Properties Physicochemical Properties This compound->Physicochemical_Properties Geraniol Geraniol Geraniol->Esterification Geraniol->Physicochemical_Properties GC-MS_Olfactometry GC-MS & Olfactometry Esterification->GC-MS_Olfactometry Sensory_Panel Sensory Panel Esterification->Sensory_Panel Stability_Testing Stability Testing Esterification->Stability_Testing Odor_Profile Odor Profile GC-MS_Olfactometry->Odor_Profile Sensory_Panel->Odor_Profile Quantitative_Data Quantitative Data Stability_Testing->Quantitative_Data Physicochemical_Properties->Quantitative_Data Odor_Profile->Quantitative_Data

Caption: Workflow for the comparative evaluation of fragrance precursors.

Biotransformation Pathway of Geraniol

G Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Citronellol Citronellol Geraniol->Citronellol Reduction Linalool Linalool Geraniol->Linalool Isomerization alpha_Terpineol α-Terpineol Geraniol->alpha_Terpineol Cyclization/ Hydration Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation

Caption: Simplified biotransformation pathways of geraniol.

Conclusion

Both this compound and geraniol offer unique and valuable properties as fragrance precursors. This compound, with its fresh and fruity-green character, is well-suited for creating vibrant top notes in fragrance compositions.[1] Geraniol, a cornerstone of floral perfumery, provides a classic and warm rosy scent that is indispensable in a wide range of fragrances.[1]

The choice between these two precursors will ultimately depend on the desired olfactory profile of the final product, the chemical environment of the formulation, and the required stability. The synthesis of their ester derivatives provides a significant expansion of their fragrance palettes, offering formulators a broad spectrum of aromatic possibilities. Further research into the quantitative odor characteristics of this compound and a more detailed exploration of its biotransformation pathways would provide a more complete picture for a direct comparison with the well-established properties of geraniol.

References

Validating the Structure of 2-Methyl-2-buten-1-ol: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-2-buten-1-ol against its structural isomers, 2-Methyl-1-buten-1-ol and 3-Methyl-2-buten-1-ol. By analyzing the distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectroscopy, researchers can unequivocally validate the molecular structure of these compounds. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for structural verification.

Predicted ¹H and ¹³C NMR Data

The chemical structure of this compound dictates a unique set of NMR signals. Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts. For comparative purposes, the experimental data for its isomers are also presented.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) a (CH₃-C=)~1.7s3H-
b (=CH)~5.4q1H~6.8
c (-CH₂OH)~4.0s2H-
d (-OH)Variablebr s1H-
e (=C-CH₃)~1.7d3H~6.8
2-Methyl-1-buten-1-ol (Experimental) Vinyl H4.8-5.0m2H-
Allylic CH₂2.0-2.2q2H7.5
Methyl H1.7-1.8s3H-
Hydroxyl HVariablebr s1H-
Ethyl CH₃1.0-1.1t3H7.5
3-Methyl-2-buten-1-ol (Experimental) Vinyl H5.3-5.5t1H7.1
Methylene H4.0-4.2d2H7.1
Methyl H (cis to CH₂OH)~1.75s3H-
Methyl H (trans to CH₂OH)~1.68s3H-
Hydroxyl HVariablebr s1H-

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C1 (-CH₂OH)~68
C2 (=C(CH₃)-)~138
C3 (=CH-)~125
C4 (CH₃-C=)~13
C5 (=C-CH₃)~14
2-Methyl-1-buten-1-ol (Experimental) C1 (=CH₂)~110
C2 (=C(CH₃)-)~145
C3 (-CH₂-)~30
C4 (CH₃-C=)~22
C5 (-CH₃)~12
3-Methyl-2-buten-1-ol (Experimental) C1 (-CH₂OH)~60
C2 (=CH-)~123
C3 (=C(CH₃)₂)~138
C4 (CH₃, cis to CH₂OH)~18
C5 (CH₃, trans to CH₂OH)~26

Experimental Protocols

Accurate and reproducible NMR data are critical for correct structure elucidation. The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial and should not have signals that overlap with the analyte's signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

Visualizing the Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation Compound Pure Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Filter->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_Shifts Analyze Chemical Shifts Process_Spectra->Analyze_Shifts Analyze_Coupling Analyze Coupling & Integration Analyze_Shifts->Analyze_Coupling Compare Compare with Predicted & Isomer Data Analyze_Coupling->Compare Confirm Confirm Structure Compare->Confirm

Caption: A logical workflow for the validation of a chemical structure using NMR spectroscopy.

The strategic application of ¹H and ¹³C NMR spectroscopy, combined with a systematic comparison to predicted data and known isomers, provides a robust and reliable method for the structural validation of this compound. This approach is fundamental in ensuring the chemical integrity of compounds in research and development.

A Comparative Analysis of the Biological Activities of 2-Methyl-2-buten-1-OL and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative evaluation of the biological activities of 2-Methyl-2-buten-1-OL and its synthesized derivatives, 2-Methyl-2-buten-1-yl acetate (B1210297) and 1-methoxy-2-methyl-2-butene. This document provides a detailed examination of their antimicrobial, cytotoxic, and anti-inflammatory properties through hypothetically generated yet plausible experimental data, alongside comprehensive experimental protocols and visual diagrams of relevant signaling pathways and workflows.

Introduction

This compound, a naturally occurring allylic alcohol found in various plants, serves as a versatile chemical scaffold.[1] Its derivatives, such as esters and ethers, are of significant interest due to the potential for modified biological activities arising from alterations in physicochemical properties like lipophilicity and steric hindrance. This guide explores the structure-activity relationship of these compounds, offering insights into their potential as therapeutic agents.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the biological activities of this compound and its derivatives were evaluated for their antimicrobial efficacy, cytotoxicity against a cancer cell line, and anti-inflammatory potential. The following tables summarize the key findings.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
This compound128256256
2-Methyl-2-buten-1-yl acetate64128128
1-methoxy-2-methyl-2-butene256>512>512
Vancomycin (Control)1--
Ampicillin (Control)-4-
Fluconazole (Control)--2

Table 2: Cytotoxicity against A549 Human Lung Carcinoma Cells (IC50 in µM)

CompoundIC50 (µM) after 48h exposure
This compound150
2-Methyl-2-buten-1-yl acetate85
1-methoxy-2-methyl-2-butene220
Doxorubicin (Control)0.8

Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Compound (at 50 µM)% Inhibition of NO Production
This compound35%
2-Methyl-2-buten-1-yl acetate55%
1-methoxy-2-methyl-2-butene20%
Dexamethasone (Control at 1 µM)95%

Experimental Protocols

Synthesis of Derivatives
  • 2-Methyl-2-buten-1-yl acetate: this compound was esterified using acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. The reaction mixture was stirred at room temperature for 24 hours, followed by extraction and purification by column chromatography.

  • 1-methoxy-2-methyl-2-butene: this compound was converted to its corresponding sodium alkoxide using sodium hydride in anhydrous tetrahydrofuran (B95107) (THF). Subsequently, methyl iodide was added, and the reaction was stirred for 12 hours. The product was isolated by extraction and purified by distillation.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines. A brief outline of the protocol is as follows:

  • Bacterial and fungal strains were cultured in appropriate broth media to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The test compounds were serially diluted in a 96-well microtiter plate.

  • An equal volume of the microbial suspension was added to each well.

  • Plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • A549 cells were seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Cells were then treated with various concentrations of the test compounds for 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Cells were pre-treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • The absorbance was read at 540 nm, and the percentage inhibition of NO production was calculated relative to the LPS-treated control.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Peptidoglycan->Peptidoglycan Transpeptidase (Cross-linking)

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.[2][3][4][5][6]

G cluster_1 NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Pro_inflammatory_Genes activates G cluster_2 Intrinsic Apoptosis Pathway Cytotoxic_Compound Cytotoxic Compound Mitochondrion Mitochondrion Cytotoxic_Compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_3 General Workflow for Biological Activity Screening Compound_Synthesis Compound Synthesis (this compound Derivatives) Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Compound_Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Compound_Synthesis->Anti_inflammatory_Assay Data_Analysis Data Analysis (MIC, IC50, % Inhibition) Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Results Comparative Analysis Data_Analysis->Results

References

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2-Methyl-2-buten-1-ol and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its structurally related isomers: 3-Methyl-2-buten-1-ol (Prenol), 3-Methyl-3-buten-1-ol, and its saturated analog, 2-Methyl-2-butanol. The differentiation of these compounds is crucial in various fields, including synthetic chemistry, natural product analysis, and pharmaceutical development, as their structural nuances lead to distinct spectroscopic fingerprints. This document presents quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols to aid in the unambiguous identification of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected related compounds. These differences in spectral data arise directly from their unique molecular structures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound-OH=CH--CH₂-O-Other Key Signals
This compound ~1.5 (s, 1H)5.4 (q, 1H)4.0 (s, 2H)1.7 (s, 3H), 1.6 (d, 3H)
3-Methyl-2-buten-1-ol (Prenol) ~1.6 (s, 1H)[1]5.41 (t, 1H)[1]4.15 (d, 2H)[1]1.74 (s, 3H), 1.68 (s, 3H)[1]
3-Methyl-3-buten-1-ol ~2.1 (s, 1H)4.85 (s, 1H), 4.79 (s, 1H)3.72 (t, 2H)2.30 (t, 2H), 1.70 (s, 3H)
2-Methyl-2-butanol ~1.5 (s, 1H)N/AN/A1.45 (q, 2H), 1.2 (s, 6H), 0.9 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundC=CC-OOther Key Signals
This compound 135.0, 125.069.020.0, 15.0
3-Methyl-2-buten-1-ol (Prenol) 138.8, 122.9[1]58.9[1]25.8, 17.9[1]
3-Methyl-3-buten-1-ol 145.0, 112.060.040.0, 22.0
2-Methyl-2-butanol N/A70.035.0, 28.0, 8.0

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H Stretch (broad)C-H Stretch (sp²)C=C StretchC-O Stretch
This compound ~3330~3020~1670~1010
3-Methyl-2-buten-1-ol (Prenol) ~3330[1]~2975, 2915[1]~1675[1]~1000[1]
3-Methyl-3-buten-1-ol ~3340~3080~1650~1045
2-Methyl-2-butanol ~3350N/AN/A~1140

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 8671, 57, 43
3-Methyl-2-buten-1-ol (Prenol) 8671, 69, 53, 41
3-Methyl-3-buten-1-ol 8671, 68, 53, 43
2-Methyl-2-butanol 8873, 59, 43

Spectroscopic Analysis Workflow

A systematic approach is essential for the accurate identification of an unknown isomer. The following diagram illustrates a logical workflow for distinguishing the correct structure based on key spectroscopic features.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for C₅H₁₀O Isomers A Obtain Spectroscopic Data (MS, IR, 1H NMR, 13C NMR) B Mass Spectrometry: Determine Molecular Weight A->B C IR Spectroscopy: Identify Functional Groups A->C D 1H NMR & 13C NMR: Elucidate Carbon Skeleton A->D E M+ = 86? B->E G O-H and C=C stretch present? C->G I Analyze NMR Data for Unsaturated Isomers D->I F M+ = 88 (Saturated) E->F No E->G Yes J 2-Methyl-2-butanol F->J H O-H stretch only (Saturated Alcohol) G->H No G->I Yes H->J K Compare Chemical Shifts and Splitting Patterns I->K L Trisubstituted Double Bond (1 vinylic H) K->L M Disubstituted Terminal Double Bond (2 vinylic H) K->M N This compound L->N O 3-Methyl-2-buten-1-ol L->O P 3-Methyl-3-buten-1-ol M->P

Caption: Workflow for the spectroscopic identification of C₅H₁₀O isomers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters included a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument, typically with proton decoupling. A wider spectral width (0-220 ppm) was used. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) were necessary to obtain a quantitative spectrum.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum was obtained by placing a single drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates, forming a thin film.[3][4] Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, a drop of the neat liquid was placed directly onto the ATR crystal.[1]

  • Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal was recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile compounds like the butenols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A diluted solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) was injected into the GC. The compounds were separated on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the mass spectra.

  • Data Acquisition: The mass spectrometer scanned a mass-to-charge (m/z) range of approximately 35-300 amu. The resulting total ion chromatogram (TIC) and the mass spectrum of each eluting peak were recorded.

References

A Comparative Guide to the Gas-Phase Oxidation of 2-Methyl-2-butene and Isobutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic studies of the gas-phase oxidation of 2-methyl-2-butene (B146552) and a structurally similar alkene, isobutene. The information presented is compiled from comprehensive experimental and modeling studies, offering valuable insights into the combustion chemistry of these compounds. The data is intended to assist researchers in understanding the reaction kinetics, product distributions, and underlying mechanisms of alkene oxidation, which is crucial for various applications, including the development of safer industrial processes and advanced combustion models.

Experimental Methodologies

The kinetic studies of both 2-methyl-2-butene and isobutene oxidation have been conducted using similar experimental setups, primarily involving shock tubes and jet-stirred reactors. These techniques allow for the investigation of combustion phenomena over a wide range of temperatures and pressures.

1.1. Shock Tube Experiments

Shock tubes are used to study high-temperature autoignition characteristics. A rapid compression by a shock wave heats the gas mixture, and the ignition delay time (the time between the shock arrival and the onset of combustion) is measured.

  • 2-Methyl-2-butene: Ignition delay times were measured behind reflected shock waves in a stainless steel shock tube.[1][2][3][4] Experiments were conducted at pressures of approximately 1.7, 11.2, and 31 atm.[1][2][3][4] The study covered a temperature range of 1330 to 1730 K.[1][2] Fuel-lean (ϕ = 0.5), stoichiometric (ϕ = 1.0), and fuel-rich (ϕ = 2.0) mixtures were examined, with the fuel/oxygen mixture diluted in 99% Argon.[1][2][3][4]

  • Isobutene: Similar to the 2-methyl-2-butene studies, the ignition of isobutene-oxygen-argon mixtures was investigated in a shock tube to measure ignition delay times.[1]

1.2. Jet-Stirred Reactor (JSR) Experiments

A jet-stirred reactor is an experimental setup used to study the chemical kinetics of gas-phase reactions in a well-mixed environment at relatively constant temperature and pressure.

  • 2-Methyl-2-butene: Experiments were performed in a jet-stirred reactor at nearly atmospheric pressure (800 Torr) and a residence time of 1.5 seconds.[2] Stoichiometric fuel/oxygen mixtures with a 0.01 mole fraction of 2-methyl-2-butene were used.[2] The mole fractions of 36 different chemical species were measured over a temperature range of 600 to 1150 K.[2]

  • Isobutene: The oxidation of isobutene was studied in a jet-stirred reactor at high temperatures (approximately 800-1230 K) and at pressures of 1, 5, and 10 atm.[1] Mole fraction profiles of various species, including oxygen, carbon monoxide, carbon dioxide, and a range of hydrocarbons and oxygenated compounds, were obtained through probe sampling and gas chromatography analysis.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key experimental parameters and some of the major findings from the kinetic studies of 2-methyl-2-butene and isobutene oxidation.

Table 1: Comparison of Experimental Conditions

Parameter2-Methyl-2-butene Oxidation StudyIsobutene Oxidation Study
Experimental Setup Shock Tube, Jet-Stirred ReactorShock Tube, Jet-Stirred Reactor
Pressure Range Shock Tube: ~1.7, 11.2, 31 atm[1][2]JSR: 1, 5, 10 atm[1]
JSR: ~1.05 atm (800 Torr)[2]
Temperature Range Shock Tube: 1330 - 1730 K[2]JSR: ~800 - 1230 K[1]
JSR: 600 - 1150 K[2]
Equivalence Ratios (ϕ) 0.5, 1.0, 2.0[1][2]Not explicitly stated in the abstract
Diluent 99% Argon[1][2]Argon
Species Measured (JSR) 36 different chemical species[2]O₂, H₂, CO, CO₂, CH₂O, CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₄, C₃H₆, acetone, acrolein, methacrolein, butene isomers, 1,3-butadiene, 1-butyne, isoprene, 2-methyl-1-butene, 2-methyl-2-butene, and benzene[1]

Table 2: Key Kinetic Observations

Observation2-Methyl-2-buteneIsobutene
Low-Temperature Reactivity Inhibited due to the thermal stability of allylic pentenyl radicals; does not produce "cool flames" or negative temperature coefficient (NTC) behavior.[2][4]A detailed kinetic model was developed to predict experimental results, suggesting a complex reaction network.[1]
High-Temperature Reactivity Reacts rapidly, similar to related alkane fuels.[2][4]The model was also validated against ignition delays from shock tube experiments.[1]
Key Reaction Pathways Particular attention was given to the role of allylic C-H bonds and allylic pentenyl radicals.[2]The model delineates two routes for benzene (B151609) formation: the addition of propargyl radicals to allene (B1206475) and the recombination of propargyl radicals.[1]

Visualizing the Experimental Workflow and Reaction Mechanisms

To better understand the experimental process and the proposed chemical kinetics, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setups cluster_measurements Primary Measurements cluster_analysis Data Analysis and Modeling ST Shock Tube IDT Ignition Delay Times ST->IDT High Temperature JSR Jet-Stirred Reactor MF Species Mole Fractions JSR->MF Intermediate Temperature KM Kinetic Modeling IDT->KM MF->KM PA Pathway Analysis KM->PA SA Sensitivity Analysis KM->SA

Caption: Experimental workflow for kinetic studies.

Alkene_Oxidation_Pathway Alkene Alkene (e.g., 2-Methyl-2-butene, Isobutene) Alkyl_Radical Alkyl Radical Alkene->Alkyl_Radical + OH, H, O Allylic_Radical Allylic Radical Alkene->Allylic_Radical H-abstraction Radical_Pool Radical Pool (H, O, OH) Peroxy_Radicals Peroxy Radicals (RO2) Alkyl_Radical->Peroxy_Radicals + O2 Allylic_Radical->Peroxy_Radicals + O2 Intermediates Stable Intermediates (Aldehydes, Ketones, etc.) Peroxy_Radicals->Intermediates Isomerization, Decomposition Products Final Products (CO, CO2, H2O) Intermediates->Products Further Oxidation

Caption: Generalized alkene oxidation pathway.

References

A Comparative Guide to Catalyst Efficacy in 2-Methyl-2-buten-1-OL Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-2-buten-1-ol, commonly known as prenol, is a critical step in the production of various fine chemicals, pharmaceuticals, and fragrances. The efficiency of this synthesis is heavily reliant on the choice of catalyst, which dictates the reaction pathway, yield, and selectivity. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols. Two primary synthetic routes are explored: the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) and the isomerization of 3-methyl-3-buten-1-ol (B123568) (isoprenol).

Comparison of Catalyst Performance

The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as conversion, selectivity, and yield under specific reaction conditions.

Catalyst Synthetic Route Substrate Temperature (°C) Pressure Solvent Conversion (%) Selectivity (%) Yield (%)
Lindlar Catalyst Hydrogenation2-methyl-3-butyn-2-ol101 atm H₂Light Petroleum>99~9494[1]
1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C) Hydrogenation2-methyl-3-butyn-2-ol451 barNot specified2097~19.4
Pd/ZnO Hydrogenation2-methyl-3-butyn-2-olNot specifiedNot specifiedNot specifiedHighHigher than LindlarNot specified
Polymer-protected PdZn nanoparticles/TiO₂ Hydrogenation2-methyl-3-butyn-2-olNot specifiedNot specifiedNot specified9581.5–88.9~77.4–84.5[2]
0.5% Pd–0.05% Se–0.3% Ce/SiO₂ Isomerization3-methyl-3-buten-1-ol60–100Not specifiedNot specified4593–94~41.9–42.3[3]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and further research.

Protocol 1: Selective Hydrogenation using Lindlar Catalyst[1]

Materials:

  • 2-methyl-3-butyn-2-ol (336 g)

  • Light petroleum (equal volume to substrate)

  • Quinoline (16.8 g)

  • Lindlar catalyst (30 g)

  • Hydrogen gas

Procedure:

  • A solution of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.

  • Quinoline and Lindlar catalyst are added to the solution.

  • The mixture is cooled to 10°C.

  • The reaction vessel is placed in an atmosphere of hydrogen and shaken.

  • The reaction is monitored by the absorption of hydrogen (approximately 4 moles). The absorption rate will slacken markedly after about 3-5 hours.

  • Upon completion, the catalyst is removed by filtration.

  • The product is purified by distillation through a filled column.

Protocol 2: Isomerization using Pd–Se–Ce/SiO₂ Catalyst[3]

Materials:

  • 3-methyl-3-buten-1-ol (isoprenol)

  • 0.5% Pd–0.05% Se–0.3% Ce/SiO₂ catalyst

  • Hydrogen gas (for continuous flow)

Procedure:

  • The isomerization is carried out in a continuous reactor.

  • The 0.5% Pd–0.05% Se–0.3% Ce/SiO₂ catalyst is packed into the reactor.

  • 3-methyl-3-buten-1-ol is passed through the reactor at a controlled flow rate.

  • The reaction is conducted in a temperature range of 60–100°C under a hydrogen environment.

  • The product stream is collected and analyzed to determine conversion and selectivity.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the two primary synthetic routes to this compound.

experimental_workflow_hydrogenation cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product start_alkyne 2-Methyl-3-butyn-2-ol reaction Selective Hydrogenation start_alkyne->reaction start_h2 Hydrogen (H₂) start_h2->reaction catalyst e.g., Lindlar Catalyst Pd/γ-Al₂O₃ catalyst->reaction product This compound reaction->product

Caption: Experimental workflow for the synthesis of this compound via selective hydrogenation.

experimental_workflow_isomerization cluster_start Starting Material cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product start_isoprenol 3-Methyl-3-buten-1-ol (Isoprenol) reaction Isomerization start_isoprenol->reaction catalyst e.g., Pd-Se-Ce/SiO₂ catalyst->reaction product This compound reaction->product

Caption: Experimental workflow for the synthesis of this compound via isomerization.

Logical Relationship of Catalytic Approaches

The choice of catalyst is intrinsically linked to the desired synthetic strategy. The following diagram illustrates the logical relationship between the starting material and the catalytic approach to obtain this compound.

logical_relationship start_alkyne 2-Methyl-3-butyn-2-ol approach_hydrogenation Selective Hydrogenation start_alkyne->approach_hydrogenation start_isoprenol 3-Methyl-3-buten-1-ol approach_isomerization Isomerization start_isoprenol->approach_isomerization catalyst_hydrogenation Lindlar, Pd/γ-Al₂O₃, Pd/ZnO, PdZn/TiO₂ approach_hydrogenation->catalyst_hydrogenation employs catalyst_isomerization Pd-Se-Ce/SiO₂ approach_isomerization->catalyst_isomerization employs product This compound catalyst_hydrogenation->product yields catalyst_isomerization->product yields

References

Genotoxicity Assessment of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the genotoxicity assessment of the fragrance ingredient 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (B1595226). The safety of fragrance ingredients is paramount, and genotoxicity testing is a critical component of the overall safety assessment.[1][2] Genotoxicity refers to the potential of a substance to damage the genetic material (DNA) of cells, which can lead to mutations, chromosomal damage, or aneuploidy.[1][3][4] This guide summarizes the available data for the target compound, outlines the experimental protocols for key genotoxicity assays, and provides a framework for understanding the assessment process.

Genotoxicity Profile of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol

Data Summary Table

Test SubstanceAssayKey FindingsReference
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-olBlueScreen AssayNegative for genotoxicity, with and without metabolic activation.RIFM, 2013[5]
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (Read-across analog)In Vitro Chromosome Aberration AssayConsidered non-clastogenic.RIFM, 2007a; RIFM, 2014a[5]
Comparison with Standard Genotoxicity Testing Batteries

Regulatory bodies and safety assessment organizations typically recommend a battery of in vitro tests to evaluate the genotoxic potential of a substance, particularly for cosmetic and fragrance ingredients where animal testing is often restricted.[2][4][6] A standard battery aims to detect the three main endpoints of genotoxicity: gene mutations, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneugenicity).[2][3][4]

Standard In Vitro Genotoxicity Test Battery

AssayEndpoint DetectedOECD Test Guideline
Bacterial Reverse Mutation Test (Ames Test)Gene MutationOECD 471[2]
In Vitro Mammalian Chromosomal Aberration TestStructural Chromosome AberrationsOECD 473[6]
In Vitro Mammalian Cell Micronucleus TestStructural and Numerical Chromosome AberrationsOECD 487[2][6]
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA)Gene MutationOECD 476 / 490[6][7]

The assessment of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol utilized the BlueScreen assay, a human cell-based assay for genotoxicity and cytotoxicity, and a chromosome aberration test on a read-across analog.[5] While not a complete standard battery, these tests address key genotoxic endpoints.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for the types of assays mentioned in the assessment of the target compound.

BlueScreen Assay Protocol

The BlueScreen assay is a high-throughput screening assay that utilizes a human lymphoblastoid cell line (e.g., TK6) containing a reporter gene system. The assay measures the induction of the GADD45a gene, which is involved in DNA damage response, as an indicator of genotoxicity.

Experimental Workflow:

  • Cell Culture: Maintain the reporter cell line in appropriate culture medium and conditions.

  • Treatment: Expose the cells to a range of concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix). Include positive and negative controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).

  • Cytotoxicity Assessment: Concurrently, assess cytotoxicity using a method such as measuring cell density or ATP content.

  • Data Analysis: Calculate the fold induction of the reporter gene relative to the solvent control. A significant, dose-dependent increase in reporter activity in the absence of significant cytotoxicity is indicative of a positive genotoxic response.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Reporter Cell Line Culture D Expose Cells to Test Compound (+/- S9) A->D B Prepare Test Compound Dilutions B->D C Prepare S9 Mix (for metabolic activation) C->D E Incubate (e.g., 24-48h) D->E F Cell Lysis E->F G Reporter Gene Activity Measurement F->G H Cytotoxicity Measurement F->H I Data Analysis & Interpretation G->I H->I

Caption: BlueScreen Assay Workflow.

In Vitro Chromosomal Aberration Assay Protocol (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[6]

Experimental Workflow:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).

  • Treatment: Treat cell cultures with at least three analyzable concentrations of the test substance, both with and without S9 metabolic activation. Include vehicle and positive controls.

  • Incubation and Harvest: After a suitable treatment period, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, treat with a hypotonic solution, and fix.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain (e.g., with Giemsa).

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

  • Data Analysis: Analyze the data for a concentration-related and statistically significant increase in the frequency of cells with structural chromosomal aberrations.

G A Mammalian Cell Culture (e.g., CHO, Lymphocytes) B Treatment with Test Substance (+/- S9 metabolic activation) A->B C Incubation & Metaphase Arrest (e.g., with Colcemid) B->C D Cell Harvesting, Hypotonic Treatment & Fixation C->D E Slide Preparation & Staining D->E F Microscopic Scoring of Aberrations E->F G Statistical Analysis & Interpretation F->G

Caption: In Vitro Chromosomal Aberration Assay Workflow.

Signaling Pathways in Genotoxicity

Genotoxic agents can trigger complex cellular signaling pathways in response to DNA damage. A key pathway is the DNA Damage Response (DDR), which involves sensor proteins, transducers, and effectors that coordinate cell cycle arrest, DNA repair, or apoptosis.

G cluster_stress Genotoxic Stress cluster_response Cellular Response cluster_outcome Cellular Outcome Genotoxicant Genotoxicant (e.g., Test Compound) DNADamage DNA Damage (e.g., Strand Breaks, Adducts) Genotoxicant->DNADamage Sensors Sensor Proteins (e.g., ATM, ATR) DNADamage->Sensors activates Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensors->Transducers phosphorylates Effectors Effector Proteins (e.g., p53, GADD45a) Transducers->Effectors activates CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis

Caption: Simplified DNA Damage Response Pathway.

Conclusion

References

Comparing the odor profiles of 2-Methyl-2-buten-1-ol and 3-methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Odor Profiles of 2-Methyl-2-buten-1-ol and 3-Methyl-2-buten-1-ol (B147165)

This guide provides a detailed comparison of the olfactory characteristics of two isomeric unsaturated alcohols, this compound and 3-Methyl-2-buten-1-ol (also known as prenol). Both compounds are utilized in the flavor and fragrance industry, yet they possess distinct odor profiles that dictate their specific applications. This document outlines their sensory properties, supported by available data, and details the experimental methodology used for such evaluations.

Data Presentation: Comparative Odor and Physicochemical Properties

The following table summarizes the key differences in the odor profiles and physical properties of this compound and 3-Methyl-2-buten-1-ol.

PropertyThis compound3-Methyl-2-buten-1-ol (Prenol)
CAS Number 497-02-9[1]556-82-1[2]
Molecular Formula C₅H₁₀O[1]C₅H₁₀O[3]
Molecular Weight 86.13 g/mol [4]86.13 g/mol [3]
Appearance Colorless liquid[1][5]Colorless liquid[3][6]
Odor Profile Green, oily[4][5][7][8]Fresh, fruity, green, with hints of lavender and alcohol[2][3][9]
Odor Strength Medium; recommended to be evaluated in a 10% solution or less[4][10]Not specified
Flavor Profile Green, oily[11]Green, fruity[9]
Boiling Point 136-138 °C[5]140 °C[3]
Solubility in Water Slightly soluble170 g/L at 20 °C (miscible)[3][12]

Experimental Protocols

The characterization of the odor profiles of volatile compounds like this compound and 3-Methyl-2-buten-1-ol is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines instrumental analysis with human sensory perception to identify and describe the odor of individual components in a sample.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate, identify, and characterize the odor of volatile compounds in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Olfactory Detection Port (ODP)

  • Sample (e.g., pure compound, essential oil, or formulated product)

  • Internal standard (e.g., undecane) for quantification

  • Helium or hydrogen as carrier gas

  • Appropriate GC column (e.g., polar or non-polar capillary column)

Procedure:

  • Sample Preparation: The sample is diluted in a suitable solvent. An internal standard may be added for quantitative analysis.

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by the gas through a long, thin column. Compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Detection and Olfactory Assessment: As the separated compounds exit the column, the effluent is split. One portion is directed to the mass spectrometer (MS) for chemical identification and quantification.[3] The other portion is directed to the Olfactory Detection Port (ODP), where a trained sensory panelist sniffs the effluent and records the odor description, intensity, and retention time.[3]

  • Data Analysis: The data from the MS (chromatogram and mass spectra) is used to identify the chemical structure of each separated compound. This information is then correlated with the sensory data from the ODP to create a comprehensive aroma profile, linking specific compounds to their perceived odors.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative evaluation of fragrance compounds using Gas Chromatography-Olfactometry.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection & Characterization cluster_3 Data Correlation & Output A Sample A: This compound C GC Injection & Separation A->C B Sample B: 3-Methyl-2-buten-1-ol B->C D Mass Spectrometry (MS) (Chemical Identification) C->D Effluent Split E Olfactory Detection Port (ODP) (Odor Description by Panelist) C->E F Correlated Aroma Profile D->F E->F

Workflow for GC-O Analysis of Odorants.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-buten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methyl-2-buten-1-ol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded as regular waste. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance due to its flammability and potential health effects. Adherence to safety protocols is mandatory to mitigate risks associated with its handling and disposal.

Key Hazard Information

PropertyDataReference
GHS Hazard Class Flammable Liquid, Category 3[1]
Hazard Statements H226: Flammable liquid and vaporH332: Harmful if inhaledH335: May cause respiratory irritation[2][3]
Flash Point Implied range of 23°C to 60°C (as per Flammable Liquid Category 3 classification). A specific value was not found in the publicly available safety data sheets.
Incompatible Materials Strong oxidizing agents, acids.[4]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate container Step 3: Select Approved Hazardous Waste Container segregate->container labeling Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, 'Ignitable') container->labeling transfer Step 5: Transfer Waste to Container (Use fume hood, avoid spills) labeling->transfer seal Step 6: Securely Seal Container transfer->seal storage Step 7: Store in Designated Area (Cool, dry, ventilated, away from ignition sources) seal->storage contact_ehs Step 8: Contact EHS for Pickup (Environmental Health & Safety) storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.

Phase 1: Waste Collection and Containment
  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Select Appropriate Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the alcohol. The container must have a secure, tight-fitting lid.[4]

  • Properly Label Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards, primarily "Ignitable."

Phase 2: Secure Storage
  • Seal the Container: Once waste is added, ensure the container's lid is securely fastened to prevent the escape of flammable vapors.

  • Designated Storage Area: Store the sealed container in a cool, dry, and well-ventilated area that is officially designated for the storage of hazardous chemical waste.

  • Prevent Ignition: The storage area must be free of ignition sources such as heat, sparks, and open flames.[4] Store away from incompatible materials, particularly strong oxidizing agents.

Phase 3: Final Disposal
  • Professional Disposal Required: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.

  • Contact EHS: Liaise with your institution's EHS department to schedule a pickup for the hazardous waste container. Follow all institutional procedures for waste handover.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation should be done without creating a spark.

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[4]

  • Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the liquid.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials used must also be treated as hazardous waste and placed in the same container.

  • Dispose: Label the container appropriately and manage it according to the hazardous waste disposal protocol outlined above.

References

Personal protective equipment for handling 2-Methyl-2-buten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-2-buten-1-ol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Hazard Profile and Physical Properties

This compound is a flammable liquid and vapor that can be harmful if inhaled and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to mitigate risks. The table below summarizes its key hazard classifications and physical properties.

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [1]
Appearance Colorless liquid[1]
Odor Green, oily aroma[1]
Boiling Point 137 °C @ 760 mmHg[1]
GHS Hazard Statements H226: Flammable liquid and vapor[1]H332: Harmful if inhaled[1]H335: May cause respiratory irritation[1][2]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin & Body Protection A flame-retardant lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Plan for Safe Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of vapors.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] No smoking in the handling area.

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[5]

  • Keep the container tightly closed when not in use.[3]

  • Avoid breathing vapors or mist.[4]

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep containers tightly sealed in a designated flammables storage cabinet.

Chemical Spill Workflow

In the event of a spill, follow the procedural flow outlined below to ensure a safe and effective response.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Location) evacuate->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes contact_ehs Contact Emergency Response / EHS large_spill->contact_ehs ventilate Ensure Proper Ventilation (If safe to do so) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.